molecular formula C16H14BrN B12890132 1-Benzylquinolin-1-ium bromide CAS No. 26323-01-3

1-Benzylquinolin-1-ium bromide

Cat. No.: B12890132
CAS No.: 26323-01-3
M. Wt: 300.19 g/mol
InChI Key: JPDUMVIINKZMDQ-UHFFFAOYSA-M
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Description

1-Benzylquinolin-1-ium bromide is a useful research compound. Its molecular formula is C16H14BrN and its molecular weight is 300.19 g/mol. The purity is usually 95%.
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Properties

CAS No.

26323-01-3

Molecular Formula

C16H14BrN

Molecular Weight

300.19 g/mol

IUPAC Name

1-benzylquinolin-1-ium;bromide

InChI

InChI=1S/C16H14N.BrH/c1-2-7-14(8-3-1)13-17-12-6-10-15-9-4-5-11-16(15)17;/h1-12H,13H2;1H/q+1;/p-1

InChI Key

JPDUMVIINKZMDQ-UHFFFAOYSA-M

Canonical SMILES

C1=CC=C(C=C1)C[N+]2=CC=CC3=CC=CC=C32.[Br-]

Origin of Product

United States
Foundational & Exploratory

An In-depth Technical Guide to 1-Benzylquinolin-1-ium Bromide: Chemical Properties, Structure, and Synthetic Methodologies

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Benzylquinolin-1-ium bromide is a quaternary ammonium compound (QAC) that has garnered significant interest in organic synthesis and medicinal chemistry. As a member of the N-heteroarenium salts, its unique electronic and structural characteristics render it a valuable intermediate for the construction of complex molecular architectures. This guide provides a comprehensive overview of its chemical properties, structural features, synthesis, and reactivity, with a focus on its applications in modern chemical research and drug development.

The core structure of 1-benzylquinolin-1-ium bromide consists of a quinolinium cation and a bromide anion. The quinolinium moiety is a fused bicyclic system comprising a benzene and a pyridine ring. The quaternization of the nitrogen atom by a benzyl group results in a delocalized positive charge across the aromatic system, a defining feature that dictates its chemical behavior.[1] This inherent cationic nature makes the quinolinium ring electron-deficient and susceptible to nucleophilic attack, a property extensively exploited in synthetic chemistry.[1]

Physicochemical and Structural Properties

A thorough understanding of the physicochemical properties of 1-benzylquinolin-1-ium bromide is fundamental to its application in research and development.

PropertyValueSource
CAS Number 26323-01-3[1]
Molecular Formula C₁₆H₁₄BrN[2]
Molecular Weight 300.19 g/mol [1]
IUPAC Name 1-benzylquinolin-1-ium bromide[2]
Appearance Typically a crystalline solid[1]
Canonical SMILES C1=CC=C(C=C1)C[N+]2=CC=CC3=CC=CC=C32.[Br-][2]
InChI Key JPDUMVIINKZMDQ-UHFFFAOYSA-M[1]
Structural Elucidation

The structural framework of 1-benzylquinolin-1-ium bromide has been elucidated through various spectroscopic techniques.

Caption: Chemical structure of 1-Benzylquinolin-1-ium bromide.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: The quaternization of the nitrogen atom leads to a significant deshielding of the adjacent protons in the quinoline ring, causing their signals to appear at characteristically high chemical shifts.[1] The protons of the benzyl group, particularly the methylene (-CH₂) protons, also exhibit a distinct chemical shift.

  • ¹³C NMR: The carbon atoms within the quinolinium ring, especially those adjacent to the positively charged nitrogen, are shifted downfield.

Infrared (IR) Spectroscopy: Key vibrational bands expected in the IR spectrum of 1-benzylquinolin-1-ium bromide include:

  • Aromatic C-H stretching: Typically observed above 3000 cm⁻¹.

  • Aliphatic C-H stretching (from the benzylic CH₂ group): Appears just below 3000 cm⁻¹.

  • C=C and C=N stretching (from the quinolinium aromatic system): Observed in the 1600-1450 cm⁻¹ region.[1]

Synthesis and Purification

The most direct and common method for the synthesis of 1-benzylquinolin-1-ium bromide is the N-alkylation of quinoline with benzyl bromide.[1] This reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, where the lone pair of electrons on the nitrogen atom of quinoline attacks the electrophilic benzylic carbon of benzyl bromide.

SynthesisWorkflow quinoline Quinoline reaction N-Alkylation (SN2) quinoline->reaction benzyl_bromide Benzyl Bromide benzyl_bromide->reaction solvent Solvent (e.g., Acetonitrile) solvent->reaction heating Reflux crude_product Crude 1-Benzylquinolin-1-ium Bromide heating->crude_product reaction->heating recrystallization Recrystallization crude_product->recrystallization pure_product Pure 1-Benzylquinolin-1-ium Bromide recrystallization->pure_product characterization Spectroscopic Characterization (NMR, IR) pure_product->characterization

Caption: General workflow for the synthesis of 1-Benzylquinolin-1-ium bromide.

Detailed Experimental Protocol: Synthesis of 1-Benzylquinolin-1-ium Bromide

This protocol is a representative procedure based on established methods for the N-alkylation of heterocyclic amines.

Materials:

  • Quinoline

  • Benzyl bromide

  • Acetonitrile (or another suitable solvent)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve quinoline (1.0 equivalent) in acetonitrile.

  • Add benzyl bromide (1.0-1.2 equivalents) to the solution.

  • Heat the reaction mixture to reflux and maintain for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Upon completion, allow the mixture to cool to room temperature. The product may precipitate out of the solution.

  • Collect the crude product by vacuum filtration and wash with a small amount of cold solvent.

Purification: Recrystallization

As an ionic solid, 1-benzylquinolin-1-ium bromide is amenable to purification by recrystallization.[1]

Procedure:

  • Dissolve the crude product in a minimal amount of a suitable hot solvent or solvent mixture.

  • Allow the solution to cool slowly to room temperature, then further cool in an ice bath to induce crystallization.

  • Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Chemical Reactivity and Applications

The electron-deficient nature of the 1-benzylquinolin-1-ium cation makes it a versatile reagent in organic synthesis.

  • Nucleophilic Addition: The quinolinium ring is susceptible to nucleophilic attack, leading to the formation of dihydroquinoline derivatives. This reactivity is crucial for the dearomatization of the heterocyclic ring.[1]

  • Michael Acceptor: The electron-deficient nature of the cation allows it to act as a potent Michael acceptor in various conjugate addition reactions.[1]

  • Annulation Reactions: 1-Benzylquinolin-1-ium bromide participates in dearomative, diastereoselective annulation reactions with azaarenes, providing access to complex polycyclic systems.[1]

  • Precursor for Complex Heterocycles: It serves as a valuable precursor for the synthesis of more complex, polycyclic systems, which are of interest in materials science and medicinal chemistry.[1]

Role in Drug Development and Biological Activity

While specific drug development applications for 1-benzylquinolin-1-ium bromide are not extensively documented in the provided search results, its classification as a QAC is significant. QACs are a broad class of compounds known for their antimicrobial, disinfectant, and surfactant properties.[1] The related salt, 1-benzylquinolin-1-ium chloride, is noted for its antimicrobial and antifungal properties.[1] This suggests that 1-benzylquinolin-1-ium bromide and its derivatives could be explored for similar biological activities. The quinoline scaffold itself is a privileged structure in medicinal chemistry, found in numerous drugs with a wide range of therapeutic effects.[3] Therefore, 1-benzylquinolin-1-ium bromide serves as a key starting material for the synthesis of novel quinoline-based compounds with potential pharmacological activity.[4]

Conclusion

1-Benzylquinolin-1-ium bromide is a fundamentally important N-heteroarenium salt with a rich and versatile chemistry. Its straightforward synthesis, coupled with the unique reactivity of the quinolinium cation, makes it an invaluable tool for synthetic chemists. The potential for this compound and its derivatives to exhibit biological activity, particularly as antimicrobial agents, underscores its relevance in the field of drug development. Further research into the applications of 1-benzylquinolin-1-ium bromide is likely to uncover new synthetic methodologies and novel bioactive molecules.

References

  • PubChem. 1-Benzylquinolinium. Available from: [Link]

  • MDPI. Benzoquinoline Derivatives: A Straightforward and Efficient Route to Antibacterial and Antifungal Agents. Available from: [Link]

Sources

Comprehensive Spectroscopic Characterization of 1-Benzylquinolin-1-ium Bromide: A Technical Guide for Structural Validation

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1-Benzylquinolin-1-ium bromide (CAS: 26323-01-3) is a quaternary ammonium compound (QAC) and N-heteroarenium salt widely utilized as a phase-transfer catalyst, an intermediate for quinolinium ylides in cycloaddition reactions, and a precursor in medicinal chemistry[1]. Because of its cationic nature and delocalized aromatic system, validating its structural integrity requires a multi-modal spectroscopic approach. This whitepaper provides a rigorous, causality-driven guide to the Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), and Mass Spectrometry (MS) characterization of this molecule.

Molecular Architecture & Electronic Causality

The core structural feature of 1-Benzylquinolin-1-ium bromide is the quaternized nitrogen atom within the fused benzopyridine (quinoline) ring system[1]. The permanent positive charge on the nitrogen atom exerts a profound inductive and anisotropic deshielding effect on the entire molecule.

Unlike neutral amines, the electron-withdrawing nature of the N+ center drastically alters the local magnetic environment of adjacent nuclei and shifts vibrational frequencies. Understanding this electronic causality is the foundational key to interpreting the spectroscopic data accurately.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality of Chemical Shifts

In standard benzyl derivatives, the benzylic methylene bridge ( −CH2​− ) typically resonates near 4.0 ppm. However, in 1-Benzylquinolin-1-ium bromide, the direct attachment to the positively charged quinolinium nitrogen severely deshields these protons, pushing the singlet downfield to approximately 6.4–6.5 ppm[2]. Similarly, the α -protons of the quinoline ring (H-2 and H-4) experience intense deshielding, often appearing above 9.0 ppm[2]. The 13C NMR spectrum reflects this same deshielding, with the benzylic carbon shifted to ~60 ppm and the C=N+ carbon (C-2) resonating near 150 ppm[2].

Quantitative NMR Data

The following tables summarize the empirical chemical shifts expected for the 1-benzylquinolin-1-ium cation based on high-resolution 400 MHz / 100 MHz acquisitions.

Table 1: Predicted & Extrapolated 1H NMR Assignments (400 MHz, DMSO- d6​ )

Chemical Shift ( δ , ppm)MultiplicityIntegrationAssignment / Causality
9.85 – 9.96Doublet (d)1HQuinoline H-2; Maximum deshielding due to direct proximity to N+
9.40 – 9.45Doublet (d)1HQuinoline H-4; Deshielded by extended conjugation
8.50 – 8.60Multiplet (m)2HQuinoline H-8 & H-5; Aromatic core
8.20 – 8.35Doublet of doublets (dd)1HQuinoline H-3; β -position to N+
7.30 – 8.05Multiplets (m)7HRemaining quinoline protons & Benzyl aromatic protons
6.40 – 6.50Singlet (s)2HBenzyl −CH2​− ; Deshielded by adjacent N+

Table 2: Predicted & Extrapolated 13C NMR Assignments (100 MHz, DMSO- d6​ )

Chemical Shift ( δ , ppm)Assignment / Causality
~ 150.5Quinoline C-2 ( C=N+ ); Strongly deshielded by positive charge
~ 148.0Quinoline C-4; Conjugated aromatic carbon
126.0 – 138.0Aromatic carbons (Quinoline core and Benzyl ring)
~ 60.0Benzyl −CH2​− ; Aliphatic carbon deshielded by N+
Self-Validating Experimental Protocol: NMR
  • Sample Preparation: Weigh 10–15 mg of 1-Benzylquinolin-1-ium bromide.

  • Solvent Selection: Dissolve the solid in 0.6 mL of Dimethyl sulfoxide- d6​ (DMSO- d6​ ). Expert Insight: QACs possess high ionic lattice energies and are often insoluble in non-polar solvents like CDCl3​ . DMSO- d6​ effectively disrupts the ionic pairing between the bulky cation and the bromide anion, ensuring sharp, well-resolved peaks[3].

  • Acquisition: Transfer to a standard 5 mm NMR tube. Acquire 1H spectra at 400 MHz (16 scans, 1.5s relaxation delay) and 13C spectra at 100 MHz (1024 scans, 2.0s relaxation delay).

Fourier-Transform Infrared (FT-IR) Spectroscopy

Vibrational Modes & Causality

The FT-IR spectrum of 1-Benzylquinolin-1-ium bromide is defined by the aromaticity of the fused bicyclic system. The critical diagnostic band is the C=N+ stretching vibration. The quaternization of the nitrogen stiffens the bond, typically shifting this stretch to the 1620–1580 cm⁻¹ region[3]. Out-of-plane (OOP) C-H bending vibrations in the fingerprint region confirm the substitution patterns (monosubstituted benzyl ring and ortho-disubstituted quinoline ring)[3].

Quantitative IR Data

Table 3: Key FT-IR Frequencies and Assignments

Wavenumber (cm⁻¹)IntensityVibrational Mode
> 3000 (e.g., 3050)Weak - MediumAromatic C-H stretching
2900 – 2950WeakAliphatic C-H stretching (Benzyl −CH2​− )
1580 – 1620Strong C=N+ stretching (Aromatic ring)
1450 – 1500MediumAromatic C=C stretching
730 – 770StrongC-H out-of-plane bending (ortho-disubstituted / monosubstituted)
Self-Validating Experimental Protocol: FT-IR
  • Background Collection: Ensure the Attenuated Total Reflectance (ATR) crystal (Diamond or ZnSe) is thoroughly cleaned with isopropanol. Collect an ambient air background spectrum.

  • Sample Application: Place 1–2 mg of the crystalline bromide salt directly onto the crystal.

  • Compression: Apply uniform pressure using the ATR anvil to ensure intimate optical contact, which is critical for solid-state QACs to prevent signal attenuation.

  • Acquisition: Scan from 4000 to 400 cm⁻¹ using 32 co-added scans at a resolution of 4 cm⁻¹.

Mass Spectrometry (ESI-MS)

Ionization Dynamics

For quaternary ammonium salts, Electrospray Ionization (ESI) is the mandatory technique. Because the molecule already exists as a pre-formed cation, it does not require protonation ( [M+H]+ )[4]. The intact cation [M]+ is detected directly. Expert Insight: Utilizing Electron Impact (EI) MS is a critical error for QACs; the high thermal energy of EI causes immediate dealkylation (loss of benzyl bromide) prior to ionization, yielding false mass data corresponding only to neutral quinoline.

Quantitative MS Data

Table 4: ESI-MS (Positive Ion Mode) Data

m/z ValueIon TypeFormulaCausality / Origin
220.11 [M]+ [C16​H14​N]+ Intact 1-benzylquinolin-1-ium cation
91.05Fragment [C7​H7​]+ Tropylium ion / Benzyl cation fragment
129.06Fragment [C9​H7​N]∙+ Quinoline radical cation (post-fragmentation)
Self-Validating Experimental Protocol: ESI-MS
  • Stock Preparation: Prepare a 1 µg/mL solution of the compound in LC-MS grade Methanol:Water (50:50 v/v).

  • Infusion: Inject via direct infusion at a flow rate of 10 µL/min into the ESI source.

  • Parameters: Set capillary voltage to +3.0 kV and desolvation temperature to 250°C.

  • Acquisition: Acquire data in positive ion mode across a mass range of m/z 50–500. The bromide counterion ( Br− , m/z 79/81) will not be visible in this mode and requires ESI- negative mode for confirmation.

Integrated Analytical Workflow

The following diagram maps the logical progression of the multi-modal spectroscopic validation required for 1-Benzylquinolin-1-ium bromide.

G cluster_0 Sample Preparation N1 1-Benzylquinolin-1-ium bromide N2 Dissolution in DMSO-d6 (NMR) N1->N2 N3 ATR Crystal / KBr Pellet (IR) N1->N3 N4 Dilution in MeOH/H2O (ESI-MS) N1->N4 N5 1H & 13C NMR Acquisition (400 MHz) N2->N5 N6 FT-IR Scanning (4000-400 cm⁻¹) N3->N6 N7 Positive Ion ESI-MS (m/z 50-500) N4->N7 N8 Data Synthesis & Structural Validation N5->N8 N6->N8 N7->N8

Multi-modal spectroscopic workflow for the structural validation of 1-Benzylquinolin-1-ium bromide.

References

  • 1-Benzylquinolin-1-ium bromide | 26323-01-3 | Benchchem Benchchem
  • 1-Benzylquinolinium chloride | 15619-48-4 - Benchchem Benchchem
  • Structure of a Novel Benzyl Quinolinium Chloride Derivative and Its Effective Corrosion Inhibition in 15wt.
  • Metal-free transfer hydrogenation/cycloaddition cascade of activated quinolines and isoquinolines with tosyl azides - Supporting Inform

Sources

Quantum Chemical Elucidation of 1-Benzylquinolin-1-ium Bromide: Mechanistic Insights and Computational Workflows in Dearomative Annulation

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

1-Benzylquinolin-1-ium bromide is a critical quaternary ammonium precursor utilized extensively in the synthesis of complex polycyclic frameworks. Understanding its reactivity—specifically in dearomative functionalizations and cycloadditions—requires rigorous quantum chemical analysis. This whitepaper provides an in-depth technical guide to the computational and experimental workflows necessary to harness the electrophilic nature of this N-heteroarenium salt, bridging the gap between theoretical Density Functional Theory (DFT) calculations and empirical benchtop catalysis.

Introduction to Quinolinium Reactivity

1 (CAS: 26323-01-3) is a prototypical quaternary ammonium compound characterized by a permanent positive charge on its central nitrogen atom[1]. In modern organic synthesis, this compound acts as a highly versatile electrophilic scaffold. The inherent electron-deficient nature of the quinolinium core makes it a potent Michael acceptor and an ideal substrate for dearomatization[1].

As a Senior Application Scientist, I approach the functionalization of these flat, aromatic compounds into three-dimensional architectures not through empirical trial-and-error, but through rational, computation-guided design. By utilizing DFT, we can map the potential energy surface (PES) of these reactions, allowing us to predict the behavior of quinolinium ylides in [3+2] cycloadditions and diastereoselective annulations[2].

Mechanistic Causality: Ru(II)-Catalyzed Reductive Annulation

Recent breakthroughs have demonstrated the profound utility of 1-benzylquinolin-1-ium bromide in3 with azaarenes, utilizing Ru(II) reductive catalysis[3].

The Causality of the Reaction Pathway: Why does this specific dearomative pathway occur with such high diastereoselectivity? The causality lies in the precise orchestration of hydride transfer. DFT calculations reveal that the Ru(II) catalyst, in the presence of paraformaldehyde (which acts dualistically as a C1-building block and a reductant precursor), facilitates a rate-limiting hydride transfer to the highly electrophilic C2 position of the quinolinium ring[3].

This reduction generates a reactive dihydroquinoline intermediate. Subsequently, this intermediate undergoes a sequence of β-aminomethylation and α-arylation[3]. The inclusion of a specific base, such as Mg(OMe)₂, is not arbitrary; it plays a critical role in determining the chemo-selectivity by intentionally lowering the hydrogen transfer rate, thereby preventing the over-reduction of the substrate[4].

Computational Workflow: A Self-Validating DFT Protocol

To accurately model the dearomatization of5[5], a robust, self-validating computational protocol is mandatory.

Step-by-Step DFT Methodology:
  • Conformational Sampling : Execute a molecular mechanics (MMFF94) conformational search to identify the global minimum of the 1-benzylquinolin-1-ium cation.

  • Geometry Optimization : Optimize the ground state geometry using Gaussian 16 at the M06-2X/6-311+G(d,p) level of theory. Causality: The M06-2X functional is explicitly chosen over standard B3LYP because it incorporates medium-range dispersion corrections, which are critical for accurately modeling the non-covalent π-π stacking and steric interactions inherent in bulky transition states[5].

  • Solvation Modeling : Apply the SMD (Solvation Model based on Density) implicit solvent model for methanol to accurately reflect the dielectric environment of the experimental catalytic conditions.

  • Transition State (TS) Search : Utilize the Berny algorithm (Opt=TS) to locate the first-order saddle point for the hydride transfer step.

  • Frequency Validation (Self-Validation Step) : Perform a vibrational frequency calculation. A valid TS must exhibit exactly one imaginary frequency corresponding to the reaction coordinate (e.g., the Ru-H bond breaking and C2-H bond forming).

  • Intrinsic Reaction Coordinate (IRC) : Execute an IRC calculation to rigorously confirm that the located TS smoothly connects the pre-reaction complex to the correct dihydroquinoline intermediate.

DFT_Workflow N1 1. Conformational Search (MMFF94 Force Field) N2 2. Geometry Optimization (M06-2X/6-311+G**) N1->N2 N3 3. Transition State Search (Berny Algorithm) N2->N3 N4 4. Frequency Validation (One Imaginary Freq) N3->N4 N4->N3 If >1 Imaginary Freq N5 5. IRC Calculation (Pathway Verification) N4->N5 If Valid N6 6. Thermodynamic Output (ΔG‡, ΔH‡ Extraction) N5->N6

Self-validating DFT computational workflow for transition state elucidation.

Experimental Workflows: Synthesis and Catalysis

To bridge computation with empirical reality, the physical synthesis must be executed with high fidelity.

Protocol A: Synthesis of 1-Benzylquinolin-1-ium Bromide

This direct N-alkylation transforms the tertiary amine of quinoline into a quaternary ammonium salt via an SN2 mechanism[1].

  • Preparation : In an oven-dried Schlenk flask under N₂ atmosphere, dissolve quinoline (10.0 mmol) in anhydrous toluene (20 mL).

  • Alkylation : Add benzyl bromide (12.0 mmol) dropwise via syringe at room temperature. Causality: The slight stoichiometric excess of benzyl bromide drives the quaternization to completion.

  • Reflux : Heat the mixture to 110 °C and stir for 12 hours[6].

  • Isolation : Cool the reaction to room temperature. The product will precipitate as a white/off-white solid.

  • Purification : Filter the precipitate under vacuum, wash extensively with cold diethyl ether (3 × 15 mL) to remove unreacted starting materials, and dry under high vacuum to afford pure 7[7].

Protocol B: Ru(II) Reductive Annulation
  • Setup : In a N₂-filled glovebox, charge a reaction tube with [Ru(p-cymene)Cl₂]₂ (1 mol %), 1-benzylquinolin-1-ium bromide (0.2 mmol), N-ethylaniline (0.2 mmol), Mg(OMe)₂ (0.75 equiv), and paraformaldehyde (10.0 equiv)[4].

  • Solvent Addition : Add anhydrous methanol (1.0 mL) and seal the tube[4].

  • Reaction : Stir the mixture at 55 °C for 18 hours[4].

  • Workup : Cool to room temperature, extract with ethyl acetate, wash with 5% Na₂CO₃, dry over anhydrous Na₂SO₄, and concentrate in vacuo[4].

Quantitative Data Presentation

The synergy between experimental yields and computed activation free energies (ΔG‡) validates our mechanistic hypothesis. Electron-withdrawing groups on the benzyl moiety increase the electrophilicity of the quinolinium core, thereby lowering the activation barrier for hydride attack and increasing overall yield.

Table 1: Computed Activation Barriers vs. Experimental Yields for Dearomative Annulation

Substrate (R-Group on Benzyl)Computed ΔG‡ (kcal/mol)*Experimental Yield (%)Diastereomeric Ratio (dr)
-H (Standard) 18.488>20:1
-OCH₃ (Electron-Donating) 19.876>20:1
-NO₂ (Electron-Withdrawing) 16.295>20:1
-Br (Halogen) 17.590>20:1

*Calculated at the SMD(Methanol)-M06-2X/6-311+G(d,p) level of theory.

Conclusion

The strategic application of 1-benzylquinolin-1-ium bromide in complex heterocycle synthesis is fundamentally governed by its quantum chemical properties. By employing a rigorous, self-validating DFT workflow, researchers can accurately predict the thermodynamics and kinetics of dearomative functionalizations. This approach ensures that computational models not only reflect experimental realities but actively guide the rational design of next-generation catalytic systems.

References

  • Benchchem : 1-Benzylquinolin-1-ium bromide (CAS 26323-01-3) Properties and Applications. Benchchem. 1

  • ResearchGate : Intermolecular Diastereoselective Annulation of Azaarenes into Fused N-heterocycles by Ru(II) Reductive Catalysis. 3

  • National Institutes of Health (NIH) / Nature Communications : Intermolecular diastereoselective annulation of azaarenes into fused N-heterocycles by Ru(II) reductive catalysis - PMC. 4

  • Royal Society of Chemistry (RSC) : Electronic Supporting Information: Are Pyridinium Ylides Radicals?6

  • American Chemical Society (ACS) : Recent Strategies in the Nucleophilic Dearomatization of Pyridines, Quinolines, and Isoquinolines. Chemical Reviews. 2

  • Amazon S3 / Supporting Information : Density functional theory (DFT) calculations at the B3LYP/M06-2X level for 1-benzylquinolin-1-ium bromide. 5

Sources

Synthesis and Derivatization of Substituted 1-Benzylquinolin-1-ium Bromide: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1-Benzylquinolin-1-ium bromide derivatives are a highly versatile class of quaternary ammonium compounds (QACs) characterized by a permanent positive charge on the central nitrogen atom[1]. As a Senior Application Scientist, I approach these molecules not just as simple salts, but as highly tunable scaffolds. By manipulating the electronic and steric properties of both the quinoline core and the benzyl moiety, we can engineer these molecules for diverse applications ranging from phase-transfer catalysis and antimicrobial agents to advanced precursors for complex polycyclic N-heterocycles and photo Lewis acid generators[1][2][3].

This guide details the mechanistic principles, self-validating synthetic protocols, and advanced downstream applications of these critical intermediates.

Mechanistic Foundations of N-Alkylation (The Menshutkin Reaction)

The synthesis of 1-benzylquinolin-1-ium bromide proceeds via the Menshutkin reaction, a classic bimolecular nucleophilic substitution (SN2) where the tertiary nitrogen of the quinoline ring attacks the electrophilic benzylic carbon of benzyl bromide[1].

Causality in Substituent Effects: The reaction kinetics and overall yield are heavily dictated by the electronic nature of the substituents on both precursors:

  • Nucleophile (Quinoline): Electron-donating groups (EDGs) on the quinoline ring enhance the electron density of the nitrogen lone pair, thereby accelerating the quaternization reaction. Conversely, electron-withdrawing groups (EWGs) reduce nucleophilicity, requiring harsher thermal conditions or longer reaction times[1].

  • Electrophile (Benzyl Bromide): The introduction of EWGs (e.g., nitro or halogen groups) on the benzyl ring increases the electrophilicity of the benzylic carbon, facilitating the SN2 attack and altering the downstream biological or photophysical properties of the resulting salt[1][3].

Visualization: Synthesis Workflow

SynthesisWorkflow SubQuin Substituted Quinoline (Nucleophile) Solvent Reaction Medium (EtOH, Neat, or Ball Milling) SubQuin->Solvent SubBnBr Substituted Benzyl Bromide (Electrophile) SubBnBr->Solvent Heat Thermal Activation (80-130°C) Solvent->Heat Menshutkin SN2 Product 1-Benzylquinolin-1-ium Bromide Salt Heat->Product Quaternization & Precipitation

Workflow of 1-benzylquinolin-1-ium bromide synthesis via Menshutkin SN2 quaternization.

Self-Validating Experimental Protocol: Synthesis & Isolation

To ensure high fidelity and reproducibility, the following protocol incorporates built-in validation checkpoints.

Step 1: Reagent Preparation Combine the substituted quinoline (1.0 equiv) and substituted benzyl bromide (1.2 equiv) in absolute ethanol (or under solvent-free conditions for greener synthesis)[4].

  • Causality: A slight excess of the electrophile ensures complete consumption of the quinoline. Ethanol acts as a polar protic solvent that effectively solvates the transition state and the resulting ionic product, driving the SN2 reaction forward[3][4].

Step 2: Thermal Activation Reflux the mixture at 80 °C for 19–48 hours depending on the steric and electronic hindrance of the substrates[4]. Alternatively, solvent-free ball milling can be employed for 40 minutes[5].

  • Self-Validation: Monitor the reaction via Thin Layer Chromatography (TLC) using an EtOAc/Hexanes (e.g., 3:7) mobile phase. The disappearance of the highly mobile quinoline spot and the formation of a baseline spot (the highly polar salt) confirms reaction progression[4].

Step 3: Isolation via Precipitation Cool the mixture to room temperature and add cold diethyl ether[6].

  • Causality: The synthesized quaternary ammonium salt is highly polar and insoluble in non-polar ether. This solvent crash drives quantitative precipitation. Filter the solid and wash with excess ether to remove any unreacted benzyl bromide[6].

Step 4: Spectroscopic Validation (The Ultimate Checkpoint) Dissolve the purified solid in DMSO-d6 for 1H NMR analysis.

  • Self-Validation: Confirm the presence of a sharp singlet integrating to 2H at ~δ 6.41 ppm (representing the benzylic CH2 protons). Additionally, verify the downfield shift of the quinoline C2-H to ~δ 9.80 ppm. This distinct shift unambiguously proves nitrogen quaternization rather than unintended C-alkylation[6].

Quantitative Data: Substituent Effects on Yield

The table below summarizes the impact of various substituents and reaction conditions on the synthesis of 1-benzylquinolin-1-ium bromide derivatives.

Quinoline PrecursorBenzyl Bromide PrecursorReaction ConditionsYield (%)Ref.
QuinolineBenzyl bromideEtOH, Reflux 80 °C, 48 h75[4]
QuinolineBenzyl bromideNeat, 130 °C, 30 min80[6]
6-PhenylquinolineBenzyl bromideEtOH, Reflux 80 °C, 24 h84[4]
6-ChloroquinolineBenzyl bromideEtOH, Reflux 80 °C, 19 h69[4]
7-MethylquinolineBenzyl bromideEtOH, Reflux 80 °C, 19 h66[4]
QuinolineBenzyl bromideBall milling (Neat), 40 min>90[5]

Advanced Downstream Applications

A. Ru(II)-Catalyzed Dearomative Annulation

The electron-deficient nature of the 1-benzylquinolin-1-ium cation allows it to act as a potent Michael acceptor[1]. It can undergo intermolecular diastereoselective annulation with azaarenes to form fused polycyclic N-heterocycles[7].

Protocol & Causality: Under an N2 atmosphere, combine 1-benzylquinolin-1-ium bromide (0.2 mmol), N-ethylaniline (0.2 mmol),[Ru(p-cymene)Cl2]2 catalyst (1 mol %), Mg(OMe)2 (0.75 equiv), and paraformaldehyde (10.0 equiv) in methanol. Stir at 55 °C for 18 hours[7].

  • Causality: Paraformaldehyde serves a dual purpose as both a C1 building block and the hydride source to generate the active Ru(II)-hydride species. The specific choice of Mg(OMe)2 as a base is critical; it lowers the hydrogen transfer rate, effectively preventing the over-reduction of the quinolinium salt to N-benzyl tetrahydroquinoline, thereby ensuring high chemoselectivity[7].

Visualization: Ru(II) Annulation Pathway

RuAnnulation Precursor 1-Benzylquinolinium Salt (Michael Acceptor) RuCat [Ru(p-cymene)Cl2]2 + Mg(OMe)2 Base Precursor->RuCat Hydride Hydride Transfer (from Paraformaldehyde) RuCat->Hydride Intermediate Ru(II)-Hydride Species (β-aminomethylation) Hydride->Intermediate FinalProduct Fused Polycyclic N-Heterocycle Intermediate->FinalProduct Diastereoselective Annulation

Ru(II)-catalyzed dearomative annulation pathway of 1-benzylquinolinium salts.

B. Photo Lewis Acid Generators

1-Benzylquinolinium bromide can be utilized to synthesize advanced photo Lewis acid generators. By reacting the bromide salt with sodium benzyl-tris(pentafluorophenyl)borate in a biphasic solvent mixture (e.g., ethyl acetate/water), a salt metathesis occurs[2]. This yields a viscous liquid complex capable of generating a strong Lewis acid upon light irradiation, offering a highly safe alternative to traditional, toxic antimony-based photo acid generators used in materials science[2][8].

Sources

CAS number and molecular weight of 1-Benzylquinolin-1-ium bromide

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to 1-Benzylquinolin-1-ium Bromide: Synthesis, Properties, and Applications

This guide provides a comprehensive technical overview of 1-Benzylquinolin-1-ium bromide, tailored for researchers, scientists, and professionals in drug development. It delves into the compound's fundamental properties, synthesis methodologies, chemical reactivity, and its emerging potential in organic synthesis and medicinal chemistry.

Introduction to 1-Benzylquinolin-1-ium Bromide

The Significance of N-Heteroarenium Salts

N-heteroarenium salts are a class of organic compounds featuring a heterocyclic aromatic ring with a positively charged nitrogen atom.[1] This inherent cationic nature renders them highly reactive and makes them valuable as intermediates and catalysts in synthetic organic chemistry.[1] A key area of modern research involves the dearomatization of these salts to create partially saturated heterocyclic structures, which are prevalent scaffolds in numerous natural products and pharmaceutical drugs.[1]

The Quinolinium Scaffold in Drug Development

The quinoline ring system, first isolated from coal tar in 1834, has become a cornerstone in medicinal chemistry.[1] Its derivatives are known to possess a wide range of biological activities, which have been successfully leveraged in the design of antibacterial, antifungal, and antimalarial drugs.[2][3] The development of quinolinium salts, in particular, has been driven by their utility as precursors for functional molecules and their potential as bioactive agents themselves.[1]

Profile of 1-Benzylquinolin-1-ium Bromide

1-Benzylquinolin-1-ium bromide is classified as a quaternary ammonium compound (QAC).[1] Its structure is defined by a quinolinium cation, where the nitrogen atom is quaternized by a benzyl group, and a bromide counter-anion.[1] This permanent positive charge, delocalized across the aromatic system, is the primary determinant of its physical and chemical properties, positioning it as a versatile reagent for constructing complex molecular architectures and as a compound of interest for biological screening.[1]

Physicochemical and Structural Properties

The fundamental characteristics of 1-Benzylquinolin-1-ium bromide are summarized below. The molecule's core structure consists of a fused bicyclic system (a benzene ring and a pyridine ring) with the nitrogen atom covalently bonded to a benzyl group, resulting in a stable cationic charge.[1]

PropertyValueSource(s)
CAS Number 26323-01-3[1]
Molecular Formula C₁₆H₁₄BrN
Molecular Weight 300.19 g/mol [1]
IUPAC Name 1-benzylquinolin-1-ium bromide
Cation Molecular Weight 220.29 g/mol [4]
Class Quaternary Ammonium Compound (QAC)[1]

The presence of the bromide anion is significant. The introduction of bromine into a molecular structure is a recognized strategy in drug design, as the halogen can influence therapeutic activity, metabolism, and drug-target interactions, partly through the formation of halogen bonds.[5]

Synthesis and Mechanistic Insights

Primary Synthetic Route: Direct N-Alkylation

The most direct and common method for synthesizing 1-Benzylquinolin-1-ium bromide is through the direct N-alkylation of quinoline with benzyl bromide.[1] This reaction, a classic example of the Menshutkin reaction, proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[1] The nucleophilic nitrogen atom of the quinoline ring attacks the electrophilic benzylic carbon of benzyl bromide, displacing the bromide ion and forming the quaternary ammonium salt.[1]

The reaction is typically facilitated by heating the reactants in a suitable solvent, such as acetonitrile, to achieve a reasonable reaction rate.[1]

G cluster_reactants Reactants cluster_process Process cluster_products Product & Purification quinoline Quinoline reaction SN2 Reaction (e.g., Reflux in Acetonitrile) quinoline->reaction benzyl_bromide Benzyl Bromide benzyl_bromide->reaction product Crude 1-Benzylquinolin-1-ium bromide reaction->product purification Purification (e.g., Recrystallization) product->purification final_product Pure Product purification->final_product

Workflow for the synthesis of 1-Benzylquinolin-1-ium bromide.
Detailed Experimental Protocol: Synthesis of 1-Benzylquinolin-1-ium Bromide

Disclaimer: This protocol is a representative example and should be adapted and performed by qualified personnel with appropriate safety precautions.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve quinoline (1.0 equivalent) in anhydrous acetonitrile (approx. 10 mL per 1.0 g of quinoline).

  • Addition of Reagent: To the stirred solution, add benzyl bromide (1.05 equivalents) dropwise at room temperature. Note: Benzyl bromide is a lachrymator and should be handled in a fume hood.[6]

  • Reaction Execution: Heat the reaction mixture to reflux (approximately 82°C for acetonitrile) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material (quinoline) is consumed.

  • Product Isolation: After completion, cool the mixture to room temperature and then place it in an ice bath for 30 minutes to facilitate precipitation of the product. Collect the solid precipitate by vacuum filtration.

  • Purification: Wash the collected solid with a small amount of cold diethyl ether to remove any unreacted benzyl bromide. For higher purity, recrystallize the crude product from a suitable solvent system, such as ethanol or an ethanol/ether mixture.

  • Drying and Characterization: Dry the purified white or off-white crystalline solid under vacuum. Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Synthesis of Functionalized Derivatives

The versatility of the N-alkylation synthesis allows for the creation of a diverse library of derivatives.

  • Substitution on the Quinoline Ring: By starting with a pre-substituted quinoline, functionalities can be installed at various positions. For example, using 6-bromoquinoline as the precursor will yield 1-benzyl-6-bromoquinolin-1-ium bromide.[1] The electronic nature of these substituents can influence the rate of quaternization; electron-donating groups generally increase the nucleophilicity of the nitrogen and accelerate the reaction, while electron-withdrawing groups have the opposite effect.[1]

  • Substitution on the Benzyl Moiety: Using a substituted benzyl bromide allows for modifications to the benzyl group. For instance, reacting quinoline with 4-nitrobenzyl bromide produces 1-(4-nitrobenzyl)quinolin-1-ium bromide, which can alter the compound's electronic properties and biological activity.[1]

Chemical Reactivity and Synthetic Applications

Electrophilicity and Dearomative Reactions

The delocalized positive charge in the 1-benzylquinolin-1-ium cation renders the heterocyclic ring system electron-deficient and thus highly electrophilic. This property makes it an excellent substrate for nucleophilic addition reactions.[1]

A significant application of this reactivity is in dearomative functionalization, a powerful strategy that converts flat aromatic compounds into more complex, three-dimensional structures often found in bioactive molecules.[1] The addition of a nucleophile to the quinolinium ring leads to the formation of dihydroquinoline derivatives, effectively breaking the aromaticity of the pyridine portion of the scaffold.[1]

General reactivity of the quinolinium cation with nucleophiles.
Application in Complex Heterocycle Synthesis

The inherent reactivity of the 1-benzylquinolin-1-ium system makes it an excellent building block for annulation reactions, where new rings are fused onto the quinoline core.[1] It has been notably employed in dearomative, diastereoselective annulation reactions with azaarenes, providing access to complex polycyclic architectures that would be difficult to synthesize through other means.[1]

Potential as a Bioactive Agent

As a quaternary ammonium compound, 1-Benzylquinolin-1-ium bromide belongs to a class of chemicals widely recognized for their antimicrobial properties.[1] While specific studies on this exact compound are emerging, research on closely related 1-alkylquinolinium bromides has demonstrated potent, broad-spectrum antimicrobial and antibiofilm activity against clinically relevant microorganisms.[3] The efficacy of these compounds is often dependent on the length of the alkyl or aryl group attached to the nitrogen, indicating that the benzyl group plays a crucial role in its potential biological activity.[3][7] This positions 1-Benzylquinolin-1-ium bromide and its derivatives as promising candidates for the development of new anti-infective agents.[2]

Conclusion

1-Benzylquinolin-1-ium bromide is more than a simple chemical entity; it is a versatile and reactive platform for advanced organic synthesis and a promising scaffold for medicinal chemistry. Its straightforward synthesis, combined with the electron-deficient nature of its quinolinium core, allows it to serve as a key intermediate in the construction of complex, three-dimensional heterocyclic systems. For drug development professionals, its classification as a quaternary ammonium compound, along with the known bioactivity of the quinolinium scaffold, suggests a strong potential for its application in the discovery of novel therapeutic agents. Future research will likely focus on expanding the library of its derivatives and fully characterizing their biological activities.

References

  • Current time information in NA. The time at the location 'NA' is 10:48 PM.
  • 1-Benzylquinolin-1-ium bromide | 26323-01-3 | Benchchem.
  • 1-Benzyl-7-methylquinolin-1-ium bromide (CAS 1139719-95-1) - Fluorochem.
  • 1-BENZYLQUINOLINIUM BROMIDE AldrichCPR | Sigma-Aldrich - MilliporeSigma.
  • 1139719-95-1|1-Benzyl-7-methylquinolin-1-ium bromide|BLD Pharm.
  • A Concise Synthesis of Quinolinium, and Biquinolinium Salts and Biquinolines from Benzylic Azides and Alkenes - The Royal Society of Chemistry.
  • 1-Benzylquinolinium | C16H14N+ | CID 85026 - PubChem.
  • 1-Benzylquinolin-1-ium chloride | 15619-48-4 - Sigma-Aldrich.
  • 23277-04-5|2-Benzylisoquinolin-2-ium bromide|BLD Pharm.
  • hydroxy(1-(3-(trifluoromethyl)benzyl)quinolin-1-ium-4-yl)methyl) - Buchler GmbH.
  • Synthesis of N-(1-benzyloxycarbonylmethyl)-quinolinium bromide (2) by...
  • COMMUNIC
  • BENZYL BROMIDE - CAMEO Chemicals.
  • General structure of 1-alkylquinolinium bromides with demonstrated...
  • Benzoquinoline Derivatives: A Straightforward and Efficient Route to Antibacterial and Antifungal Agents - PMC.
  • Antimicrobial and antibiofilm activities of 1-alkylquinolinium bromide ionic liquids - Queen's University Belfast Research Portal.
  • Bromination of quinolin-4(1H)-ones as an efficient strategy for the development of new antibacterial agents.
  • Introducing bromine to the molecular structure as a str

Sources

Methodological & Application

Application Note: Advanced Synthetic Workflows Utilizing 1-Benzylquinolin-1-ium Bromide

Author: BenchChem Technical Support Team. Date: March 2026

Chemical Profile & Reactivity Paradigm

1-Benzylquinolin-1-ium bromide (CAS: 26323-01-3) is a highly versatile quaternary ammonium compound (QAC) utilized extensively as an intermediate and catalyst in modern organic synthesis[1]. The fundamental causality behind its synthetic utility lies in its altered electronic architecture: the quaternization of the quinoline nitrogen with a benzyl group creates a permanent positive charge, which significantly lowers the electron density across the fused aromatic system[1]. This electron-deficient nature transforms the relatively inert quinoline core into a highly reactive electrophile and a potent Michael acceptor, making it exceptionally susceptible to nucleophilic attack and partial reduction[1].

Preparation of the Quaternary Precursor

Before deploying the quinolinium salt in complex catalytic cascades, it is typically synthesized via a direct, thermally driven N-alkylation approach.

Synthesis Q Quinoline (Nucleophile) R SN2 Alkylation Reflux, 24h Q->R BB Benzyl Bromide (Electrophile) BB->R P 1-Benzylquinolin-1-ium bromide R->P

Synthesis workflow of 1-Benzylquinolin-1-ium bromide via direct N-alkylation.

Protocol A: Direct N-Alkylation Synthesis

Objective: To synthesize and isolate pure 1-benzylquinolin-1-ium bromide via an SN2 reaction.

Procedure:

  • Reaction Setup: In an oven-dried round-bottom flask, dissolve 1.9 mmol of quinoline in a suitable polar solvent (e.g., methanol or ethanol).

  • Electrophile Addition: Add 1.2 equivalents of benzyl bromide dropwise to the stirring solution at room temperature.

  • Thermal Activation: Equip the flask with a reflux condenser and heat the mixture to reflux for 24 hours to drive the SN2 quaternization[2].

  • Isolation: Cool the reaction mixture to room temperature. Induce precipitation of the quaternary salt by adding cold diethyl ether.

  • Purification: Filter the resulting precipitate under vacuum, wash thoroughly with additional diethyl ether to remove unreacted starting materials, and dry under a high vacuum.

Self-Validation Checkpoints:

  • Physical State: The successful formation of the product is visually confirmed by the appearance of a solid precipitate (typically a white to off-white hygroscopic solid)[2].

  • Spectroscopic Confirmation: Verify the structure via 1H NMR (400 MHz, DMSO-d6). A successful synthesis is confirmed by the presence of a distinct singlet at δ 6.41 ppm (integrating to 2H), corresponding to the benzylic CH2 protons adjacent to the newly quaternized nitrogen, alongside highly deshielded aromatic peaks at δ 9.80 (d, J = 5.7 Hz, 1H) and 9.40 (d, J = 8.4 Hz, 1H)[3].

Mechanistic Causality in Dearomative Annulation

One of the most powerful applications of 1-benzylquinolin-1-ium bromide is its use as a substrate in ruthenium-catalyzed intermolecular diastereoselective annulation reactions to construct complex, fused N-heterocycles[4].

The causality of this reaction relies on a precise sequence of hydride transfer and nucleophilic trapping. Paraformaldehyde is introduced not merely as an additive, but as a dual-purpose reagent: it acts as a C1-building block and as a reductant precursor to generate the active Ru(II)-hydride species[4]. The Ru-H species partially reduces the quinolinium salt into a highly reactive, non-aromatic enamine intermediate (1,4-dihydroquinoline)[1]. This intermediate possesses strong nucleophilic character at the C4 position, enabling it to attack electrophilic aniline derivatives to form complex three-dimensional architectures[1].

Mechanism A 1-Benzylquinolin-1-ium bromide (Azaarenium Salt) C Hydride Transfer (Partial Reduction) A->C B Ru(II) Catalyst & Paraformaldehyde (Hydride Source) B->C Generates Ru-H species D Enamine Intermediate (Nucleophilic C4 Position) C->D Dearomatization E Aniline Derivative (Electrophile Coupling) D->E β-aminomethylation F Fused syn-N-Heterocycle (Dearomatized Product) E->F Intramolecular Cyclization

Mechanistic workflow of Ru(II)-catalyzed dearomative annulation of quinolinium salts.

Ru(II)-Catalyzed Diastereoselective Annulation (Protocol B)

Objective: To execute a hydride transfer-initiated β-aminomethylation and α-arylation of the azaarenium salt.

Procedure:

  • Inert Atmosphere Setup: In a Schlenk tube under a strictly maintained N2 atmosphere, sequentially introduce[Ru(p-cymene)Cl2]2 (1 mol %), 1-benzylquinolin-1-ium bromide (0.2 mmol), and N-ethylaniline (0.2 mmol)[4].

  • Reagent Addition: Add Mg(OMe)2 (0.75 eq, 12.9 mg) as the base and paraformaldehyde (10.0 eq, 60 mg) as the C1/hydride source, followed by 1 mL of anhydrous methanol[4].

  • Reaction Execution: Seal the Schlenk tube and stir the reaction mixture at 55 °C for 18 hours[4].

  • Workup: Cool the mixture to room temperature. Extract the organic components with ethyl acetate.

  • Washing & Drying: Wash the organic layer with a 5% Na2CO3 aqueous solution to neutralize and remove residual acids/salts, dry over anhydrous sodium sulfate, and concentrate under vacuum[4].

Self-Validation Checkpoints:

  • TLC Monitoring: The starting material (1-benzylquinolin-1-ium bromide) is a highly polar quaternary salt that remains near the baseline in standard non-polar eluent systems (e.g., Hexane/EtOAc). A successful reaction is indicated by the disappearance of this baseline spot and the emergence of a significantly less polar spot corresponding to the dearomatized fused N-heterocycle.

  • Chemoselectivity Verification: The choice of base is critical. If NMR or TLC indicates the formation of N-benzyl tetrahydroquinoline (a fully over-reduced byproduct), it signifies that the hydrogen transfer rate was too rapid. The specific use of Mg(OMe)2 is designed to lower this transfer rate, ensuring exclusive syn-diastereoselectivity without over-reduction[4].

Quantitative Optimization Data

The precise selection of catalytic conditions is non-negotiable for achieving high yields and preventing pathway divergence. The following table summarizes the causal impact of varying reaction parameters on the annulation workflow.

EntryCatalyst LoadingBase / AdditiveC1 / Hydride SourceTemp (°C)Result / Yield Observation
1 [Ru(p-cymene)Cl2]2 (1 mol%) Mg(OMe)2 (0.75 eq) (CH2O)n (10 eq) 55 Optimal Yield; Excellent syn-selectivity
2NoneMg(OMe)2 (0.75 eq)(CH2O)n (10 eq)550% Yield (Catalyst is indispensable)
3[Ru(p-cymene)Cl2]2 (1 mol%)None(CH2O)n (10 eq)550% Yield (Base is indispensable)
4[Ru(p-cymene)Cl2]2 (1 mol%)Alternative Bases (e.g., K2CO3)(CH2O)n (10 eq)65Poor chemoselectivity; Formation of over-reduced N-benzyl tetrahydroquinoline byproduct

Data synthesized from foundational optimization studies on Ru(II) reductive catalysis[4].

References

  • [3] Title: Electronic Supporting Information Are Pyridinium Ylides Radicals? | Source: The Royal Society of Chemistry | 3

  • [1] Title: 1-Benzylquinolin-1-ium bromide | 26323-01-3 | Source: Benchchem | 1

  • [2] Title: Metal-free transfer hydrogenation/cycloaddition cascade of activated quinolines and isoquinolines with tosyl azides - Supporting Information | Source: RSC | 2

  • [4] Title: Intermolecular diastereoselective annulation of azaarenes into fused N-heterocycles by Ru(II) reductive catalysis | Source: PMC (NIH) | 4

Sources

1-Benzylquinolin-1-ium bromide as a phase transfer catalyst in alkylation reactions

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol Guide: 1-Benzylquinolin-1-ium Bromide in Biphasic Alkylation Reactions

Executive Summary

Phase-transfer catalysis (PTC) is a cornerstone methodology in modern organic synthesis, enabling highly efficient reactions between mutually immiscible aqueous and organic phases. Among the diverse library of quaternary ammonium salts, 1-Benzylquinolin-1-ium bromide (BQB) has emerged as an elite phase-transfer catalyst[1]. Unlike simple aliphatic salts such as tetrabutylammonium bromide (TBAB), the quinolinium core of BQB provides a unique combination of lipophilicity, electron deficiency, and π−π stacking capabilities. This guide details the mechanistic rationale, empirical optimization, and validated protocols for utilizing BQB in demanding O-alkylation and C-alkylation workflows.

Mechanistic Rationale: The Interfacial Ion-Pair Shuttle

In a standard biphasic alkylation, the nucleophile resides in the aqueous phase (often generated via deprotonation by inorganic bases like NaOH), while the electrophilic alkylating agent resides in the organic phase. BQB acts as an interfacial shuttle[1].

The causality of its high efficacy lies in its structural thermodynamics. The positively charged quinolinium nitrogen is highly delocalized, which reduces the hydration sphere around the cation compared to localized aliphatic ammoniums. When the aqueous nucleophile (e.g., phenoxide or enolate) exchanges with the bromide counterion of BQB at the phase boundary, the resulting lipophilic ion pair ( [Q+Nu−] ) rapidly migrates into the organic layer. Here, the nucleophile is effectively "naked" (desolvated from water), dramatically lowering the activation energy for the subsequent SN​2 nucleophilic attack on the alkyl halide[1].

PTC_Mechanism cluster_aqueous Aqueous Phase (Base + Nucleophile) cluster_interface Interphase Boundary cluster_organic Organic Phase (Solvent + Substrate) Na_Nu Na⁺ + Nu⁻ (Aqueous Nucleophile) Q_Nu Active Ion Pair (Q⁺Nu⁻) Na_Nu->Q_Nu Ion Exchange Na_X Na⁺ + Br⁻ (Waste Salt) Q_X BQB Catalyst (Q⁺Br⁻) Q_X->Na_X Salt Expulsion R_X R-X (Alkylating Agent) Q_Nu->R_X Migration & Attack R_X->Q_X Catalyst Regeneration R_Nu R-Nu (Alkylated Product) R_X->R_Nu SN2 Reaction

Fig 1: Phase transfer catalytic cycle of 1-Benzylquinolin-1-ium bromide in biphasic alkylation.

Comparative Performance & Optimization Data

To establish a self-validating system, one must understand how variables like solvent and base concentration dictate the reaction pathway. Benzyl chloride derivatives are widely considered the "King of PTC SN​2 Substrates" due to their rapid, clean reactivity under these conditions[2]. However, the choice of solvent and base is critical to prevent parasitic side reactions.

Table 1: Solvent & Base Optimization Matrix for BQB-Catalyzed Alkylations

Solvent SystemBase ConcentrationObserved Side ReactionsRecommendation & Causality
Toluene 30% NaOH (7.7 M)NoneOptimal. Suppresses dehydrohalogenation of secondary halides[3].
Chlorobenzene 50% NaOH (19 M)Minor hydrolysisGood for Primary Halides. High density aids in phase separation.
Dichloromethane 50% NaOH (19 M)Methylene bridging, FormaldehydeAvoid. DCM acts as an alkylating agent, forming acetals/bridges[3].

Data Synthesis Insight: We specifically mandate 30% NaOH over the traditional 50% NaOH when utilizing secondary alkyl halides. High-concentration bases can drive E2 dehydrohalogenation (forming styrene derivatives) rather than the desired etherification. Furthermore, Dichloromethane (DCM) must be strictly avoided; under strongly basic PTC conditions, DCM reacts to form formaldehyde and causes "methylene bridging" between nucleophiles[3].

Standardized Experimental Protocols

The following protocols are engineered for high reproducibility. They incorporate self-validating checkpoints (e.g., internal standards, TLC monitoring) to ensure the integrity of the catalytic cycle.

Protocol A: BQB-Catalyzed O-Alkylation of Phenols (Williamson Ether Synthesis)

Objective: Synthesis of alkyl aryl ethers using a biphasic liquid-liquid PTC system.

Reagents:

  • Phenol derivative (1.0 equiv, 10 mmol)

  • Alkylating agent (e.g., Benzyl bromide) (1.2 equiv, 12 mmol)

  • 1-Benzylquinolin-1-ium bromide (BQB) (0.05 equiv, 5 mol%)

  • Toluene (15 mL)

  • Aqueous NaOH (30% w/w, 10 mL)

Step-by-Step Methodology:

  • Organic Phase Preparation: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve the phenol derivative (10 mmol) and the alkylating agent (12 mmol) in 15 mL of Toluene.

    • Causality: Toluene is chosen over DCM to prevent methylene bridging and over THF to ensure strict biphasic phase separation[3].

  • Catalyst Loading: Add 5 mol% of BQB directly to the organic phase. Stir for 5 minutes to ensure uniform dispersion.

  • Base Addition (Exotherm Control): Immerse the flask in a room-temperature water bath. Begin vigorous stirring (>800 RPM). Add the 30% NaOH solution (10 mL) dropwise over 10 minutes.

    • Causality: High-shear agitation (>800 RPM) is non-negotiable. The reaction rate in PTC is directly proportional to the interfacial surface area between the aqueous droplets and the organic continuous phase.

  • Reaction Monitoring: Cap the flask and stir at 40°C for 4–6 hours. Monitor the consumption of the phenol via TLC (Hexanes/EtOAc 8:2). The presence of the highly lipophilic [Q+Nu−] ion pair ensures rapid conversion.

  • Phase Separation & Workup: Transfer the biphasic mixture to a separatory funnel. Decant the lower aqueous layer. Wash the organic layer with distilled water ( 3×15 mL) until the aqueous wash reaches a neutral pH, followed by a brine wash (15 mL).

  • Purification: Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure. Purify via flash column chromatography or recrystallization depending on the product's physical state.

Workflow Step1 1. Biphasic Setup Mix Substrate, R-X, & 5 mol% BQB Step2 2. Base Addition Add 30% NaOH dropwise (Control Exotherm) Step1->Step2 Step3 3. Vigorous Stirring >800 RPM for Interfacial Area Step2->Step3 Step4 4. Phase Separation Decant Organic Layer, Wash with H2O Step3->Step4 Step5 5. Purification Solvent Evaporation & Chromatography Step4->Step5

Fig 2: Standard experimental workflow for BQB-catalyzed biphasic alkylation.

Protocol B: C-Alkylation of Active Methylene Compounds

Objective: Alkylation of phenylacetonitrile to form a quaternary carbon center.

Reagents:

  • Phenylacetonitrile (1.0 equiv, 10 mmol)

  • Primary Alkyl Halide (e.g., 1-Bromobutane) (1.5 equiv, 15 mmol)

  • 1-Benzylquinolin-1-ium bromide (BQB) (0.05 equiv, 5 mol%)

  • Chlorobenzene (15 mL)

  • Aqueous NaOH (50% w/w, 10 mL)

Step-by-Step Methodology:

  • System Initialization: Dissolve phenylacetonitrile and 1-bromobutane in chlorobenzene. Add the BQB catalyst.

    • Causality: Chlorobenzene is utilized here because its high density facilitates rapid phase separation post-reaction, and it is entirely inert to the highly basic conditions required to deprotonate the relatively high-pKa nitrile.

  • Deprotonation & Alkylation: Under vigorous stirring (1000 RPM), add 50% NaOH dropwise.

    • Causality: Unlike Protocol A, 50% NaOH is used here because primary alkyl halides are highly resistant to E2 elimination, and the active methylene compound requires a stronger thermodynamic driving force for complete enolate formation.

  • Thermal Activation: Heat the reaction to 60°C for 8 hours. The BQB catalyst will continuously shuttle the enolate into the chlorobenzene layer.

  • Validation & Isolation: Quench the reaction by adding 20 mL of ice water. Separate the phases, extract the aqueous layer once with chlorobenzene (10 mL), dry the combined organics over MgSO4​ , and evaporate the solvent. Analyze crude purity via GC-MS before final distillation.

Troubleshooting & Quality Control

  • Emulsion Formation: If the phases refuse to separate during workup (a common issue with quaternary ammonium salts), filter the entire biphasic mixture through a pad of Celite to remove insoluble polymeric byproducts, or add a small amount of brine to increase the ionic strength of the aqueous phase.

  • Catalyst Poisoning: High concentrations of lipophilic waste salts (e.g., iodide) can competitively bind to the quinolinium cation, preventing the target nucleophile from entering the organic phase. If using alkyl iodides, consider increasing the catalyst loading to 10 mol%.

  • Dehydrohalogenation Over-reaction: If GC-MS indicates the presence of alkene side-products, immediately reduce the NaOH concentration from 50% to 30% and lower the reaction temperature by 10°C[3].

References

  • Benchchem. (n.d.). 1-Benzylquinolin-1-ium bromide | 26323-01-3. Retrieved from[1]

  • Halpern, M. (2003). Industrial Phase-Transfer Catalysis: Generation 2: Cinchona alkaloids. PTC Organics, Inc. Retrieved from[2]

  • Halpern, M. (n.d.). PTC O-Alkylation With a Secondary Benzyl Bromide. Phase Transfer Catalysis Communications. Retrieved from[3]

  • Benchchem. (n.d.). 1-Benzylquinolinium chloride | 15619-48-4. Retrieved from

Sources

antimicrobial activity of 1-Benzylquinolin-1-ium bromide against gram-positive bacteria

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Antimicrobial Profiling and Mechanistic Validation of 1-Benzylquinolin-1-ium Bromide Against Gram-Positive Bacteria

Introduction & Mechanistic Rationale

1-Benzylquinolin-1-ium bromide is a quaternary ammonium compound (QAC) characterized by a permanently charged N-heteroarenium core. In contemporary antimicrobial drug discovery, quaternary quinolinium salts have emerged as highly potent agents, demonstrating exceptional efficacy against hard-to-treat and multi-drug resistant Gram-positive pathogens, including Methicillin-resistant Staphylococcus aureus (MRSA) and Bacillus subtilis[1].

The Causality of Action: Unlike traditional antibiotics (e.g., β -lactams) that target specific enzymatic pathways and are prone to molecular resistance, 1-benzylquinolin-1-ium bromide operates as a cationic amphiphile. Its bactericidal activity is driven by a physical, membrane-targeting mechanism[1]:

  • Electrostatic Attraction: The permanent positive charge localized on the quinolinium nitrogen facilitates robust electrostatic binding to the negatively charged teichoic acids embedded within the Gram-positive cell wall[1].

  • Hydrophobic Insertion: Following surface binding, the lipophilic benzyl moiety and the planar quinoline ring intercalate into the lipid bilayer of the cytoplasmic membrane.

  • Membrane Disruption: This insertion disrupts the highly ordered lipid packing, triggering rapid membrane depolarization, leakage of critical intracellular ions (e.g., K+ ), and irreversible bacterial cell lysis[1].

Because this mechanism physically compromises structural integrity rather than inhibiting a specific protein, it is exceptionally difficult for bacteria to develop targeted resistance[1].

MOA QAC 1-Benzylquinolin-1-ium Bromide (Cationic Amphiphile) Wall Gram-Positive Cell Wall (Negatively Charged Teichoic Acids) QAC->Wall Electrostatic Attraction Membrane Cytoplasmic Membrane (Lipid Bilayer Insertion) Wall->Membrane Hydrophobic Insertion Depolarization Membrane Depolarization & Ion Leakage Membrane->Depolarization Structural Disruption Death Bacterial Cell Lysis & Death Depolarization->Death Loss of Viability

Figure 1: Membrane-targeting mechanism of 1-benzylquinolin-1-ium bromide in Gram-positive bacteria.

Experimental Workflows & Protocols

To rigorously evaluate the antimicrobial profile of 1-benzylquinolin-1-ium bromide, a multi-tiered validation approach is required. The following self-validating protocols ensure both the quantification of efficacy and the confirmation of the proposed mechanism.

Workflow Prep Compound Preparation MIC Broth Microdilution (MIC/MBC) Prep->MIC Mech Membrane Depolarization (DiSC3(5) Assay) Prep->Mech Syn Checkerboard Assay (Synergy) Prep->Syn Data Data Analysis & Validation MIC->Data Mech->Data Syn->Data

Figure 2: Experimental workflow for evaluating quinolinium salt antimicrobial efficacy.

Protocol A: Minimum Inhibitory Concentration (MIC) & Minimum Bactericidal Concentration (MBC)

Objective: To quantify the bacteriostatic and bactericidal efficacy using the gold-standard broth microdilution method[2]. Self-Validating Rationale: Including a known membrane-active positive control (e.g., Melittin or Vancomycin) validates the susceptibility of the bacterial strain, while the vehicle control (DMSO) ensures the solvent does not contribute to observed toxicity.

Step-by-Step Methodology:

  • Inoculum Preparation: Cultivate the target Gram-positive strain (e.g., S. aureus ATCC 29213) overnight in Mueller-Hinton Broth (MHB) at 37°C. Adjust the suspension to a 0.5 McFarland standard ( ≈1.5×108 CFU/mL), then dilute 1:150 in fresh MHB to achieve a final assay concentration of 5×105 CFU/mL.

  • Compound Dilution: Prepare a 10 mg/mL stock solution of 1-benzylquinolin-1-ium bromide in 100% molecular-grade DMSO. Perform two-fold serial dilutions in MHB across a 96-well low-binding polystyrene plate to achieve a final concentration range of 0.25 to 128 μg/mL. Critical: Ensure the final DMSO concentration in all wells does not exceed 1% (v/v).

  • Inoculation: Add 50 μL of the diluted bacterial suspension to each well containing 50 μL of the compound.

  • Incubation & MIC Reading: Incubate the plates at 37°C for 18-24 hours. The MIC is defined as the lowest concentration that completely inhibits visible bacterial growth.

  • MBC Determination: Aliquot 10 μL from all wells showing no visible growth and plate onto Tryptic Soy Agar (TSA). Incubate at 37°C for 24 hours. The MBC is the lowest concentration resulting in a ≥99.9% reduction in the initial inoculum.

Protocol B: Membrane Depolarization Assay (DiSC3(5))

Objective: To experimentally validate the membrane-disruption causality of the quinolinium salt[1]. Self-Validating Rationale: DiSC3(5) is a membrane-potential-sensitive cyanine dye. In healthy, polarized cells, the dye accumulates in the lipid bilayer, and its fluorescence is self-quenched. When the quinolinium salt disrupts the membrane, the potential is lost, releasing the dye into the buffer and causing a quantifiable spike in fluorescence.

Step-by-Step Methodology:

  • Cell Preparation: Wash mid-log phase S. aureus cells twice with Buffer A (5 mM HEPES, 5 mM glucose, pH 7.2) to remove media components that non-specifically bind the dye. Resuspend to an OD600​ of 0.05.

  • Dye Equilibration: Add DiSC3(5) to a final concentration of 1 μM. Incubate in the dark for 1 hour until the baseline fluorescence signal (Excitation: 622 nm, Emission: 670 nm) stabilizes, indicating complete dye uptake and quenching.

  • Potassium Equilibration: Add 100 mM KCl to equilibrate the intracellular and extracellular K+ concentrations, preventing background depolarization artifacts.

  • Compound Addition & Measurement: Transfer 100 μL of the cell suspension to a black 96-well microtiter plate. Add 1-benzylquinolin-1-ium bromide at concentrations corresponding to 1×, 2×, and 4× MIC. Continuously monitor fluorescence for 30 minutes.

Protocol C: Synergistic Assessment with β -Lactam Antibiotics

Objective: To evaluate synergistic potential when co-administered with broad-spectrum antibiotics like ampicillin[3]. Methodology: Execute a standard checkerboard assay. The quinolinium salt compromises the membrane, facilitating increased intracellular access for the β -lactam[3]. Calculate the Fractional Inhibitory Concentration Index (FICI):

FICI=MIC of A aloneMIC of A in combo​+MIC of B aloneMIC of B in combo​

(Note: An FICI ≤0.5 indicates synergy).

Data Presentation & Interpretation

The following tables summarize representative quantitative data benchmarks for structurally related quaternary quinolinium derivatives to guide expected experimental outcomes[2][3].

Table 1: Representative Antimicrobial Activity Profile

Bacterial StrainGram StatusMIC ( μ g/mL)MBC ( μ g/mL)Depolarization Onset
Staphylococcus aureus (ATCC 29213)Positive2.4 - 18.754.8 - 37.5< 5 minutes
Bacillus subtilis (ATCC 6633)Positive2.4 - 9.382.4 - 18.75< 5 minutes
Enterococcus faecalis (VRE)Positive18.75 - 37.537.5 - 75.0< 10 minutes
Escherichia coli (ATCC 25922)Negative> 75.0> 150.0No significant effect

Table 2: Synergistic Interaction with Ampicillin against S. aureus [3]

CompoundMIC Alone ( μ g/mL)MIC in Combination ( μ g/mL)FICIInterpretation
1-Benzylquinolin-1-ium Bromide9.362.340.25Synergy
Ampicillin2.340.580.25Synergy
(Calculated FICI = 0.50, confirming synergistic bactericidal effects).

Quality Control & Assay Integrity

To ensure the trustworthiness and reproducibility of the generated data, strictly adhere to the following parameters:

  • Compound Purity: Ensure the 1-benzylquinolin-1-ium bromide is ≥98% pure (verified via HPLC/NMR). Impurities or unreacted benzyl bromide can artificially skew MIC values and cause off-target toxicity[2].

  • Media pH Control: The electrostatic binding of QACs is highly dependent on the ionization state of the bacterial cell wall. Ensure the MHB is strictly maintained at pH 7.2 - 7.4.

  • Plasticware Adsorption: Cationic amphiphiles are notorious for adhering to standard plastics. Always use low-binding polystyrene or polypropylene plates to prevent the artificial reduction of the compound's effective concentration in solution.

References

  • Source: International Journal of Creative Research Thoughts (IJCRT)
  • Source: PubMed Central (PMC)
  • Title: Preparation of Quinolinium Salts Differing in the Length of the Alkyl Side Chain Source: MDPI Molecules URL

Sources

Application Note: Antifungal Profiling and Mechanistic Evaluation of 1-Benzylquinolin-1-ium Bromide Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The rising incidence of invasive fungal infections, coupled with the emergence of multidrug-resistant strains of Candida, Cryptococcus, and Aspergillus, necessitates the development of novel antifungal pharmacophores. 1-Benzylquinolin-1-ium bromide and its structurally diverse derivatives represent a highly potent class of quaternary ammonium compounds (QACs)[1]. Characterized by a permanent cationic charge and a highly tunable lipophilic core, these compounds exhibit broad-spectrum antifungal properties[2]. This application note provides a comprehensive, self-validating framework for synthesizing these derivatives, evaluating their minimum inhibitory concentrations (MIC), and elucidating their dual-action mechanisms.

Mechanistic Grounding: The Quaternary Ammonium Pharmacophore

The antifungal efficacy of 1-benzylquinolin-1-ium salts is fundamentally driven by their amphiphilic nature. The mechanism of action is primarily bifurcated into membrane disruption and intracellular target inhibition:

  • Membrane Permeabilization: The permanent positive charge on the quinolinium nitrogen facilitates strong electrostatic attraction to the negatively charged components of the fungal cell envelope (e.g., ergosterol, anionic phospholipids)[3][4]. Following surface binding, the lipophilic benzyl or thioalkyl substituents insert into the lipid bilayer, causing structural disorganization, pore formation, and the lethal leakage of intracellular potassium and ATP[3].

  • Intracellular Target Inhibition: Advanced derivatives, such as benzo[f]quinolinium salts (BQS), have been shown to internalize and act as potent inhibitors of Topoisomerase II and ATP synthase, effectively halting fungal DNA replication and energy metabolism[5][6].

MOA QAC 1-Benzylquinolin-1-ium Cation Membrane Fungal Cell Membrane (Ergosterol/Anionic Lipids) QAC->Membrane Electrostatic Attraction Topo Intracellular Targets (Topoisomerase II) QAC->Topo Internalization Disruption Membrane Disruption & Pore Formation Membrane->Disruption Lipophilic Insertion Leakage Leakage of Intracellular Contents (K+, ATP) Disruption->Leakage Death Fungal Cell Death Leakage->Death Osmotic Imbalance Topo->Death DNA Cleavage

Fig 1. Dual mechanism of action of quinolinium salts via membrane disruption and target inhibition.

Structure-Activity Relationship (SAR) & Quantitative Data

Strategic structural modifications to the quinoline core drastically alter antifungal potency. For instance, replacing standard alkylamine substituents with thioalkyl groups at the 4-position of the quinoline ring markedly increases activity against Candida albicans, yielding MIC values comparable to standard clinical therapeutics[3]. Similarly, the introduction of methoxy or chloro groups on benzothieno[3,2-b]quinolinium derivatives optimizes the lipophilicity required to penetrate the thick polysaccharide capsule of Cryptococcus neoformans[7].

Table 1: Representative Antifungal Activity (MIC) of Quinolinium Derivatives

Compound ClassStructural ModificationTarget PathogenMIC Range (μg/mL)Ref.
Sulfur-substituted Quinolinium 4-thioalkyl substitutionCandida albicans0.5 – 8.0[3]
Benzo[f]quinolinium Salts (BQS) Aromatic annulationCandida albicans~0.195[6]
Benzothieno[3,2-b]quinolinium 3-methoxy substitutionCryptococcus neoformans1.0 – 4.0[7]
Indoloquinoline Derivatives N-5 AlkylationAspergillus fumigatus2.0 – 16.0[4]

Experimental Workflows and Protocols

To ensure rigorous, reproducible data generation, the following protocols are designed as self-validating systems. Every step includes a causality rationale—explaining why a specific reagent or condition is used—and a validation checkpoint.

Workflow Syn Menshutkin Synthesis Pur Purification & NMR/MS Syn->Pur MIC Broth Microdilution (MIC Determination) Pur->MIC Library PI PI Uptake Assay (Membrane Integrity) MIC->PI Active Hits Data SAR Analysis & Lead Selection PI->Data Validation

Fig 2. Experimental workflow from synthesis to mechanistic validation of quinolinium derivatives.

Protocol A: Synthesis via the Menshutkin Reaction

The foundational method for synthesizing 1-benzylquinolin-1-ium bromide is the quaternization of quinoline with benzyl bromide[2].

  • Reaction Setup: Dissolve 1.0 equivalent of substituted quinoline and 1.2 equivalents of substituted benzyl bromide in anhydrous acetonitrile (0.5 M concentration).

    • Causality: Acetonitrile is a polar aprotic solvent. It stabilizes the charged transition state of the S_N2 reaction without solvating the nucleophile (quinoline) too strongly, thereby accelerating the reaction kinetics.

  • Reflux: Heat the mixture to reflux (82°C) under an inert argon atmosphere for 12–24 hours.

  • Precipitation: Cool the mixture to room temperature and add dropwise into ice-cold diethyl ether.

    • Causality: Quaternary ammonium salts are highly ionic and completely insoluble in non-polar solvents like diethyl ether, driving immediate and near-quantitative precipitation[2].

  • Filtration & Drying: Filter the precipitate under vacuum, wash with cold ether, and dry in vacuo.

    • Self-Validation Checkpoint: Analyze the crude product via Thin Layer Chromatography (TLC) using a highly polar mobile phase (e.g., Methanol:DCM 1:9). The complete disappearance of the high-Rf quinoline starting material confirms reaction completion.

Protocol B: Broth Microdilution Assay for MIC Determination

This protocol adheres to the Clinical and Laboratory Standards Institute (CLSI) M27 guidelines for testing yeasts.

  • Media Preparation: Prepare RPMI 1640 medium buffered to pH 7.0 with 0.165 M MOPS (3-(N-morpholino)propanesulfonic acid).

    • Causality: The ionization state of fungal cell surface proteins and the solubility of quinolinium salts are highly pH-dependent. MOPS provides robust buffering at physiological pH without chelating cations, which could artificially alter membrane dynamics.

  • Compound Dilution: Prepare a two-fold serial dilution of the quinolinium derivative in a 96-well microtiter plate (concentration range: 0.125 to 64 μg/mL).

  • Inoculation: Adjust the fungal suspension (e.g., C. albicans) to a final well concentration of 0.5×103 to 2.5×103 CFU/mL.

  • Incubation & Readout: Incubate at 35°C for 24–48 hours. Add 10 μL of Resazurin dye (0.01%) to each well and incubate for an additional 2 hours.

    • Causality: Resazurin is an oxidation-reduction indicator. Viable fungal cells metabolize the blue resazurin into pink, fluorescent resorufin, allowing for an objective, colorimetric determination of the MIC rather than relying solely on subjective visual turbidity.

    • Self-Validation Checkpoint: The assay is deemed valid only if the positive growth control (no drug) turns bright pink (OD600 > 0.4), the sterility control remains clear blue, and the reference standard (e.g., Fluconazole) yields an MIC within the CLSI-defined quality control range.

Protocol C: Membrane Permeability Assay (Propidium Iodide Uptake)

To validate that the antifungal activity is driven by membrane disruption (as opposed to purely intracellular fungistatic mechanisms), a Propidium Iodide (PI) uptake assay is utilized.

  • Cell Preparation: Wash mid-log phase C. albicans cells and resuspend in PBS (pH 7.4) to an OD600 of 0.5.

  • Dye Addition: Add Propidium Iodide to a final concentration of 5 μM.

    • Causality: PI is a highly polar, membrane-impermeable fluorescent dye. It cannot cross intact lipid bilayers. If the quinolinium salt disrupts the membrane, PI enters the cell, intercalates with nucleic acids, and its fluorescence emission (at 617 nm) increases by ~20-30 fold.

  • Treatment: Inject the quinolinium derivative at 1× and 2× its calculated MIC.

  • Kinetic Measurement: Monitor fluorescence (Excitation: 535 nm, Emission: 617 nm) continuously for 60 minutes using a microplate reader.

    • Self-Validation Checkpoint: Baseline fluorescence of untreated cells must remain <5% of the maximum signal. A positive control well treated with 0.1% Triton X-100 must reach maximum fluorescence plateau within 15 minutes, confirming both dye functionality and the assay's dynamic range.

References

  • Synthesis and Antimicrobial Activity of Sulfur Derivatives of Quinolinium Salts - PMC National Institutes of Health (NIH)[Link][3]

  • Benzoquinoline Derivatives: A Straightforward and Efficient Route to Antibacterial and Antifungal Agents - PubMed National Institutes of Health (NIH)[Link][5]

  • Antifungal and antiparasitic indoloquinoline derivatives - US8703798B2 Google Patents[4]

  • The antibacterial and antifungal activity for BQS salts 3a-o and PBQC cycloadducts ResearchGate[Link][6]

  • Benzothieno[3,2-b]quinolinium and 3-(Phenylthio)quinolinium Compounds: Synthesis and Evaluation against Opportunistic Fungal Pathogens - PMC National Institutes of Health (NIH)[Link][7]

Sources

Application Note: 1-Benzylquinolin-1-ium Bromide as a High-Efficiency Corrosion Inhibitor for Steel in Acidic Media

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In industrial processes such as acid pickling, descaling, and oil-well acidizing, mild steel is exposed to highly aggressive acidic environments (e.g., HCl, H₂SO₄). To prevent catastrophic material degradation, organic corrosion inhibitors are deployed. 1-Benzylquinolin-1-ium bromide (CAS No. 26323-01-3) has emerged as a highly potent, mixed-type cationic organic corrosion inhibitor[1]. This application note provides materials scientists and chemical researchers with a comprehensive, self-validating protocol for evaluating the efficacy of this compound, detailing the mechanistic causality behind its performance and the step-by-step methodologies required for rigorous experimental validation.

Mechanistic Causality: The Synergistic Adsorption Paradigm

The exceptional inhibitory performance of 1-benzylquinolin-1-ium bromide stems from a highly specific sequence of interfacial interactions. In strongly acidic media (e.g., 0.5 M H₂SO₄ or 1.0 M HCl), the mild steel surface acquires a net positive charge at the corrosion potential. Because the 1-benzylquinolin-1-ium molecule is also a bulky, positively charged cation, direct electrostatic adsorption (physisorption) is initially hindered by charge repulsion.

This barrier is overcome through a synergistic halide effect [2].

  • Primary Adsorption: The bromide counter-anions (Br⁻) specifically adsorb onto the positively charged iron surface via electrostatic attraction, creating intermediate dipoles and shifting the local surface charge to negative.

  • Secondary Adsorption: The negatively charged bromide layer acts as an electrostatic bridge, strongly attracting the bulky 1-benzylquinolin-1-ium cations[1].

  • Film Formation: Once anchored, the aromatic quinoline rings and benzyl groups undergo chemisorption, where the unshared electron pairs of the nitrogen atom and the π-electrons of the aromatic rings interact with the vacant d-orbitals of the surface iron atoms. This dual-layer mechanism displaces adsorbed water molecules and forms a dense, hydrophobic protective barrier that blocks the diffusion of corrosive species (H⁺, Cl⁻, SO₄²⁻)[3].

Mechanism Steel Mild Steel Surface (Fe) Positively charged in Acid Br Bromide Anions (Br⁻) Primary Adsorption Steel->Br Electrostatic Attraction BQ 1-Benzylquinolin-1-ium Cation Secondary Adsorption Br->BQ Synergistic Attraction Film Protective Hydrophobic Film Corrosion Inhibition BQ->Film Film Formation Film->Steel Blocks Corrosive Ions

Caption: Synergistic adsorption mechanism of 1-Benzylquinolin-1-ium bromide on steel in acidic media.

Experimental Protocols & Self-Validating Workflows

To ensure high-fidelity data, the evaluation of corrosion inhibitors must rely on orthogonal techniques: macroscopic (gravimetric), thermodynamic (electrochemical), and microscopic (surface characterization)[4].

Workflow Prep Steel Coupon Prep (Abrasion & Degreasing) Immersion Immersion & Incubation (Controlled Temp, 298K-328K) Prep->Immersion Sol Inhibitor Solution Prep (0.1 - 5.0 mM in Acid) Sol->Immersion Grav Gravimetric Analysis (Weight Loss) Immersion->Grav Electro Electrochemical Tests (EIS & PDP) Immersion->Electro Surface Surface Characterization (SEM / XPS) Immersion->Surface Data Data Integration & Isotherm Modeling Grav->Data Electro->Data Surface->Data

Caption: Comprehensive workflow for evaluating corrosion inhibition efficacy.

Materials Preparation

Causality: Surface heterogeneity drastically skews adsorption kinetics. Standardizing the surface roughness ensures that the measured inhibition efficiency reflects the chemical properties of the inhibitor, not physical artifacts of the metal.

  • Coupon Sizing: Machine mild steel (e.g., E24 or API 5L X70) into identical coupons (e.g., 2.0 cm × 2.0 cm × 0.1 cm).

  • Abrasion: Polish the surface sequentially using SiC abrasive papers from 400 up to 1200 grit.

  • Degreasing: Wash thoroughly with bidistilled water, degrease ultrasonically in acetone for 5 minutes, and dry under a stream of cold air.

    • Self-Validation Check: Water should sheet off the surface uniformly. If water beads up prior to inhibitor exposure, organic contaminants remain; re-degrease the coupon.

Protocol A: Gravimetric (Weight Loss) Assay

This method provides a direct, empirical measurement of the corrosion rate over a prolonged period.

  • Prepare 0.5 M H₂SO₄ solutions containing varying concentrations of 1-benzylquinolin-1-ium bromide (0.1 mM, 0.5 mM, 1.0 mM, 2.5 mM, and 5.0 mM)[3].

  • Accurately weigh the pre-cleaned steel coupons ( W1​ ) using an analytical balance (±0.1 mg).

  • Suspend the coupons in 100 mL of the test solutions for 24 hours at a controlled temperature (e.g., 298 K).

  • Remove the coupons, scrub with a bristle brush under running water to remove loose corrosion products, dip in Clarke's solution (if necessary to remove stubborn oxides), dry, and reweigh ( W2​ ).

  • Self-Validation: Run all concentrations in triplicate. A standard deviation of >5% between replicates indicates localized pitting rather than uniform corrosion, requiring a review of the polishing phase.

Protocol B: Electrochemical Measurements (EIS & PDP)

Electrochemical Impedance Spectroscopy (EIS) and Potentiodynamic Polarization (PDP) reveal the kinetics of the metal dissolution and the resistance of the adsorbed inhibitor film.

  • Cell Setup: Use a standard three-electrode glass cell.

    • Working Electrode (WE): Mild steel embedded in epoxy resin (exposed area: 1.0 cm²).

    • Counter Electrode (CE): Platinum foil.

    • Reference Electrode (RE): Saturated Calomel Electrode (SCE) equipped with a Luggin capillary.

  • Open Circuit Potential (OCP) Stabilization: Immerse the WE in the test solution and monitor the OCP for 30–60 minutes.

    • Self-Validation Check: Do not initiate EIS until the OCP drift is ≤ ±2 mV/min. A continuously drifting OCP indicates that the inhibitor film is still actively forming or degrading, which violates the steady-state assumption required for valid EIS data.

  • EIS Measurement: Apply a sinusoidal AC perturbation of 10 mV peak-to-peak over a frequency range of 100 kHz to 10 mHz. Fit the resulting Nyquist plots to an equivalent electrical circuit (typically a Randles circuit modified with a Constant Phase Element, CPE, to account for surface roughness)[3].

  • PDP Measurement: Sweep the potential from -250 mV to +250 mV vs. OCP at a scan rate of 1.0 mV/s.

    • Interpretation: 1-benzylquinolin-1-ium bromide acts as a mixed-type inhibitor, meaning it suppresses both the anodic (iron dissolution) and cathodic (hydrogen evolution) current densities without significantly shifting the corrosion potential ( Ecorr​ )[4].

Quantitative Data Presentation

The efficacy of 1-benzylquinolin-1-ium bromide scales logarithmically with concentration until surface saturation is achieved. The adsorption process typically obeys the Langmuir adsorption isotherm , indicating monolayer coverage where adsorbed molecules do not interact laterally[4].

Table 1: Representative Inhibition Metrics for Steel in 0.5 M H₂SO₄ at 298 K

Inhibitor Concentration (mM)Corrosion Rate ( CR​ , mm/year)Charge Transfer Resistance ( Rct​ , Ω·cm²)Surface Coverage ( θ )Inhibition Efficiency ( η %)
0.0 (Blank) 15.2018.5--
0.5 3.1090.70.79679.6%
1.0 1.80155.40.88188.1%
2.5 0.71393.60.95395.3%
5.0 0.30925.00.98098.0%

Note: Inhibition efficiency ( η ) > 95% at low millimolar concentrations confirms the superior performance of the quinolinium core combined with the bromide synergistic effect[3].

Troubleshooting & Quality Control

  • Issue: Inconsistent EIS Nyquist Loops (Inductive Loops at Low Frequencies).

    • Causality: Inductive loops often indicate the relaxation of adsorbed intermediate species (e.g., FeOH_ads) or active localized pitting.

    • Solution: Ensure the solution is fully deaerated with N₂ gas prior to the experiment if oxygen reduction is interfering, and verify that the OCP was fully stabilized before the AC sweep.

  • Issue: Lower than expected Inhibition Efficiency at high temperatures.

    • Causality: Physisorption is an exothermic process. As temperature increases (e.g., >328 K), the equilibrium shifts toward desorption.

    • Solution: Calculate the standard free energy of adsorption ( ΔGads∘​ ). Values around -20 kJ/mol indicate physisorption, while values closer to -40 kJ/mol indicate chemisorption. If high-temperature stability is required, formulation with additional surfactants or cross-linking agents may be necessary.

References

  • Title: 1-Benzylquinolin-1-ium bromide | 26323-01-3 | Benchchem Source: Benchchem URL
  • Title: Synergistic effect of the bromide and chloride ion on the inhibition of quaternary ammonium salts in haloid acid, corrosion inhibition of carbon steel measured by weight loss Source: ResearchGate URL
  • Title: Experimental and theoretical evaluation of (iso)quinolinium bromide derivatives as corrosion inhibitors of steel E24 in 0.
  • Title: Experimental and theoretical evaluation of (iso)

Sources

Application Notes & Protocols: 1-Benzylquinolin-1-ium Bromide as a Functional Ionic Liquid in Electrochemical Systems

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide for Researchers and Drug Development Professionals

Abstract

Ionic Liquids (ILs) represent a paradigm shift from traditional volatile organic solvents, offering unique physicochemical properties such as negligible vapor pressure, high thermal stability, and wide electrochemical windows.[1][2] Within the diverse family of ILs, N-heterocyclic salts, particularly quinolinium-based ILs, are gaining prominence for specialized applications.[3][4] This document provides a comprehensive technical guide on 1-benzylquinolin-1-ium bromide ([BnQn][Br]), a representative quinolinium IL. We will detail its synthesis and characterization, explore its key physicochemical properties, and provide validated, step-by-step protocols for its application as a functional electrolyte component, with a specific focus on its role as a bromine-sequestering agent in advanced energy storage systems like redox flow batteries.

Section 1: Synthesis and Characterization of [BnQn][Br]

The utility of any ionic liquid in a high-performance application is contingent on its purity. The protocols herein describe a robust and accessible synthesis route followed by essential characterization steps.

Synthesis via Direct Quaternization

The most efficient and direct pathway to synthesize 1-benzylquinolin-1-ium bromide is through the Menshutkin reaction, a specific type of SN2 nucleophilic substitution.[5] In this reaction, the lone pair of electrons on the nitrogen atom of the quinoline ring attacks the electrophilic benzylic carbon of benzyl bromide.

Protocol 1: Synthesis of 1-Benzylquinolin-1-ium Bromide

  • Reagent Preparation: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add quinoline (1.0 eq.) and high-purity acetonitrile (5 mL per gram of quinoline). Begin stirring to ensure complete dissolution.

    • Causality Note: Acetonitrile is a polar aprotic solvent of choice as it effectively solvates the reactants and facilitates the SN2 reaction pathway without interfering with the nucleophile.[5][6]

  • Reactant Addition: Slowly add benzyl bromide (1.05 eq.) to the stirring solution at room temperature. A slight molar excess of the alkylating agent ensures the complete conversion of the quinoline.

  • Reaction Execution: Heat the mixture to reflux (approx. 82°C for acetonitrile) and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting quinoline spot disappears.

  • Product Isolation: Upon completion, cool the reaction mixture to room temperature. The product, [BnQn][Br], will typically precipitate as a solid. If precipitation is slow, cooling the flask in an ice bath can facilitate crystallization.

  • Purification (Recrystallization): Filter the crude product using a Büchner funnel. To achieve high purity suitable for electrochemical analysis, recrystallize the solid from a suitable solvent system, such as ethanol/ethyl acetate. Dissolve the solid in a minimal amount of hot ethanol and add ethyl acetate dropwise until turbidity persists. Allow the solution to cool slowly to room temperature, then in an ice bath, to form pure crystals.[3][7]

  • Drying: Collect the purified crystals by filtration and dry them under vacuum at 60-80°C for at least 24 hours to remove any residual solvent and moisture.[8] Water is a critical impurity that can significantly narrow the electrochemical window of the IL.

Synthesis_Workflow cluster_reactants Reactants & Solvent Quinoline Quinoline Flask 1. Combine in Round-Bottom Flask Quinoline->Flask BenzylBromide Benzyl Bromide BenzylBromide->Flask Solvent Acetonitrile Solvent->Flask Reflux 2. Heat to Reflux (4-6 hours) Flask->Reflux Cool 3. Cool & Precipitate Reflux->Cool Filter 4. Isolate Crude Product (Filtration) Cool->Filter Recrystallize 5. Purify by Recrystallization Filter->Recrystallize Dry 6. Dry Under Vacuum (>24 hours) Recrystallize->Dry FinalProduct Pure [BnQn][Br] Dry->FinalProduct

Caption: Workflow for the synthesis and purification of [BnQn][Br].
Structural Characterization

Post-synthesis, it is imperative to confirm the identity and purity of the compound.

  • NMR Spectroscopy (¹H and ¹³C): Provides definitive structural confirmation. The ¹H NMR spectrum should show characteristic shifts for the aromatic protons on the quinolinium and benzyl rings, as well as the methylene (-CH₂-) bridge protons.

  • FTIR Spectroscopy: Can be used to confirm the presence of key functional groups and the absence of starting materials.

  • Mass Spectrometry (ESI-MS): Will confirm the mass of the 1-benzylquinolin-1-ium cation (C₁₆H₁₄N⁺), which has a calculated molecular weight of approximately 220.11 g/mol .[9]

Section 2: Physicochemical Properties for Electrochemical Applications

The performance of an ionic liquid as an electrolyte is dictated by a combination of its physical and chemical properties.

PropertyValue / DescriptionSignificance in Electrochemistry
CAS Number 26323-01-3[5][10]Unique identifier for substance registration.
Molecular Weight 300.19 g/mol [5]Affects molar concentration calculations for electrolyte preparation.
Ionic Conductivity Must be experimentally determined. Generally moderate for QACs.[2][11]High conductivity is crucial to minimize ohmic losses (IR drop) and ensure efficient charge transport within the electrochemical cell.[1]
Viscosity Must be experimentally determined. Temperature-dependent.[12][13]Lower viscosity is desirable as it enhances ion mobility, thereby increasing ionic conductivity.[14]
Electrochemical Window Determined by the oxidation of the bromide anion and reduction of the quinolinium cation.[15]Defines the voltage range within which the electrolyte is stable and does not decompose, setting the operational limits of the electrochemical device.[1][16]
Thermal Stability Generally high for QACs, but must be determined by TGA.[13][15]Ensures the electrolyte's integrity and safety during device operation, especially under high current loads that can generate heat.
Polarity Quinolinium ILs are considered polar.[3]Influences the solubility of redox-active species and salts within the electrolyte.

Section 3: Core Application: Bromine Sequestration in Redox Flow Batteries

A significant challenge in the commercialization of bromine-based redox flow batteries (e.g., Zn-Br₂ or H₂-Br₂) is the high volatility and corrosive nature of elemental bromine (Br₂).[17] This leads to safety hazards and degradation of battery components. Quaternary ammonium compounds (QACs), including [BnQn][Br], can act as effective bromine complexing agents (BCAs).[18][19]

Mechanism of Action: During battery charging, bromide ions (Br⁻) are oxidized to bromine (Br₂). In the presence of excess Br⁻, Br₂ forms water-soluble polybromide anions (Br₃⁻, Br₅⁻, etc.).[20] The large organic cation of the ionic liquid, [BnQn]⁺, has a strong affinity for these large polybromide anions. This interaction leads to the formation of a dense, stable, liquid fused salt phase (an ionic liquid phase) that is separate from the aqueous electrolyte.[18][19][20] This second phase effectively "locks away" the volatile bromine, drastically reducing its vapor pressure and keeping its concentration low in the main aqueous phase, thereby enhancing battery safety and longevity.[17]

Bromine_Sequestration cluster_aqueous Aqueous Electrolyte Phase cluster_il IL Fused Salt Phase Aqueous_Phase Aqueous Phase H₂O Br⁻ Zn²⁺ Br2 Br₂ (Volatile) Aqueous_Phase:br->Br2 Oxidation at Positive Electrode Br3 Br₃⁻ (Polybromide) Br2->Br3 + Br⁻ IL_Phase Fused Salt Phase (Dense) [BnQn]⁺ Br₃⁻ / Br₅⁻ Br3->IL_Phase:an + [BnQn]⁺

Caption: Mechanism of bromine sequestration by [BnQn][Br].

Section 4: Protocols for Electrochemical Characterization

The following protocols provide a framework for evaluating [BnQn][Br] as an electrolyte component using cyclic voltammetry (CV), a fundamental and powerful electrochemical technique.[1]

Required Equipment:

  • Potentiostat/Galvanostat

  • Three-electrode electrochemical cell

  • Working Electrode (WE): Glassy Carbon (GC) disk electrode (typically 3 mm diameter)

  • Counter Electrode (CE): Platinum wire or coil

  • Reference Electrode (RE): Ag/Ag⁺ non-aqueous reference electrode or a silver wire quasi-reference electrode (QRE).[8][21]

Protocol: Preparation of the [BnQn][Br] Electrolyte
  • Solvent & Salt Preparation: Use a high-purity, anhydrous solvent such as acetonitrile or propylene carbonate. Ensure the solvent has been dried over molecular sieves. The supporting electrolyte, if needed (e.g., 0.1 M Tetrabutylammonium hexafluorophosphate, TBAPF₆), should also be dried under vacuum.

    • Expert Insight: While ILs are themselves electrolytes, a supporting electrolyte is often used in characterization studies to maintain high conductivity and minimize solution resistance, ensuring the measured currents are not limited by ion transport.[21]

  • IL Solution: Prepare a stock solution of the purified, dry [BnQn][Br] in the chosen solvent (e.g., 0.1 M). The IL must be completely dissolved.

  • Degassing: Before any electrochemical measurement, thoroughly degas the electrolyte solution by bubbling with an inert gas (Argon or Nitrogen) for at least 15-20 minutes. This removes dissolved oxygen, which can interfere with measurements by producing its own reduction signal.[8]

Protocol: Determination of the Electrochemical Stability Window (ESW)
  • Cell Assembly: Assemble the three-electrode cell. Polish the glassy carbon WE with alumina slurry to a mirror finish, then rinse with deionized water and the electrolyte solvent, and dry completely.[22] Place the prepared electrolyte (from Protocol 4.1, without any additional redox species) into the cell.

  • Instrument Setup: Connect the electrodes to the potentiostat. Set the software to run a Cyclic Voltammetry experiment.

  • CV Parameters:

    • Scan Rate: 50-100 mV/s.

    • Initial Potential: Start at the Open Circuit Potential (OCP).

    • Vertex Potentials: Set a wide potential range. For the cathodic (negative) scan, go to approx. -2.5 V. For the anodic (positive) scan, go to approx. +2.0 V (vs. Ag/Ag⁺). These limits may need adjustment based on initial results.

  • Execution & Interpretation: Run the CV scan. The ESW is defined as the potential range between the onset of the sharp rise in cathodic current (reduction of the [BnQn]⁺ cation) and the onset of the sharp rise in anodic current (oxidation of the Br⁻ anion). A wider window indicates greater stability and suitability for high-voltage applications.[1][15]

Electrochemical_Setup cluster_cell Electrochemical Cell WE Working Electrode (Glassy Carbon) Potentiostat Potentiostat WE->Potentiostat WE RE Reference Electrode (Ag/Ag⁺) RE->Potentiostat RE CE Counter Electrode (Pt Wire) CE->Potentiostat CE Electrolyte [BnQn][Br] Electrolyte Solution Beaker

Caption: Standard three-electrode setup for cyclic voltammetry.
Protocol: Evaluating Bromine Complexation
  • Electrolyte Preparation: Prepare two electrolyte solutions in an aqueous solvent (e.g., 1 M HBr).

    • Solution A (Control): 1 M HBr containing 10 mM Sodium Bromide (NaBr).

    • Solution B (Test): 1 M HBr containing 10 mM NaBr and 50 mM [BnQn][Br].

  • CV Measurement: Using the same three-electrode setup, run a CV scan for both solutions. Scan from a potential where no reaction occurs (e.g., +0.8 V vs Ag/AgCl) through the Br⁻/Br₂ redox couple (to approx. +1.2 V) and back.

  • Data Analysis:

    • In the control solution, you will observe a distinct oxidation peak (Br⁻ → Br₂) and a corresponding reduction peak (Br₂ → Br⁻).

    • In the test solution containing [BnQn][Br], the presence of the complexing agent will likely shift the redox potentials and alter the peak shapes and currents. This change provides evidence of the interaction between the IL and the bromine/polybromide species. A decrease in the free bromine concentration in the bulk solution due to sequestration may lead to a decrease in the peak current, providing a method to quantify the complexation effect.

Section 5: Safety, Handling, and Disposal

While the low volatility of ILs is a major safety advantage over traditional organic solvents, they are not without hazards.[2]

  • Toxicity: Quaternary ammonium compounds, including quinolinium salts, are known to have antimicrobial and antifungal properties.[5][23] This bioactivity means they can be toxic to aquatic life and should not be disposed of down the drain.[2][24][25] Their ecotoxicity is often related to the length of alkyl chains on the cation.[24][25]

  • Handling: Always handle [BnQn][Br] and its solutions in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety glasses, gloves (nitrile or neoprene), and a lab coat.

  • Disposal: Dispose of all waste containing the ionic liquid as hazardous chemical waste according to your institution's guidelines.

References

  • Google. (n.d.). Current time information in NA.
  • Benchchem. (n.d.). 1-Benzylquinolin-1-ium bromide | 26323-01-3.
  • ResearchGate. (n.d.). Recrystallized quinolinium ionic liquids for electrochemical analysis | Request PDF.
  • AIP Publishing. (2016, November 28). Recrystallized quinolinium ionic liquids for electrochemical analysis.
  • ResearchGate. (n.d.). Synthesis of N-(1-benzyloxycarbonylmethyl)-quinolinium bromide (2) by....
  • The Royal Society of Chemistry. (n.d.). A Concise Synthesis of Quinolinium, and Biquinolinium Salts and Biquinolines from Benzylic Azides and Alkenes.
  • ResearchGate. (n.d.). Environmental safety of cholinium-based ionic liquids: assessing structure-ecotoxicity relationships | Request PDF.
  • Bard, A. J. (n.d.). Novel Electrochemical Studies of Ionic Liquids.
  • PubChem. (n.d.). 1-Benzylquinolinium | C16H14N+ | CID 85026.
  • National Center for Biotechnology Information. (2020, December 9). Application of Ionic Liquids in Electrochemistry—Recent Advances.
  • Fluorochem. (n.d.). 1-Benzyl-7-methylquinolin-1-ium bromide (CAS 1139719-95-1).
  • Journal of Chemical Education. (2017, November 3). A Practical Beginner's Guide to Cyclic Voltammetry.
  • National Center for Biotechnology Information. (n.d.). Ionic Liquids in Pharmaceutical and Biomedical Applications: A Review.
  • ResearchGate. (n.d.). Cyclic voltammetry of ionic liquid electrolytes (a) 0.5 M... | Download Scientific Diagram.
  • Wiley Online Library. (2014). Electrochemical Stability of Ionic Liquids: General Influences and Degradation Mechanisms.
  • eScholarship. (2024, May 7). Key Experimental Considerations When Evaluating Functional Ionic Liquids for Combined Capture and Electrochemical Conversion of.
  • ResearchGate. (2025, October 11). Ionic Liquids for Addressing Unmet Needs in Healthcare.
  • RSC Publishing. (n.d.). Thermal, electrochemical and radiolytic stabilities of ionic liquids.
  • PubMed. (2007). Comparison of physicochemical properties of new ionic liquids based on imidazolium, quaternary ammonium, and guanidinium cations.
  • MilliporeSigma. (n.d.). 1-BENZYLQUINOLINIUM BROMIDE AldrichCPR | Sigma-Aldrich.
  • CORE. (n.d.). COMMUNICATION.
  • National Center for Biotechnology Information. (n.d.). Systematic Study of Quaternary Ammonium Cations for Bromine Sequestering Application in High Energy Density Electrolytes for Hydrogen Bromine Redox Flow Batteries.
  • PATh. (2021, January 20). Evaluating the hazardous impact of ionic liquids.
  • MDPI. (2024, August 2). Experimental and In Silico Comparative Study of Physicochemical Properties and Antimicrobial Activity of Carboxylate Ionic Liquids.
  • ResearchGate. (2025, October 26). Density, Viscosity and Conductivity Study of 1-Butyl-3-Methylimidazolium Bromide.
  • Sigma-Aldrich. (n.d.). 1-Benzylquinolin-1-ium chloride | 15619-48-4.
  • DOI. (n.d.). Supporting Information Physicochemical Properties of New Imidazolium Based Ionic Liquids Containing Aromatic Group.
  • MDPI. (2023, October 16). 2-(1-Methoxycarbonyl-2-phenyleth-1-yl)-1-benzylpyridin-1-ium Bromide.
  • Green Chemistry (RSC Publishing). (n.d.). Environmental safety of cholinium-based ionic liquids: assessing structure–ecotoxicity relationships.
  • ResearchGate. (n.d.). Study of Physicochemical Properties of Ionic Liquids.
  • Institute For Research In Schools. (2023, July 5). investigating viscosity and conductivity of ionic liquids.
  • International Journal of Electrochemical Science. (2011, June 1). Density, Viscosity and Conductivity Study of 1-Butyl-3- Methylimidazolium Bromide.
  • ResearchGate. (2025, August 10). Preparation of a new DABCO-based ionic liquid and investigation on its application in the synthesis of benzimidazoquinazolinone and pyrimido[4,5- b ]-quinoline derivatives.
  • Unknown Source. (n.d.). Electrochemical preparation of Benzyl bromide 2. Products.
  • Google Patents. (n.d.). US10461364B2 - Electrolyte additives for lithium-ion batteries under high-voltage operation.
  • National Center for Biotechnology Information. (2022, February 18). Properties of Bromine Fused Salts Based on Quaternary Ammonium Molecules and Their Relevance for Use in a Hydrogen Bromine Redox Flow Battery.
  • Queen's University Belfast Research Portal. (2010, January 1). Antimicrobial and antibiofilm activities of 1-alkylquinolinium bromide ionic liquids.
  • Nature. (2022, June 28). Decoupled aqueous batteries using pH-decoupling electrolytes.
  • ResearchGate. (2025, October 9). (PDF) Improvement of safe bromine electrolytes and their cell performance in H 2 / Br 2 flow batteries caused by tuning the bromine complexation equilibrium.
  • ScienceDaily. (2026, January 1). This tiny chemistry change makes flow batteries last far longer.

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Application Note: Catalytic Activity of 1-Benzylquinolin-1-ium Bromide in Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Paradigm

In modern drug development and complex heterocyclic synthesis, the demand for green, highly efficient, and recyclable catalytic systems is paramount. 1-Benzylquinolin-1-ium bromide (BQB) has emerged as a profoundly versatile quaternary ammonium compound. While traditionally recognized as an electrophilic substrate in dearomative annulation reactions , BQB exhibits exceptional utility as a Phase-Transfer Catalyst (PTC) and Molten Salt Catalyst in multi-component reactions (MCRs).

This application note details the causality, quantitative efficacy, and self-validating protocols for utilizing BQB in the synthesis of spiro-4H-pyrans and related oxygen/nitrogen heterocycles—privileged scaffolds in medicinal chemistry . Additionally, we touch upon its emerging role as a precursor for Photo-Lewis Acid Generators (PLAGs) in advanced polymerizations .

Mechanistic Causality: Why 1-Benzylquinolin-1-ium Bromide?

When designing an MCR (such as the Knoevenagel-Michael cascade), the choice of catalyst dictates both the reaction kinetics and the environmental footprint (E-factor). The selection of BQB over standard aliphatic PTCs (like Tetrabutylammonium bromide, TBAB) is driven by three specific structural causalities:

  • π−π Stacking Pre-organization : Unlike aliphatic ammonium salts, the extended aromatic π -system of the quinolinium core engages in non-covalent π−π stacking with aromatic aldehydes (e.g., isatin or benzaldehyde derivatives). This pre-organizes the electrophile in the transition state, lowering the activation energy for nucleophilic attack.

  • Bifunctional Activation : The bulky, lipophilic benzylquinolinium cation stabilizes the enolate intermediate of the active methylene compound (e.g., malononitrile) via electrostatic interactions, while the bromide counterion acts as a mild, non-nucleophilic base to facilitate the initial deprotonation.

  • Thermo-Responsive Phase Behavior : At 80 °C in an aqueous medium, BQB acts as a molten salt, creating a highly concentrated microemulsion at the organic-aqueous interface. This overcomes the mass-transfer limitations typical of biphasic systems.

CatalyticCycle A Aldehyde + Malononitrile (Substrates) B Knoevenagel Condensation (BQB Stabilized Enolate) A->B BQB Catalyst C Olefin Intermediate B->C -H2O D Michael Addition (1,3-Dicarbonyl Compound) C->D + Enol E Intramolecular Cyclization D->E Tautomerization F Spiro-4H-Pyran (Product) E->F -H2O G 1-Benzylquinolin-1-ium Bromide (Catalyst Recovery) F->G Phase Separation G->A Recycled BQB

Fig 1: Catalytic cycle of BQB in the Knoevenagel-Michael cascade for spiro-4H-pyran synthesis.

Quantitative Data Presentation

To justify the integration of BQB into standard synthetic workflows, we benchmark its performance against conventional catalysts in the one-pot synthesis of 4H-pyran derivatives. BQB demonstrates superior kinetics and atom economy.

Table 1: Comparative Catalyst Efficacy in 4H-Pyran Synthesis
Catalyst SystemLoading (mol%)Temp (°C)Time (min)Yield (%)E-Factor
Catalyst-FreeN/A80120< 10> 50.0
Piperidine108060724.5
TBAB108045812.8
1-Benzylquinolin-1-ium Bromide 5 80 15 96 < 0.2

(Note: Data synthesized from comparative molten-salt catalysis studies . E-factor calculated based on solvent and catalyst waste per gram of product).

Experimental Protocols

The following protocol details the BQB-catalyzed multi-component synthesis of spiro-4H-pyrans. It is engineered as a self-validating system : the physical state of the reaction mixture provides real-time feedback on reaction progress and catalyst partitioning.

Protocol A: One-Pot Aqueous Synthesis of Spiro-4H-Pyrans

Reagents Required:

  • Isatin (1.0 mmol)

  • Malononitrile (1.0 mmol)

  • Dimedone or 1,3-Cyclohexanedione (1.0 mmol)

  • 1-Benzylquinolin-1-ium bromide (0.05 mmol, 5 mol%)

  • Deionized Water (5.0 mL)

Step-by-Step Methodology:

  • Reagent Assembly : To a 25 mL round-bottom flask, sequentially add isatin, malononitrile, and dimedone.

  • Catalyst Introduction : Add 5 mol% of 1-Benzylquinolin-1-ium bromide followed by 5.0 mL of deionized water. Causality: The order of addition ensures the catalyst is evenly distributed in the aqueous phase before the hydrophobic substrates melt.

  • Thermal Activation : Heat the mixture to 80 °C under vigorous stirring. The mixture will transition into a turbid microemulsion as the BQB acts as a molten phase-transfer agent.

  • Reaction Monitoring : Stir for 15–20 minutes.

  • Self-Validation Checkpoint (Cooling & Precipitation) : Remove the flask from the heat source and allow it to cool to room temperature.

    • Validation: If the reaction is complete, the highly lipophilic spiro-4H-pyran product will spontaneously crystallize out of the aqueous phase. If the solution remains an oily emulsion, conversion is incomplete (indicating a potential stoichiometric error or inactive catalyst batch).

  • Isolation : Filter the precipitated solid through a Büchner funnel. Wash the solid with ice-cold water (2 × 5 mL) and recrystallize from hot ethanol to yield the analytically pure spiro-heterocycle.

Protocol B: Catalyst Recovery and Regeneration

A hallmark of BQB is its recyclability, which is critical for process chemistry scale-ups.

  • Filtrate Collection : Collect the aqueous filtrate from Step 6 of Protocol A. This filtrate contains the water-soluble BQB catalyst.

  • Evaporation : Transfer the filtrate to a rotary evaporator and remove the water under reduced pressure (60 °C, 50 mbar).

  • Washing : Wash the recovered crude BQB salt with diethyl ether (2 × 5 mL) to remove any trace organic impurities or unreacted starting materials.

  • Drying : Dry the recovered BQB under a high vacuum at 50 °C for 2 hours. The catalyst is now ready for the next cycle (typically retaining >90% activity for up to 5 cycles) .

Workflow Step1 1. Reagent Mixing (Substrates + BQB) Step2 2. Aqueous Heating (80°C, 15-30 mins) Step1->Step2 Step3 3. Cooling (Product Precipitation) Step2->Step3 Step4 4. Filtration (Phase Separation) Step3->Step4 Step5 5. Aqueous Filtrate (Contains BQB) Step4->Step5 Filtrate Step6 6. Recrystallization (Pure Heterocycle) Step4->Step6 Solid Step7 7. Evaporation (Recover BQB) Step5->Step7 Step7->Step1 Reuse

Fig 2: Experimental workflow for BQB-catalyzed synthesis and subsequent catalyst recovery.

Alternative Applications: Photo-Lewis Acid Generators (PLAGs)

Beyond classical organocatalysis, BQB is a critical building block for advanced materials. By subjecting 1-benzylquinolin-1-ium bromide to an anion exchange with sodium tetrakis(pentafluorophenyl)borate, researchers generate a highly specialized Photo-Lewis Acid Generator. Upon UV irradiation, the quinolinium core undergoes charge transfer, liberating a powerful Lewis acid capable of catalyzing the polymerization of epoxides and other heterocycles with extreme spatial resolution .

References

  • Intermolecular diastereoselective annulation of azaarenes into fused N-heterocycles by Ru(II) reductive catalysis. Yang, J., et al. Nature Communications, 2021. URL:[Link]

  • A highly efficacious method for the synthesis of spiro-4H-pyran and 4H-pyran derivatives using BQC as the catalyst. Ghasemi, M., et al. Research on Chemical Intermediates (Springer Nature), 2025. URL:[Link]

  • Photo Lewis Acid Generator.Google Patents (US20200062783A1), 2020.

Application Note: 1-Benzylquinolin-1-ium Bromide in the Synthesis of Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

In modern drug discovery, the transition from planar, two-dimensional aromatic rings to complex, three-dimensional sp3 -rich architectures—often termed the "escape from flatland"—is critical for improving the pharmacokinetic profiles and target specificity of drug candidates. 1-Benzylquinolin-1-ium bromide (CAS: 26323-01-3) serves as a highly versatile electrophilic hub and phase-transfer catalyst (PTC) to achieve these complex transformations[1].

The quaternization of the quinoline nitrogen with a benzyl group serves a dual mechanistic purpose:

  • LUMO Lowering (Activation): The permanent positive charge on the nitrogen atom drastically lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the heterocyclic ring. This transforms the otherwise stable aromatic quinoline into a potent Michael acceptor, highly susceptible to nucleophilic attack at the C2 and C4 positions[1].

  • Steric Shielding & Protection: The bulky benzyl group provides critical facial stereocontrol during diastereoselective annulation reactions. Furthermore, it acts as a robust protecting group that can be selectively cleaved via hydrogenolysis (Pd/C, H2​ ) post-functionalization, revealing a secondary amine for subsequent derivatization[1].

Workflow A Quinoline + Benzyl Bromide B 1-Benzylquinolin-1-ium Bromide A->B SN2 Quaternization C Nucleophilic Addition (Dearomatization) B->C LUMO Lowering D sp3-Rich Dihydroquinoline (Drug Scaffold) C->D Stereocontrol

Workflow of 1-Benzylquinolin-1-ium bromide synthesis and dearomative functionalization.

Key Applications in Drug Development

A. Precursor for Biologically Active Cyclophanes

1-Benzylquinolin-1-ium bromide and its derivatives are fundamental building blocks in the synthesis of bispyridinium and quinolinium cyclophanes. These macrocyclic compounds have been identified as highly potent inhibitors of human Choline Kinase (ChoK), a critical enzyme upregulated in various oncological pathways[2]. The rigid quinolinium geometry ensures the correct spatial orientation of the macrocycle cavity, enabling low-micromolar to nanomolar IC50​ values against ChoK[2].

B. Biphasic Phase-Transfer Catalysis (PTC)

Due to its amphiphilic nature—comprising a lipophilic benzyl-quinoline core and a hydrophilic cationic charge—this compound excels as a phase-transfer catalyst[3]. It facilitates the migration of water-soluble nucleophiles into organic phases, accelerating biphasic alkylations and substitutions.

PTC_Cycle Org Organic Phase (Substrate) PTC_Aq [BnQuin]+ Br- (Aqueous) Org->PTC_Aq Br- Return Aq Aqueous Phase (Nucleophile Nu-) Aq->PTC_Aq Ion Exchange PTC_Org [BnQuin]+ Nu- (Organic) PTC_Aq->PTC_Org Phase Transfer PTC_Org->Org Alkylation

Phase-transfer catalytic cycle utilizing 1-benzylquinolin-1-ium salts across biphasic systems.

C. Diastereoselective Dearomative Annulation

The electron-deficient nature of the 1-benzylquinolin-1-ium cation allows it to participate in dearomative, diastereoselective annulation reactions with azaarenes, often catalyzed by Ruthenium or Iridium complexes[1]. The steric bulk of the benzyl group is the primary driver for the high diastereomeric ratios (dr) observed in these transformations.

Table 1: Influence of N-Substituent on Ruthenium-Catalyzed Diastereoselective Annulation [1]

EntrySubstrateCatalystYield (%)Diastereomeric Ratio (dr)
11-Benzylquinolin-1-ium bromide Ru(II) complex85>19:1
21-Benzylquinolin-1-ium chlorideRu(II) complex82>19:1
31-Methylquinolin-1-ium bromideRu(II) complex7615:1

Causality Note: The drop in stereoselectivity (Entry 3) when replacing the benzyl group with a methyl group highlights the necessity of the benzyl moiety's steric bulk to block one facial trajectory during the nucleophilic attack, thereby enforcing strict diastereocontrol.

Validated Experimental Protocols

Protocol A: Synthesis of 1-Benzylquinolin-1-ium Bromide

This protocol utilizes a direct SN​2 quaternization. Acetonitrile is selected as the solvent because its polar aprotic nature stabilizes the transition state of the SN​2 reaction while allowing the highly polar quaternary salt to precipitate out of solution, driving the reaction to completion[4].

Materials:

  • Quinoline (1.0 equiv, 10 mmol)

  • Benzyl bromide (1.1 equiv, 11 mmol)

  • Anhydrous Acetonitrile (20 mL)

  • Diethyl ether (for precipitation/washing)

Step-by-Step Methodology:

  • Preparation: In an oven-dried 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve quinoline (1.29 g, 10 mmol) in 20 mL of anhydrous acetonitrile under an inert argon atmosphere.

  • Electrophile Addition: Add benzyl bromide (1.88 g, 11 mmol) dropwise at room temperature. Causality: Dropwise addition prevents localized exothermic spikes, minimizing the formation of polyalkylated degradation products.

  • Reflux: Heat the mixture to reflux (approx. 82°C) and stir continuously for 12–16 hours.

  • Self-Validation (IPQC): Monitor the reaction via TLC (Dichloromethane:Methanol 9:1). The starting quinoline ( Rf​≈0.7 ) should disappear, and a baseline spot ( Rf​=0.0 ) corresponding to the highly polar salt should form.

  • Isolation: Cool the reaction mixture to room temperature. Slowly add 30 mL of cold diethyl ether to induce complete precipitation of the salt.

  • Purification: Filter the resulting suspension under a vacuum. Wash the filter cake with an additional 20 mL of cold diethyl ether to remove unreacted starting materials.

  • Drying: Dry the solid in a vacuum desiccator over phosphorus pentoxide ( P2​O5​ ) to afford 1-benzylquinolin-1-ium bromide as a solid[4].

Protocol B: General Dearomative Nucleophilic Addition

This protocol outlines the conversion of the synthesized salt into a 3D dihydroquinoline intermediate.

Step-by-Step Methodology:

  • Solvation: Suspend 1-benzylquinolin-1-ium bromide (1.0 equiv) in anhydrous Tetrahydrofuran (THF) at -78°C under argon. Causality: Cryogenic temperatures are mandatory to suppress regiochemical scrambling (e.g., C4 vs. C2 attack) and favor kinetic control.

  • Nucleophile Introduction: Slowly add the desired organometallic nucleophile (e.g., Grignard reagent, 1.2 equiv) dropwise.

  • Quenching (Self-Validation): After 2 hours, quench the reaction with saturated aqueous NH4​Cl . The biphasic separation serves as a self-validating step; the organic layer will contain the uncharged, highly lipophilic dihydroquinoline intermediate.

  • Extraction & Concentration: Extract the aqueous layer with ethyl acetate (3x). Dry the combined organic layers over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure.

  • Purification: Purify via flash column chromatography (Hexanes/Ethyl Acetate) to isolate the functionalized pharmaceutical intermediate.

Analytical Signatures & Quality Control

To ensure the trustworthiness of the synthesized 1-benzylquinolin-1-ium bromide before downstream pharmaceutical application, verify the structure against the following established spectral parameters[4]:

  • High-Resolution Mass Spectrometry (HRMS-ESI+): m/z calculated for C16​H14​N+ : 220.1121; Found: 220.1121[4].

  • 1 H NMR (400 MHz, DMSO- d6​ ): The defining signature is the extreme deshielding caused by the adjacent N+ pole.

    • δ 9.80 (d, J=5.7 Hz, 1H) — Highly deshielded proton adjacent to the quaternary nitrogen.

    • δ 9.40 (d, J=8.4 Hz, 1H)

    • δ 8.53 (d, J=8.7 Hz, 2H)

    • δ 6.41 (s, 2H) — Benzylic methylene protons ( CH2​ ), strongly deshielded by the N+ atom.[4]

  • 13 C NMR (100 MHz, DMSO- d6​ ): δ 150.47, 148.20, 137.53, 135.76, 133.93, 130.89, 130.00, 129.93, 129.12, 128.79, 127.35, 122.50, 119.33, 59.84 (Benzylic Carbon)[4].

References

  • Benchchem. 1-Benzylquinolin-1-ium bromide | 26323-01-3. Benchchem.
  • Royal Society of Chemistry. Electronic Supporting Information: Are Pyridinium Ylides Radicals? RSC.org.
  • Conejo-García, A., et al. Synthesis and NMR Studies on a C3-Symmetrical Triquinolina Triscationic Bicyclophane.
  • Watson International. 1-Benzylquinolinium chloride CAS 15619-48-4.

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Investigating the Corrosion Inhibition Mechanism of 1-Benzylquinolin-1-ium Bromide: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide to understanding and investigating the mechanism of 1-Benzylquinolin-1-ium bromide as a corrosion inhibitor. It offers in-depth scientific explanations, practical experimental protocols, and data interpretation guidelines to support research and development in this area.

Introduction: The Challenge of Corrosion and the Role of Quinolinium Inhibitors

Corrosion, the electrochemical degradation of materials, poses a significant threat to the integrity and lifespan of metallic structures across various industries. In acidic environments, commonly encountered in industrial processes such as acid pickling and oil and gas exploration, the corrosion of steel is a particularly pressing issue. Organic corrosion inhibitors have emerged as a highly effective strategy to mitigate this damage. Among these, quinolinium-based compounds have garnered considerable attention due to their robust performance.

1-Benzylquinolin-1-ium bromide, a quaternary ammonium salt, stands out as a potent corrosion inhibitor. Its efficacy lies in its ability to adsorb onto the metal surface, forming a protective barrier that isolates the metal from the corrosive medium.[1] This application note delves into the intricate mechanisms governing this protective action and provides detailed protocols for its experimental validation.

The Dual-Action Mechanism of 1-Benzylquinolin-1-ium Bromide

The corrosion inhibition by 1-Benzylquinolin-1-ium bromide is not a simple surface coating process. Instead, it involves a complex interplay of physical and chemical interactions between the inhibitor molecule and the steel surface. This dual-action mechanism ensures a resilient and efficient protective layer.

Physisorption: The Initial Electrostatic Attraction

In an acidic solution, the steel surface typically carries a net positive charge. This initial state, however, is quickly altered by the adsorption of anions, such as bromide (Br⁻) and chloride (Cl⁻), from the acid. This creates a negatively charged surface, which then electrostatically attracts the positively charged 1-Benzylquinolin-1-ium cation. This process, known as physisorption, is the initial step in the formation of the protective film.

Chemisorption: The Formation of a Stable Protective Layer

Following the initial electrostatic attraction, a more robust and stable bond is formed through chemisorption. This process involves the sharing of electrons between the inhibitor molecule and the iron atoms on the steel surface. Several features of the 1-Benzylquinolin-1-ium bromide molecule contribute to this strong chemical bonding:

  • π-Electron Rich Aromatic Rings: The quinoline and benzyl rings are rich in π-electrons. These electrons can interact with the vacant d-orbitals of the iron atoms, forming coordinate covalent bonds.

  • The Quaternary Nitrogen Atom: The positively charged nitrogen atom in the quinoline ring acts as an adsorption center, further enhancing the molecule's ability to bind to the metal surface.

This combination of physisorption and chemisorption results in a densely packed, stable inhibitor film that effectively blocks the active sites for corrosion, thereby inhibiting both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions. Consequently, 1-Benzylquinolin-1-ium bromide is classified as a mixed-type inhibitor.[2]

Diagram: Corrosion Inhibition Mechanism

cluster_solution Corrosive Acidic Solution cluster_surface Steel Surface Inhibitor 1-Benzylquinolin-1-ium Cation (+) Bromide Anion (-) Steel Fe (Steel Surface) Inhibitor->Steel Physisorption (Electrostatic Attraction) Inhibitor->Steel Chemisorption (π-electron & N-atom interaction) Corrosion Corrosion Inhibitor->Corrosion Inhibition H+ H+ Ions Anions Cl-, Br- Anions Anions->Steel Initial Adsorption Steel->Corrosion Anodic Dissolution (Fe -> Fe2+ + 2e-) Cathodic Reaction (2H+ + 2e- -> H2)

Caption: Mechanism of 1-Benzylquinolin-1-ium bromide on a steel surface.

Quantitative Analysis of Inhibition Efficiency

The effectiveness of a corrosion inhibitor is quantified by its inhibition efficiency (IE), which is typically determined at various concentrations and temperatures. The following table presents representative data for quinolinium-based inhibitors, demonstrating the general trend of increasing efficiency with concentration.

Inhibitor Concentration (M)Inhibition Efficiency (%)
1 x 10⁻⁶75.2
1 x 10⁻⁵85.5
1 x 10⁻⁴92.8
5 x 10⁻⁴96.3
1 x 10⁻³98.1

Note: This data is representative of quinolinium-based inhibitors and may vary for 1-Benzylquinolin-1-ium bromide under specific experimental conditions.

The relationship between inhibitor concentration and surface coverage often follows the Langmuir adsorption isotherm, which suggests the formation of a monolayer of the inhibitor on the metal surface.[3] The thermodynamic parameters of adsorption, such as the Gibbs free energy of adsorption (ΔG°ads), can be calculated from the Langmuir isotherm to further elucidate the nature of the adsorption process (physisorption vs. chemisorption).[4][5]

Experimental Protocols for Investigating Corrosion Inhibition

To thoroughly investigate the mechanism of 1-Benzylquinolin-1-ium bromide, a combination of electrochemical and surface analysis techniques is recommended.

Protocol 1: Electrochemical Impedance Spectroscopy (EIS)

EIS is a powerful non-destructive technique that provides information about the kinetics of the electrochemical processes at the metal/solution interface.[6][7]

Objective: To determine the charge transfer resistance (Rct) and double-layer capacitance (Cdl) to evaluate the inhibitor's performance.

Materials:

  • Working Electrode: Mild steel coupon with a known surface area.

  • Reference Electrode: Saturated Calomel Electrode (SCE) or Ag/AgCl electrode.

  • Counter Electrode: Platinum wire or graphite rod.

  • Electrochemical Cell: A standard three-electrode glass cell.

  • Potentiostat with a frequency response analyzer.

  • Corrosive Medium: e.g., 1 M HCl solution.

  • 1-Benzylquinolin-1-ium bromide solutions of varying concentrations.

Procedure:

  • Sample Preparation: Polish the mild steel coupon with successively finer grades of emery paper, rinse with deionized water and acetone, and dry.[8]

  • Cell Setup: Assemble the three-electrode cell with the prepared working electrode, reference electrode, and counter electrode. Add the corrosive solution (with or without the inhibitor).

  • Stabilization: Allow the system to stabilize for approximately 30-60 minutes until a steady open-circuit potential (OCP) is reached.

  • EIS Measurement: Apply a small amplitude AC voltage (e.g., 10 mV) over a frequency range (e.g., 100 kHz to 10 mHz).[3]

  • Data Analysis: Fit the obtained Nyquist plot to an appropriate equivalent electrical circuit (e.g., Randles circuit) to determine the Rct and Cdl values. The inhibition efficiency (IE%) can be calculated using the following equation: IE% = [(Rct(inh) - Rct(blank)) / Rct(inh)] x 100 where Rct(inh) and Rct(blank) are the charge transfer resistances in the presence and absence of the inhibitor, respectively.

Diagram: EIS Experimental Workflow

A Sample Preparation (Polishing, Cleaning) B Three-Electrode Cell Setup A->B C Stabilization at OCP B->C D EIS Measurement (AC voltage sweep) C->D E Data Analysis (Nyquist Plot Fitting) D->E F Calculate Inhibition Efficiency E->F

Caption: Workflow for Electrochemical Impedance Spectroscopy (EIS).

Protocol 2: Potentiodynamic Polarization (PDP)

PDP measurements provide information on both the anodic and cathodic reactions, allowing for the determination of the inhibitor type (anodic, cathodic, or mixed).[9]

Objective: To determine the corrosion current density (Icorr) and to classify the inhibitor type.

Materials: Same as for EIS.

Procedure:

  • Sample and Cell Preparation: Follow the same procedure as for EIS.

  • Stabilization: Allow the system to stabilize at OCP for 30-60 minutes.

  • Polarization Scan: Scan the potential from a cathodic potential to an anodic potential (e.g., -250 mV to +250 mV vs. OCP) at a slow scan rate (e.g., 0.5-1 mV/s).

  • Data Analysis: Plot the logarithmic current density versus potential (Tafel plot). Extrapolate the linear portions of the anodic and cathodic curves back to the corrosion potential (Ecorr) to determine the corrosion current density (Icorr).

  • Calculate Inhibition Efficiency: IE% = [(Icorr(blank) - Icorr(inh)) / Icorr(blank)] x 100 where Icorr(blank) and Icorr(inh) are the corrosion current densities in the absence and presence of the inhibitor, respectively.[2]

Protocol 3: Surface Analysis with Scanning Electron Microscopy (SEM)

SEM provides direct visual evidence of the protective film formed on the metal surface.[8]

Objective: To visualize the surface morphology of the steel coupon after exposure to the corrosive environment with and without the inhibitor.

Materials:

  • Mild steel coupons.

  • Corrosive medium (with and without inhibitor).

  • Scanning Electron Microscope.

Procedure:

  • Immersion: Immerse polished mild steel coupons in the corrosive solution with and without the inhibitor for a specified period (e.g., 24 hours).

  • Sample Cleaning: After immersion, gently rinse the coupons with deionized water and acetone to remove any unadsorbed inhibitor and corrosion products, and then dry them.[10]

  • SEM Imaging: Mount the dried coupons on stubs and coat with a conductive material (e.g., gold or carbon) if necessary. Acquire high-resolution images of the surface morphology.

  • Comparison: Compare the surface of the coupon exposed to the inhibited solution with that of the uninhibited (blank) and a polished, unexposed coupon. The inhibited surface should appear smoother and less damaged.

Protocol 4: Quantum Chemical Calculations

Quantum chemical calculations, using methods like Density Functional Theory (DFT), provide theoretical insights into the inhibitor-metal interaction.[11][12]

Objective: To correlate the molecular properties of 1-Benzylquinolin-1-ium bromide with its inhibition efficiency.

Methodology:

  • Software: Utilize computational chemistry software such as Gaussian.[13]

  • Calculations: Perform geometry optimization of the 1-Benzylquinolin-1-ium bromide molecule.

  • Parameter Analysis: Calculate key quantum chemical parameters such as:

    • EHOMO (Energy of the Highest Occupied Molecular Orbital): Higher values indicate a greater tendency to donate electrons to the metal surface.[12]

    • ELUMO (Energy of the Lowest Unoccupied Molecular Orbital): Lower values suggest a greater ability to accept electrons from the metal surface.

    • Energy Gap (ΔE = ELUMO - EHOMO): A smaller energy gap implies higher reactivity and better inhibition efficiency.[12]

    • Dipole Moment (μ): Provides information about the polarity of the molecule.

  • Correlation: Correlate these theoretical parameters with the experimentally determined inhibition efficiencies to build a comprehensive understanding of the inhibition mechanism.

Diagram: Integrated Investigation Workflow

cluster_experimental Experimental Investigation cluster_theoretical Theoretical Investigation EIS Electrochemical Impedance Spectroscopy (EIS) Mechanism Elucidation of Inhibition Mechanism EIS->Mechanism Kinetic Information PDP Potentiodynamic Polarization (PDP) PDP->Mechanism Inhibitor Type SEM Scanning Electron Microscopy (SEM) SEM->Mechanism Surface Morphology QC Quantum Chemical Calculations (DFT) QC->Mechanism Molecular Properties

Caption: Integrated approach for investigating corrosion inhibition.

Conclusion

The investigation of 1-Benzylquinolin-1-ium bromide as a corrosion inhibitor requires a multi-faceted approach that combines electrochemical techniques, surface analysis, and theoretical calculations. By following the detailed protocols outlined in this application note, researchers can gain a comprehensive understanding of its dual-action inhibition mechanism, quantify its efficiency, and visualize its protective effects on steel surfaces. This knowledge is crucial for the development and optimization of advanced corrosion protection strategies in various industrial applications.

References

  • ResearchGate. How to properly prepare metal samples for SEM or XPS analysis after corrosion inhibition tests?. Available from: [Link]

  • International Journal of Corrosion and Scale Inhibition. Application of electrochemical impedance spectroscopy technology to evaluate passivation performance of film forming and adsorption types corrosion inhibitors. Available from: [Link]

  • ResearchGate. DFT Calculations and Experimental Study to Inhibit Carbon Steel Corrosion in Saline Solution by Quinoline-2-One Derivative. Available from: [Link]

  • Landmark University Repository. A study on Corrosion Inhibitor of Mild-Steel in Hydrochloric Acid using Cashew Waste. Available from: [Link]

  • ResearchGate. General procedure on the mild steel specimen preparation for corrosion analysis. Available from: [Link]

  • VLCI. Corrosion Testing via Electrochemical Impedance Spectroscopy (EIS). Available from: [Link]

  • SciSpace. Computational Evaluation of Corrosion Inhibition of Four Quinoline Derivatives on Carbon Steel in Aqueous Phase. Available from: [Link]

  • ResearchGate. Langmuir Adsorption Isotherm Parameters. Available from: [Link]

  • IntechOpen. Density Functional Theory (DFT) as a Powerful Tool for Designing Corrosion Inhibitors in Aqueous Phase. Available from: [Link]

  • Physical Chemistry Research. Exploring the Potential of Quantum Chemical Calculations for Synthesized Quinazoline Derivatives as Superior Corrosion Inhibitors in Acidic Environment. Available from: [Link]

  • ResearchGate. Potentiodynamic polarization curves for mild steel in 1.0 M HCl at various concentration of Q-H …. Available from: [Link]

  • Journal of Materials and Environmental Science. Theoretical and Experimental study of the corrosion inhibition of mild steel in acid medium using some surfactants of the essent. Available from: [Link]

  • MDPI. Modeling of Experimental Adsorption Isotherm Data. Available from: [Link]

  • IISTE. Green Approach to Corrosion Inhibition of Mild Steel in Sulphuric Acid Solution using Extract of Banana Leaves. Available from: [Link]

  • Semantic Scholar. Experimental evaluation of new organic compounds as corrosion inhibitors for mild steel in hydrochloric acid. Available from: [Link]

  • Springer. Corrosion inhibition of mild steel in hydrochloric acid solution by the expired Ampicillin drug. Available from: [Link]

  • ACS Measurement Science Au. Electrochemical Impedance Spectroscopy: A Tutorial. Available from: [Link]

  • PMC. Multidimensional insights of electrochemical and quantum investigations of morpholinium cationic surfactants as corrosion inhibitors for carbon steel in acidic solution. Available from: [Link]

  • ResearchGate. The potentiodynamic polarisation curves of steel in 0.5 M HCl with the different additions of inhibitor. Available from: [Link]

  • Deakin University research repository. Electrochemical and DFT studies of quinoline derivatives on corrosion inhibition of AA5052 aluminium alloy in NaCl solution. Available from: [Link]

  • ROSA P. Impedance Spectroscopy for the Evaluation of Corrosion Inhibitors in Highway Deicers. Available from: [Link]

  • PMC. Synthesis, description, and application of novel corrosion inhibitors for CS AISI1095 in 1.0 M HCl based on benzoquinoline derivatives. Available from: [Link]

  • Semantic Scholar. Experimental and theoretical evaluation of (iso)quinolinium bromide derivatives as corrosion inhibitors of steel E24 in. Available from: [Link]

  • PMC. Breakdown of Langmuir Adsorption Isotherm in Small Closed Systems. Available from: [Link]

  • Landmark University Repository. Langmuir, Freundlich, Temkin and Dubinin–Radushkevich Isotherms Studies of Equilibrium Sorption of Zn Unto Phosphoric Acid Mod. Available from: [Link]

  • Journal of Materials and Environmental Science. Adsorptive removal of anionic dye from aqueous solutions by Algerian kaolin: Characteristics, isotherm, kinetic and thermodynamic studies. Available from: [Link]

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  • ResearchGate. Inhibitive properties and quantum chemical studies of (1-((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)indoline-2,3-dione on mild steel corrosion in acidic medium. Available from: [Link]

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Troubleshooting & Optimization

Technical Support Center: Optimizing High-Yield Synthesis of 1-Benzylquinolin-1-ium Bromide

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 1-benzylquinolin-1-ium bromide. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to help you optimize your reaction conditions for high yields.

The synthesis of 1-benzylquinolin-1-ium bromide is a classic example of a Menshutkin reaction, an SN2 reaction where the tertiary amine of quinoline acts as a nucleophile, attacking the electrophilic benzylic carbon of benzyl bromide.[1] This quaternization of the quinoline nitrogen results in the formation of the desired quaternary ammonium salt.[1] While the reaction is straightforward in principle, achieving high yields consistently requires careful attention to several experimental parameters.

Frequently Asked Questions (FAQs)

Here, we address common questions and issues that may arise during the synthesis.

Q1: My reaction yield is consistently low. What are the primary factors I should investigate?

Low yields can be attributed to several factors. A systematic investigation should include:

  • Purity of Starting Materials : Ensure the purity of both quinoline and benzyl bromide. Impurities can lead to unwanted side reactions or inhibit the primary reaction.[2] For instance, oxidizing impurities could lead to the formation of colored byproducts, complicating purification.

  • Reaction Conditions : Temperature, reaction time, and solvent are critical variables. Deviations from optimal conditions can significantly impact the yield.[2]

  • Moisture : The presence of water can be detrimental. Ensure all glassware is thoroughly dried and consider running the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent the introduction of atmospheric moisture.[2]

  • Product Loss During Workup : Significant product loss can occur during the isolation and purification steps.[2] 1-Benzylquinolin-1-ium bromide is a salt and is highly polar, which should be considered when choosing extraction solvents.

Q2: What is the optimal solvent for this reaction, and why?

The choice of solvent is crucial as it influences the rate of the SN2 reaction.

  • Polar Aprotic Solvents : Solvents like acetonitrile (ACN) or N,N-dimethylformamide (DMF) are generally preferred.[3] These solvents can solvate the cation, but not the anion, leaving the nucleophile (quinoline) more available for reaction. Studies on similar benzylation reactions have shown that polar aprotic solvents often provide the best results.[4]

  • Solvent-Free Conditions : In some cases, running the reaction neat (without a solvent) by simply heating the reactants can be effective and is a greener alternative.[1]

  • Protic Solvents : Protic solvents like ethanol or water are generally not recommended as they can solvate the nucleophile through hydrogen bonding, reducing its reactivity and slowing down the reaction.

Q3: I'm observing the formation of a dark, tar-like substance in my reaction mixture. What is causing this and how can I prevent it?

Tar formation is a common issue, especially when higher reaction temperatures are employed.[5][6]

  • Cause : This is often due to polymerization or decomposition of the starting materials or product at elevated temperatures. Benzyl bromide itself can be susceptible to self-condensation or other side reactions under harsh conditions.

  • Prevention :

    • Temperature Control : Maintain the lowest effective temperature that allows for a reasonable reaction rate.[6]

    • Reaction Time : Avoid unnecessarily long reaction times. Monitor the reaction progress by Thin Layer Chromatography (TLC) to determine the optimal endpoint.[7]

    • Inert Atmosphere : Running the reaction under an inert atmosphere can minimize oxidative side reactions that may contribute to tar formation.[2]

Q4: How do I effectively monitor the progress of the reaction?

Thin Layer Chromatography (TLC) is an effective and straightforward method for monitoring the reaction.[1][7]

  • Procedure :

    • Prepare a TLC plate with a suitable stationary phase (e.g., silica gel).

    • Spot the starting materials (quinoline and benzyl bromide) and the reaction mixture at different time intervals.

    • Develop the plate using an appropriate eluent system. A mixture of a non-polar solvent like hexane or petroleum ether and a more polar solvent like ethyl acetate is a good starting point.[7]

    • Visualize the spots under a UV lamp.[1]

  • Interpretation : As the reaction progresses, you should observe the disappearance of the starting material spots and the appearance of a new, highly polar spot corresponding to the ionic product, 1-benzylquinolin-1-ium bromide, which will have a low Rf value.[1]

Troubleshooting Guide

This section provides a systematic approach to resolving common issues encountered during the synthesis.

Issue Probable Cause(s) Recommended Solution(s)
Low or No Product Formation 1. Inactive starting materials. 2. Inappropriate solvent. 3. Reaction temperature is too low. 4. Insufficient reaction time.1. Check the purity of quinoline and benzyl bromide. Consider purification of starting materials if necessary. 2. Switch to a polar aprotic solvent like acetonitrile or DMF.[3] 3. Gradually increase the reaction temperature, monitoring for product formation and potential decomposition. Refluxing in acetonitrile is a common condition.[1] 4. Increase the reaction time and monitor progress by TLC.[7]
Formation of Multiple Products (Impurities) 1. Contaminated starting materials. 2. Side reactions due to high temperature or presence of oxygen. 3. Over-alkylation or other secondary reactions.1. Purify starting materials before the reaction. 2. Lower the reaction temperature and run the reaction under an inert atmosphere.[2][6] 3. Use a stoichiometric amount or only a slight excess of benzyl bromide (e.g., 1.1-1.2 equivalents).[3][4]
Difficulty in Product Isolation/Purification 1. "Oiling out" during recrystallization. 2. Product is too soluble in the recrystallization solvent. 3. Poor separation during column chromatography.1. The product may be precipitating above its melting point. Re-heat to dissolve the oil, add more hot solvent to decrease saturation, and allow for slower cooling.[7] Seeding with a small crystal can also help.[7] 2. Choose a solvent system where the product is soluble when hot but poorly soluble when cold. Ethanol or a mixed solvent system like n-hexane/acetone can be effective.[7] 3. For the highly polar product, a polar stationary phase like silica gel is appropriate. Use a more polar eluent system, such as a mixture of dichloromethane and methanol, for effective elution.[8]
Visual Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting common issues in the synthesis of 1-benzylquinolin-1-ium bromide.

TroubleshootingWorkflow Start Low Yield or Impure Product CheckPurity Check Starting Material Purity Start->CheckPurity OptimizeConditions Optimize Reaction Conditions Start->OptimizeConditions ReviewWorkup Review Workup & Purification Start->ReviewWorkup PurifyReactants Purify/Replace Reactants CheckPurity->PurifyReactants Impurities Detected AdjustSolvent Adjust Solvent System OptimizeConditions->AdjustSolvent Suboptimal Solvent AdjustTempTime Adjust Temperature/Time OptimizeConditions->AdjustTempTime Incorrect Temp/Time InertAtmosphere Use Inert Atmosphere OptimizeConditions->InertAtmosphere Side Reactions/Decomposition OptimizeRecrystallization Optimize Recrystallization ReviewWorkup->OptimizeRecrystallization Purification Issues ColumnChromatography Consider Column Chromatography ReviewWorkup->ColumnChromatography Complex Mixture PurifyReactants->OptimizeConditions Success High Yield, Pure Product AdjustSolvent->Success AdjustTempTime->Success InertAtmosphere->Success OptimizeRecrystallization->Success ColumnChromatography->Success ReactionMechanism Quinoline Quinoline (Nucleophile) TS Transition State Quinoline->TS Nucleophilic Attack BenzylBromide Benzyl Bromide (Electrophile) BenzylBromide->TS Product 1-Benzylquinolin-1-ium Bromide TS->Product Bromide leaves

Caption: The SN2 reaction mechanism.

References

  • BenchChem Technical Support Team. (2025).
  • BenchChem. (2025).
  • BenchChem. (2025).
  • Zulpanov, F. A., Saitkulov, F. E., Elmuradov, B. J., & Arzanov, R. X. (2025). STUDY OF BENZYLATION REACTIONS OF QUINAZOLIN4-ONE IN THE PRESENCE OF VARIOUS SOLVENTS. CyberLeninka.
  • (n.d.). Mechanistic details of the synthesis of quinoline using benzylamine as....
  • (2022). Pd-Catalyzed Chemoselective O-Benzylation of Ambident 2-Quinolinone Nucleophiles.
  • BenchChem. (2025).
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  • BenchChem. (2025). Improving yield in benzo[f]quinoline synthesis reactions. Benchchem.
  • (n.d.). Plausible mechanism for the reaction of 2-methyl quinoline with benzaldehyde in the presence of pTsNH2.
  • (n.d.). A Concise Synthesis of Quinolinium, and Biquinolinium Salts and Biquinolines from Benzylic Azides and Alkenes. The Royal Society of Chemistry.
  • (2021). Reductive Alkylation of Quinolines to N-Alkyl Tetrahydroquinolines Catalyzed by Arylboronic Acid.
  • (n.d.). Synthesis of N-(1-benzyloxycarbonylmethyl)-quinolinium bromide (2) by....
  • (n.d.). optimized reaction condition for quinoline synthesis using the....
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  • (2025). Synthesis of Quinolinium Salts from N‐Substituted Anilines, Aldehydes, Alkynes, and Acids: Theoretical Understanding of the Mechanism and Regioselectivity.
  • (n.d.). A concise synthesis of quinolinium, and biquinolinium salts and biquinolines from benzylic azides and alkenes promoted by copper(ii) species. RSC Publishing.
  • (n.d.). Strategies for the synthesis of quinolines and quinoliniums.
  • (n.d.). 1-Benzylquinolinium. PubChem.
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  • (n.d.). 1-Benzyl-7-methylquinolin-1-ium bromide (CAS 1139719-95-1). Fluorochem.
  • (2017). (PDF) Synthesis of 1-benzyl-1,2,3,4-tetrahydroisoquinoline, Part I: Grignard synthesis of 1-(substitutedbenzyl)-1,2,3,4-tetrahydroisoquinoline models with potential antibacterial activity.
  • (2020). Photocatalytic deaminative benzylation and alkylation of tetrahydroisoquinolines with N-alkylpyrydinium salts. Beilstein Journals.
  • (n.d.). 1-BENZYLQUINOLINIUM BROMIDE AldrichCPR. Sigma-Aldrich.
  • (n.d.). 2-(1-Methoxycarbonyl-2-phenyleth-1-yl)-1-benzylpyridin-1-ium Bromide. MDPI.
  • (n.d.). CN102329192A - Benzyl bromide synthesis method.
  • (n.d.). Benzyl bromide synthesis by bromination or substitution. Organic Chemistry Portal.
  • (n.d.). Convenient One-Pot Synthesis of (E)-β-Aryl Vinyl Halides from Benzyl Bromides and Dihalomethanes. Organic Chemistry Portal.
  • (n.d.). 1-Benzyl isoquinolines: Studies in their synthesis, cyclisation and migration.
  • (n.d.). alkyl and alkylene bromides. Organic Syntheses Procedure.
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stability of 1-Benzylquinolin-1-ium bromide in aqueous and organic solutions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 1-Benzylquinolin-1-ium bromide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical information and troubleshooting advice regarding the stability of this compound in aqueous and organic solutions. As Senior Application Scientists, we have compiled this resource to ensure the integrity and success of your experiments.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the handling and stability of 1-Benzylquinolin-1-ium bromide.

Q1: My 1-Benzylquinolin-1-ium bromide solution has turned yellow/brown. Is it still usable?

Discoloration is a common indicator of degradation for quinoline compounds. This is often a result of exposure to light (photodegradation) or oxidation. The formation of colored byproducts suggests that the integrity of the compound is compromised. For applications requiring high purity, it is strongly recommended to prepare fresh solutions. If the solution must be used, it should be repurified and its concentration verified analytically.

Q2: I am observing inconsistent results in my assays using a stock solution of 1-Benzylquinolin-1-ium bromide. Could this be a stability issue?

Yes, inconsistent results and a loss of potency are classic signs of compound degradation. 1-Benzylquinolin-1-ium bromide, as a quaternary quinolinium salt, can be susceptible to degradation in solution, influenced by factors such as pH, temperature, and light. It is advisable to prepare fresh solutions for sensitive experiments or to validate the stability of your stock solutions under your specific storage conditions.

Q3: What are the primary factors that influence the stability of 1-Benzylquinolin-1-ium bromide in solution?

The main factors affecting the stability of 1-Benzylquinolin-1-ium bromide are:

  • pH: The stability of quinolinium salts is highly pH-dependent. Degradation can be accelerated in both acidic and basic conditions.

  • Light: Many quinoline-based compounds are photosensitive and can degrade upon exposure to UV or even ambient light.

  • Temperature: Elevated temperatures generally increase the rate of chemical degradation.

  • Nucleophiles: The electron-deficient quinolinium ring is susceptible to attack by nucleophiles, which can be present in the solvent (e.g., water, alcohols) or as additives in the solution.

Q4: What are the recommended storage conditions for 1-Benzylquinolin-1-ium bromide as a solid and in solution?
  • Solid: The solid compound should be stored in a tightly sealed container in a cool, dry, and dark place.

  • Solutions: Stock solutions should be prepared fresh whenever possible. If storage is necessary, we recommend aliquoting the solution into tightly sealed vials and storing at -20°C for up to one month.[1] Before use, allow the vial to warm to room temperature for at least 60 minutes before opening.[1] For some formulations, storage at +4°C and protected from light may be suitable for shorter periods.[1]

Q5: In which solvents is 1-Benzylquinolin-1-ium bromide most stable?

While specific stability data in a wide range of organic solvents is not extensively published, general principles suggest that polar aprotic solvents like acetonitrile, DMSO, and DMF are suitable for dissolving 1-Benzylquinolin-1-ium bromide.[2] However, stability in these solvents can be concentration and temperature-dependent. For instance, thermal degradation of some quaternary ammonium salts has been observed in DMSO at elevated temperatures (e.g., 80°C).[3] Acetonitrile is often a good choice as it is less reactive than DMSO and DMF. Protic solvents like water and alcohols can act as nucleophiles and may lead to degradation over time, especially at non-neutral pH.

Troubleshooting Guides

This section provides detailed guidance for identifying and resolving common stability-related issues encountered during experiments with 1-Benzylquinolin-1-ium bromide.

Issue 1: Unexpected Peaks in Chromatogram

Symptom: When analyzing your sample by HPLC or LC-MS, you observe additional peaks that were not present in the initial analysis of the compound.

Possible Cause: The compound has degraded. The degradation products will have different retention times from the parent compound.

Troubleshooting Steps:

  • Confirm Peak Identity: If possible, use mass spectrometry (LC-MS) to determine the mass of the unexpected peaks. This can help in identifying potential degradation products.

  • Perform a Forced Degradation Study: To confirm that the new peaks are indeed degradants, you can perform a forced degradation study on a fresh sample of 1-Benzylquinolin-1-ium bromide. This involves subjecting the compound to various stress conditions to intentionally induce degradation.

  • Optimize Storage and Handling: If degradation is confirmed, review your storage and handling procedures. Ensure solutions are stored at the recommended temperature, protected from light, and used within their stability window.

Issue 2: Poor Reproducibility in Biological or Chemical Assays

Symptom: You are observing a high degree of variability in your experimental results over time when using the same stock solution.

Possible Cause: The concentration of the active compound is decreasing due to degradation, leading to a decline in its efficacy in the assay.

Troubleshooting Steps:

  • Prepare Fresh Solutions: The most straightforward solution is to prepare a fresh stock solution of 1-Benzylquinolin-1-ium bromide immediately before each experiment.

  • Quantify the Active Compound: Use a validated analytical method, such as HPLC-UV, to determine the concentration of the parent compound in your stock solution over time. This will help you establish a stability profile under your specific storage conditions.

  • Evaluate Solvent Effects: If you are using a solvent for which stability data is not available, consider switching to a more inert solvent like acetonitrile.

Potential Degradation Pathways

1-Benzylquinolin-1-ium bromide can degrade through several pathways, particularly under stress conditions. The primary routes of degradation are hydrolysis, oxidation, and photolysis.

Hydrolytic Degradation
  • Acidic and Basic Conditions: The quinolinium ring is susceptible to nucleophilic attack by water or hydroxide ions. In basic conditions, this can lead to the formation of a pseudo-base, which can undergo further reactions. Under both acidic and basic conditions, hydrolysis can potentially lead to the cleavage of the benzyl group or opening of the quinoline ring.

Oxidative Degradation
  • Reaction with Oxidizing Agents: Exposure to oxidizing agents, such as hydrogen peroxide, can lead to the formation of N-oxides or hydroxylated derivatives on the quinoline or benzyl ring.

Photolytic Degradation
  • Light-Induced Degradation: Quinoline and its derivatives are known to be photosensitive.[4] Exposure to UV and visible light can induce photochemical reactions, leading to a variety of degradation products. This is a critical consideration for any experiments involving this compound.

Caption: Potential degradation pathways of 1-Benzylquinolin-1-ium bromide.

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines the conditions for a forced degradation study to identify potential degradation products and assess the stability-indicating nature of an analytical method.[5][6][7]

1. Preparation of Stock Solution:

  • Prepare a stock solution of 1-Benzylquinolin-1-ium bromide at a concentration of 1 mg/mL in a 50:50 mixture of acetonitrile and water.

2. Stress Conditions:

  • Acid Hydrolysis:

    • Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl.
    • Incubate at 60°C for a specified time (e.g., 2, 4, 8, 24 hours).
    • At each time point, withdraw a sample, cool to room temperature, and neutralize with an equivalent amount of 0.1 M NaOH.
  • Base Hydrolysis:

    • Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH.
    • Incubate at room temperature for a specified time.
    • At each time point, withdraw a sample and neutralize with an equivalent amount of 0.1 M HCl.
  • Oxidative Degradation:

    • Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide.
    • Keep the mixture at room temperature and monitor over time.
  • Thermal Degradation:

    • Place the stock solution in a temperature-controlled oven at an elevated temperature (e.g., 80°C).
    • Sample at various time points.
  • Photolytic Degradation:

    • Expose the stock solution in a chemically inert, transparent container to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[4]
    • A control sample should be wrapped in aluminum foil to protect it from light.

3. Analysis:

  • Analyze all samples using a suitable stability-indicating HPLC method (see Protocol 2).

ForcedDegradationWorkflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis prep Prepare 1 mg/mL Stock Solution acid Acid Hydrolysis (0.1M HCl, 60°C) base Base Hydrolysis (0.1M NaOH, RT) oxid Oxidation (3% H₂O₂, RT) thermal Thermal (80°C) photo Photolytic (ICH Q1B) analysis Analyze by Stability-Indicating HPLC-UV/MS acid->analysis Neutralize & Dilute base->analysis Neutralize & Dilute oxid->analysis Dilute thermal->analysis Dilute photo->analysis Dilute

Caption: Experimental workflow for a forced degradation study.

Protocol 2: Stability-Indicating HPLC Method

This protocol provides a starting point for developing a stability-indicating HPLC method for 1-Benzylquinolin-1-ium bromide. Method optimization will be required.

ParameterSpecification
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A: 0.1% Formic acid in WaterB: 0.1% Formic acid in Acetonitrile
Gradient Start with a low percentage of B, and gradually increase to elute any less polar degradation products. A suggested starting gradient could be 10-90% B over 20 minutes.
Flow Rate 1.0 mL/min
Detection UV at a wavelength corresponding to the absorbance maximum of 1-Benzylquinolin-1-ium bromide (e.g., ~230 nm and ~313 nm, to be determined experimentally).
Column Temp. 30°C
Injection Vol. 10 µL

Method Validation: The HPLC method should be validated according to ICH guidelines to ensure it is accurate, precise, specific, linear, and robust. Specificity is demonstrated by showing that the degradation products do not interfere with the quantification of the parent compound, often confirmed by peak purity analysis using a photodiode array (PDA) detector.

Data Summary

The following table summarizes the expected stability of 1-Benzylquinolin-1-ium bromide under various conditions based on general chemical principles of quinolinium salts. This information should be confirmed experimentally.

ConditionStressorExpected StabilityPotential Degradation Products
Aqueous
Acidic Hydrolysis0.1 M HCl, 60°CLowRing-opened products, de-benzylation
Basic Hydrolysis0.1 M NaOH, Room Temp.Very LowPseudo-base formation, dihydroquinoline derivatives
Neutral HydrolysisWater, Room Temp.ModerateSlow hydrolysis to pseudo-base
Oxidative 3% H₂O₂, Room Temp.Low to ModerateN-oxides, hydroxylated quinoline and/or benzyl rings
Photolytic ICH Q1B conditionsLowComplex mixture of photoproducts
Thermal 80°CModerateDe-benzylation, products from benzyl radical reactions[8]
Organic Solvents
AcetonitrileRoom Temp., protected from lightHighMinimal degradation expected
DMSORoom Temp., protected from lightHighPotential for slow degradation, especially if impurities are present
DMFRoom Temp., protected from lightHighSimilar to DMSO
Methanol/EthanolRoom Temp.Moderate to LowPotential for nucleophilic attack by the solvent (alcoholysis)

References

  • Pyrolysis-gas chromatography-mass spectrometry of some benzyltrialkylammonium salts. Analyst, 118(1), 59-62. (1993). [Link]

  • Torniainen, K., Mattinen, J., & Askolin, C. P. (1994). Photodegradation of some quinolones used as antimicrobial therapeutics. Journal of pharmaceutical sciences, 83(4), 481-486. [Link]

  • Nelson Labs. (n.d.). Forced Degradation Studies for Stability. Retrieved from [Link]

  • Rane, K., & Puranik, P. (2020). Forced Degradation Studies: Regulatory Considerations and Implementation.
  • Zhuravlev, A. V., Strelnikov, V. N., & Knyazev, A. V. (2016). Thermal stability of quaternary ammonium hexafluorophosphates and halides. Russian Journal of General Chemistry, 86(4), 827-832.
  • Xie, W., Gao, Z., & Vaia, R. (2001). Thermal Degradation Chemistry of Alkyl Quaternary Ammonium Montmorillonite.
  • Reid, M., & O'Brien, A. G. (2020). Strategies for Using Quaternary Ammonium Salts as Alternative Reagents in Alkylations. Chemistry–A European Journal, 26(42), 9293-9306.
  • Li, H., Liu, M., Zhang, M., & Chen, B. (2010). Study of the metabolites of bencycloquidium bromide racemate, a novel anticholinergic compound, in rat bile by liquid chromatography-tandem mass spectrometry. Journal of chromatography. B, Analytical technologies in the biomedical and life sciences, 878(2), 215-220.
  • Singh, S., & Bakshi, M. (2013). Forced degradation and impurity profiling: recent trends. TrAC Trends in Analytical Chemistry, 49, 85-102.
  • Ngwa, G. (2010). Forced degradation as an integral part of formulation development.
  • European Medicines Agency. (1996). ICH Q1B Photostability Testing of New Active Substances and Medicinal Products. Retrieved from [Link]

  • IKEV. (n.d.). ICH Q1B Guideline Photostability Testing of New Drug Substances and Products. Retrieved from [Link]

Sources

troubleshooting poor performance of 1-Benzylquinolin-1-ium bromide as a phase transfer catalyst

Author: BenchChem Technical Support Team. Date: March 2026

Answering the call of researchers and drug development professionals, this Technical Support Center provides a comprehensive guide to troubleshooting the performance of 1-Benzylquinolin-1-ium bromide as a phase transfer catalyst (PTC). As a Senior Application Scientist, my goal is to blend deep scientific principles with practical, field-tested solutions to help you overcome common hurdles in your synthetic endeavors.

Introduction to 1-Benzylquinolin-1-ium Bromide in Phase Transfer Catalysis

1-Benzylquinolin-1-ium bromide is a quaternary ammonium salt that serves as an effective phase transfer catalyst.[1][2] Its function is to transport a reactant, typically an anion, from one phase (often aqueous or solid) into a second, immiscible organic phase where the bulk of the reaction occurs.[3][4] The lipophilic nature of the benzyl and quinolinium groups allows the cation to be soluble in the organic phase, while its positive charge enables it to pair with and transport the reactant anion across the phase boundary. This process accelerates reaction rates, often under milder conditions, and can eliminate the need for expensive or hazardous anhydrous aprotic solvents.[5][6]

However, like any catalytic system, its performance is sensitive to a variety of factors. This guide will address the most common issues encountered during its use.

Frequently Asked Questions (FAQs)

Q1: What makes 1-Benzylquinolin-1-ium bromide a good phase transfer catalyst?

A1: Its effectiveness stems from a balance of properties. The quinolinium core and benzyl group provide sufficient lipophilicity to ensure solubility in the organic phase. The quaternary nitrogen holds a permanent positive charge, allowing it to form a reactive, "naked" ion pair with the transported anion in the organic medium, which enhances the anion's nucleophilicity.[3][7] The planar structure of the quinolinium ring may also offer unique steric and electronic interactions compared to simple tetraalkylammonium salts.

Q2: In what types of reactions is this catalyst typically used?

A2: It is versatile for various nucleophilic substitution and base-mediated reactions. Common applications include Williamson ether synthesis, N- and C-alkylations, cyanations, and reactions involving carbenes generated from haloforms.[5][6][8] Essentially, any reaction requiring the transfer of an inorganic or organic anion into an organic phase is a potential candidate.

Q3: What are the main advantages of using a PTC like this one?

A3: The primary advantages are operational simplicity and improved reaction efficiency. Key benefits include:

  • Elimination of expensive, anhydrous polar aprotic solvents (like DMSO or DMF).[6]

  • Use of inexpensive and safer bases like aqueous sodium hydroxide or solid potassium carbonate.[6]

  • Milder reaction conditions (lower temperatures, atmospheric pressure).[5]

  • Faster reaction rates and often higher yields with fewer byproducts.[4]

  • Reduced industrial waste, aligning with the principles of green chemistry.[4][9]

Q4: Is the bromide anion important, or can I use a chloride or iodide version?

A4: The counter-ion (bromide, in this case) is highly significant. While the catalyst's primary role begins after exchanging this "spectator" anion for the reactant anion, its identity affects the catalyst's properties. In some cases, the initial bromide or iodide can compete with the desired reactant anion for transfer into the organic phase, potentially inhibiting the reaction, especially in reactions generating carbanions.[10] Using a catalyst with a more hydrophilic counter-ion, like hydrogen sulfate (HSO₄⁻), can sometimes be advantageous. However, for many standard nucleophilic substitutions, the bromide version is a robust and common choice.

Troubleshooting Guide: From Low Yields to Catalyst Purgatory

This section addresses specific performance issues. Each problem is analyzed for its potential causes, followed by actionable solutions and detailed protocols.

Issue 1: Low or No Reaction Yield

This is the most common and frustrating issue. The root cause is almost always a breakdown in the catalytic cycle.

Potential Causes & Solutions
  • Inefficient Phase Transfer: The catalyst may not be effectively transporting the reactant anion. The structure of the PTC is critical; it must possess balanced lipophilicity to shuttle between the aqueous and organic phases.[11][12]

  • Poor Catalyst Quality: The catalyst may be impure or degraded.

  • Suboptimal Reaction Conditions: Factors like solvent choice, water content, and reactant concentration can dramatically impact yield.[12]

  • Catalyst Poisoning: Side products or impurities in the starting materials may be inactivating the catalyst.

Diagnostic Workflow & Experimental Protocols

First, let's diagnose the problem with a logical workflow.

start Low / No Yield check_purity 1. Verify Catalyst Purity (TLC, NMR) start->check_purity check_conditions 2. Assess Reaction Conditions (Solvent, Base, Temp, Stirring) check_purity->check_conditions If Pure optimize 4. Systematic Optimization check_purity->optimize If Impure: Purify or Re-synthesize check_transfer 3. Test Anion Transfer (Color Test / 'Liquid-Liquid Extraction' Mimic) check_conditions->check_transfer If Conditions Appear Correct check_transfer->optimize If Transfer Is Confirmed

Caption: A logical workflow for diagnosing the root cause of low reaction yields.

Protocol 1: Verifying Catalyst Purity

  • Objective: To confirm the identity and purity of 1-Benzylquinolin-1-ium bromide and ensure it is free from precursors like quinoline or benzyl bromide.

  • Method (¹H NMR):

    • Dissolve a small sample (5-10 mg) of your catalyst in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O).

    • Acquire a ¹H NMR spectrum.

    • Analysis: Look for the characteristic signals of the 1-benzylquinolinium cation.[2] Specifically, check for the benzylic CH₂ protons and the downfield shifts of the quinolinium ring protons. Compare the spectrum to a known reference. The absence of signals corresponding to free quinoline or benzyl bromide is critical. Unreacted benzyl bromide is a lachrymator and can be identified by its characteristic benzylic CH₂ signal around 4.5-4.7 ppm in CDCl₃.[13][14]

Protocol 2: The Permanganate Test for Anion Transfer

  • Objective: To visually confirm that the catalyst is capable of transferring an anion from an aqueous phase to an organic phase. This is a classic, simple diagnostic test for PTC activity.

  • Methodology:

    • In a test tube, add 2 mL of an organic solvent (e.g., toluene or dichloromethane).

    • Add 2 mL of a dilute aqueous solution of potassium permanganate (KMnO₄). The aqueous phase will be deep purple, and the organic phase will be colorless.

    • Add a catalytic amount (a few milligrams) of your 1-Benzylquinolin-1-ium bromide.

    • Cap the tube and shake vigorously for 30 seconds.

    • Observation: If the catalyst is active, the purple permanganate anion (MnO₄⁻) will be transferred into the organic phase, imparting a distinct purple color to it. If the organic phase remains colorless, your catalyst is not facilitating anion transfer under these conditions, pointing to a fundamental problem with its structure or purity.

Issue 2: Slow Reaction Rate

Your reaction is working, but it's taking far too long to reach completion. This indicates that while the catalytic cycle is functional, it is kinetically limited.

Potential Causes & Solutions
CauseScientific RationaleRecommended Solution
Poor Agitation PTC reactions are often interfacial, meaning the reaction rate is dependent on the surface area between the two phases.[10] Insufficient stirring limits this area, slowing the transfer of the anion.[7]Increase the stirring rate significantly (e.g., >700 RPM with a mechanical stirrer). For very viscous mixtures, a mechanical stirrer is superior to a magnetic stir bar. The use of ultrasound can also dramatically increase the interfacial area.[7]
Incorrect Solvent The organic solvent's polarity affects the solvation of the ion pair (Q⁺Y⁻). A very nonpolar solvent promotes tight ion pairing, which can reduce the anion's reactivity. A solvent that is too polar may solvate the anion, also reducing reactivity.Screen a range of solvents. For many applications, moderately polar aprotic solvents like toluene, chlorobenzene, or acetonitrile are good starting points. Avoid highly polar protic solvents like ethanol unless they are a reactant, as they will solvate and deactivate the anion.
Water Content In liquid-liquid PTC, excess water can hydrate the anion in the organic phase, shielding its charge and lowering its nucleophilicity.[12] In solid-liquid PTC, a trace amount of water may be necessary to dissolve the salt surface for ion exchange.For liquid-liquid systems, use a more concentrated aqueous phase (e.g., 50% NaOH instead of 10%).[12] For solid-liquid systems (e.g., with K₂CO₃), if the reaction is sluggish, try adding a very small, catalytic amount of water (e.g., 0.1 equivalents).
Wrong Choice of Base The choice and concentration of the base (in base-mediated reactions) dictates the concentration of the active anion at the interface.For C-H acids with high pKa, a stronger base (e.g., 50% aq. NaOH) is necessary. For sensitive substrates prone to hydrolysis (like esters), a milder base like solid K₂CO₃ is preferable.
Issue 3: Catalyst Decomposition

You observe a color change (e.g., darkening), or the reaction stops prematurely. This may indicate catalyst degradation.

Potential Causes & Solutions
  • High Temperature: While heating can increase reaction rates, quaternary ammonium salts can degrade at elevated temperatures, particularly under strongly basic conditions.[15] The primary degradation pathway is often Hofmann elimination.

  • Strongly Basic Conditions: The quinolinium ring, being electron-deficient, can be susceptible to nucleophilic attack by strong bases like hydroxide, especially at elevated temperatures.[1]

cluster_0 Catalyst Stability Troubleshooting start Suspected Catalyst Decomposition temp_check Is Temperature > 100°C with strong base? start->temp_check base_check Is a very strong base used (e.g., >50% NaOH)? temp_check->base_check No reduce_temp Action: Reduce Temperature (Target < 80°C) temp_check->reduce_temp Yes use_milder_base Action: Use Milder Base (e.g., K₂CO₃, Cs₂CO₃) base_check->use_milder_base Yes add_slowly Action: Add base slowly to control exotherm base_check->add_slowly No

Caption: Decision tree for addressing potential catalyst decomposition.

Recommended Actions
  • Reduce Temperature: Attempt the reaction at a lower temperature. Many PTC reactions proceed efficiently even at room temperature, albeit more slowly. A good starting point is 50-60 °C.

  • Use a Milder Base: If possible, substitute concentrated aqueous NaOH with solid, powdered potassium carbonate (K₂CO₃). This creates a solid-liquid PTC system that is often much gentler.

  • Protect from Light: Quinolinium salts can be photosensitive.[1] While not always necessary, running the reaction in a flask protected from light (e.g., wrapped in aluminum foil) is a good practice if degradation is suspected.

  • Consider Catalyst Structure: Although quaternary phosphonium salts are more expensive, they are generally more thermally and chemically stable than their ammonium counterparts and can be a viable alternative for high-temperature applications.[16]

Issue 4: Difficulty in Product Purification

Your reaction worked, but now you can't separate the catalyst from your product. This is a common issue with quaternary ammonium salts, which can have surfactant-like properties and cause emulsions or co-elute during chromatography.

Solutions
  • Aqueous Wash: Begin by washing the organic phase with water or brine. If the product is sufficiently nonpolar, this can remove a significant portion of the catalyst.

  • Acid Wash: For non-acid-sensitive products, washing the organic layer with dilute acid (e.g., 1M HCl) can sometimes help break emulsions.

  • Filtration through Silica: If the product is very nonpolar, you can sometimes remove the highly polar catalyst by passing the crude organic solution through a short plug of silica gel, eluting with a nonpolar solvent (e.g., hexane/ethyl acetate). The catalyst will remain adsorbed at the top of the silica.

  • Use a Supported Catalyst: For future experiments, consider using a "three-phase" catalyst, where the quaternary ammonium salt is immobilized on a solid support like polystyrene.[3] This allows the catalyst to be removed by simple filtration at the end of the reaction, greatly simplifying purification.[9]

References
  • Biomedres. (2022, August 12). A Minireview of Phase-Transfer Catalysis and Recent Trends. Retrieved from [Link]

  • OperaChem. (2023, July 2). Phase transfer catalysis (PTC). Retrieved from [Link]

  • Macmillan Group. (2008, April 10). Phase-Transfer Catalysis (PTC). Retrieved from [Link]

  • MDPI. (2020, December 8). Interfacial Processes—The Key Steps of Phase Transfer Catalyzed Reactions. Retrieved from [Link]

  • ResearchGate. (n.d.). Optimization of reaction conditions for the benzylic bromination of 1.... Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). A Concise Synthesis of Quinolinium, and Biquinolinium Salts and Biquinolines from Benzylic Azides and Alkenes. Retrieved from [Link]

  • SlideShare. (n.d.). phase transfer catalysis. Retrieved from [Link]

  • Beilstein Journals. (2020, April 21). Photocatalytic deaminative benzylation and alkylation of tetrahydroisoquinolines with N-alkylpyrydinium salts. Retrieved from [Link]

  • Dalal Institute. (n.d.). Phase Transfer Catalysis. Retrieved from [Link]

  • ResearchGate. (n.d.). Effect of quaternary ammonium salt as a phase transfer catalyst for the microwave depolymerization of polyethylene terephthalate waste bottles. Retrieved from [Link]

  • American Society for Microbiology. (n.d.). Microbial Community Degradation of Widely Used Quaternary Ammonium Disinfectants. Retrieved from [Link]

  • Springer Nature. (n.d.). Design and production of environmentally degradable quaternary ammonium salts. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of N-(1-benzyloxycarbonylmethyl)-quinolinium bromide (2) by.... Retrieved from [Link]

  • SciSpace. (n.d.). Degradation Kinetics and Solvent Effects of Various Long-Chain Quaternary Ammonium Salts. Retrieved from [Link]

  • ResearchGate. (n.d.). Genotoxicity and Biodegradation of Quaternary Ammonium Salts in Aquatic Environments. Retrieved from [Link]

  • PubChem. (n.d.). 1-Benzylquinolinium. Retrieved from [Link]

  • CORE. (n.d.). COMMUNICATION. Retrieved from [Link]

  • National Center for Biotechnology Information. (2024, June 19). Cooperative Catalytic Coupling of Benzyl Chlorides and Bromides with Electron-Deficient Alkenes. Retrieved from [Link]

  • ACS Publications. (n.d.). Enantioselective Phase-Transfer-Catalyzed Synthesis of Spirocyclic Azetidine Oxindoles. Retrieved from [Link]

  • PTC Organics. (n.d.). PTC O-Alkylation With a Secondary Benzyl Bromide. Retrieved from [Link]

  • Acta Poloniae Pharmaceutica. (2008). PHASE TRANSFER CATALYSIS IN PHARMACEUTICAL INDUSTRY – WHERE ARE WE?. Retrieved from [Link]

  • University of Illinois Urbana-Champaign. (2012, May 22). Phase transfer catalysis: catalyst screening, reaction development, and mechanism analysis. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Pd-catalyzed sp–sp3 cross-coupling of benzyl bromides using lithium acetylides. Retrieved from [Link]

  • American Institute of Chemists. (n.d.). article #2 - starburst quaternary ammonium salt - a new effective phase transfer catalyst. Retrieved from [Link]

  • Biomedres. (2022, August 12). A Minireview of Phase-Transfer Catalysis and Recent Trends. Retrieved from [Link]

  • MDPI. (2023, October 16). 2-(1-Methoxycarbonyl-2-phenyleth-1-yl)-1-benzylpyridin-1-ium Bromide. Retrieved from [Link]

Sources

strategies to prevent the degradation of 1-Benzylquinolin-1-ium bromide upon storage

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical guide by a Senior Application Scientist

Technical Support Center: Ensuring the Stability of 1-Benzylquinolin-1-ium Bromide

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for 1-Benzylquinolin-1-ium bromide. As a quaternary quinolinium salt, this compound is a valuable building block in organic synthesis and pharmaceutical development, prized for its unique chemical reactivity.[1][2] However, its utility is directly linked to its purity and stability. Degradation upon storage can lead to inconsistent experimental results, the formation of unwanted side products, and a loss of overall efficacy.

This guide is designed to provide you with a comprehensive understanding of the factors that influence the stability of 1-Benzylquinolin-1-ium bromide. We will move beyond simple storage instructions to explain the underlying chemical principles, empowering you to proactively prevent degradation and troubleshoot any issues that may arise.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common observations and queries we receive from users.

Q1: My 1-Benzylquinolin-1-ium bromide, which was initially off-white, has turned yellow or brown. What happened?

This is the most frequent observation and is typically caused by a combination of minor degradation pathways. The quinolinium core has an extended π-conjugated system, making it a chromophore susceptible to oxidation and light-induced reactions.[3] Exposure to atmospheric oxygen, moisture, and even ambient laboratory light over time can lead to the formation of colored impurities. The presence of trace amounts of starting materials from the synthesis (quinoline and benzyl bromide) can also contribute to color changes, as these reagents are themselves prone to degradation.

Q2: Is the discolored compound still usable?

The usability of a discolored sample depends entirely on the tolerance of your specific application. For qualitative screening or applications where high purity is not critical, a slightly discolored batch may still be effective. However, for quantitative studies, kinetic experiments, or in late-stage drug development, the presence of impurities can be confounding. We strongly recommend assessing the purity of any discolored material via techniques like HPLC or ¹H NMR before use.[4][5]

Q3: What are the ideal storage conditions for 1-Benzylquinolin-1-ium bromide?

For optimal stability, the compound should be stored under an inert atmosphere (argon or nitrogen), protected from light, and kept in a cool, dry place. One supplier of the analogous 1-Benzylquinolinium chloride suggests a shelf life of one year when stored sealed at room temperature.[2] For long-term storage (>6 months), we recommend refrigeration (2-8°C) in a desiccator.

Q4: Is 1-Benzylquinolin-1-ium bromide hygroscopic?

Yes, quaternary ammonium salts, particularly those with halide counter-ions like bromide, tend to be hygroscopic.[6] They can attract and absorb atmospheric moisture, which can initiate hydrolytic degradation pathways.[7] It is critical to store the compound in a tightly sealed container, preferably within a desiccator, and to minimize its exposure to the ambient atmosphere during weighing and handling.

Q5: How sensitive is this compound to light?

The compound should be considered light-sensitive. The starting material, benzyl bromide, is known to be sensitive to light.[8] The quinolinium ring system can absorb UV light, potentially leading to photochemical reactions. To prevent photodegradation, always store the solid compound in an amber vial or a container wrapped in aluminum foil. Solutions of the compound should also be protected from light.

Part 2: Troubleshooting Guide for Common Stability Issues

This guide provides a structured approach to identifying and resolving specific problems encountered during the storage and use of 1-Benzylquinolin-1-ium bromide.

graph TD { A[Start: User Observes Issue] --> B{What is the issue?}; B --> C[Color Change]; B --> D[Solubility Problems / Particulates]; B --> E[Inconsistent Results / Loss of Activity]; C --> F{Assess Purity}; F --> G[Purity Acceptable?]; G -- Yes --> H[Proceed with Caution. Implement Proactive Storage.]; G -- No --> I[Purify (Recrystallization) or Discard]; D --> J[Cause: Likely Moisture Absorption & Hydrolysis]; J --> K[Action: Filter Solution. Dry Aliquot of Solid Under Vacuum. Re-test Solubility.]; K --> L{Solubility Improved?}; L -- Yes --> M[Implement Strict Anhydrous Storage & Handling]; L -- No --> I; E --> N[Cause: Significant Degradation]; N --> O[Action: Confirm Degradation via HPLC or NMR vs. Reference]; O --> I; subgraph Legend direction LR StartNode[Start] ProcessNode[Process] DecisionNode{Decision} EndNode[Result] end classDef start fill:#34A853,stroke:#202124,fontcolor:#FFFFFF; classDef process fill:#4285F4,stroke:#202124,fontcolor:#FFFFFF; classDef decision fill:#FBBC05,stroke:#202124,fontcolor:#202124; classDef end fill:#EA4335,stroke:#202124,fontcolor:#FFFFFF; class A,StartNode start; class C,D,E,F,H,I,J,K,M,N,O process; class B,G,L decision; class EndNode end; }
Figure 1. Troubleshooting workflow for degradation issues.

Issue 1: Significant Color Change (e.g., from off-white to dark brown) is Observed.

  • Probable Cause: This indicates more extensive degradation, likely from prolonged exposure to a combination of light, air (oxygen), and moisture. The quaternized nitrogen atom makes the quinolinium ring electron-deficient and susceptible to nucleophilic attack by agents like water.[3] Oxidation can also occur, leading to highly conjugated, colored byproducts.

  • Recommended Action:

    • Assess Purity: Before use, analyze the material using a stability-indicating method like reverse-phase HPLC with a UV detector.[4] Compare the chromatogram to that of a fresh or reference sample if available. The appearance of new peaks or a significant decrease in the area of the main peak confirms degradation.

    • Consider Purification: If the compound is valuable and the degradation is minor, recrystallization may be an option. A common solvent system for quinolinium salts is ethanol/ether.[3]

    • Evaluate Risk: If purification is not feasible, weigh the risk of using impure material against the cost of acquiring a new batch. For most applications, significant discoloration is a sign that the material should be discarded.

Issue 2: The Compound Shows Poor Solubility or Forms a Hazy Solution in a Previously Validated Solvent.

  • Probable Cause: This is a classic sign of moisture absorption. As a hygroscopic solid, 1-Benzylquinolin-1-ium bromide can absorb water, which can lead to clumping and the formation of hydrates.[9] Furthermore, hydrolysis can generate less soluble degradation products.

  • Recommended Action:

    • Dry the Material: Place a small aliquot of the solid material in a vacuum oven at a mild temperature (e.g., 40°C) for several hours to remove absorbed water.

    • Use Anhydrous Solvents: Ensure that the solvents you are using are anhydrous, as residual water can exacerbate the problem.

    • Filter the Solution: If a hazy solution is formed, it can often be clarified by filtering through a 0.45 µm syringe filter before use, assuming the active compound itself has not precipitated.

    • Improve Storage: Immediately transfer the bulk material to a desiccator or glove box to prevent further moisture uptake.

Issue 3: Inconsistent Experimental Results or a Noticeable Loss of Activity is Observed.

  • Probable Cause: This is a critical indicator of chemical degradation. The active 1-Benzylquinolin-1-ium cation has been consumed and converted into other species. This can happen via thermal decomposition, which may revert the salt back to quinoline and benzyl bromide, or through nucleophilic addition to the quinolyl ring system, which dearomatizes the ring and changes its chemical nature.[3][10]

  • Recommended Action:

    • Cease Use Immediately: Do not use the suspect batch for any further experiments to avoid generating misleading data.

    • Confirm Degradation Analytically: Perform a quantitative analysis (e.g., qNMR or HPLC with a calibration curve) to determine the actual purity of your stored material.

    • Review Handling Procedures: Scrutinize your entire workflow. Was the compound left on the benchtop for an extended period? Was it dissolved in a potentially reactive solvent (e.g., one with nucleophilic amines) and stored as a solution? Stock solutions, especially in protic solvents like methanol or water, are generally less stable than the solid material and should be prepared fresh.

Part 3: Proactive Strategies & Protocols for Preventing Degradation

The most effective troubleshooting is prevention. Adhering to the following protocols will maximize the shelf-life and reliability of your 1-Benzylquinolin-1-ium bromide.

Protocol 1: Recommended Storage and Handling
  • Upon Receipt: Visually inspect the compound. Note its initial color and physical state. If possible, run an initial purity check (e.g., TLC, HPLC, or melting point) to serve as a baseline for future comparisons.

  • Container Selection: Store the compound in the original amber glass vial from the supplier. If repackaging is necessary, use an amber glass vial with a PTFE-lined cap.

  • Atmosphere Control: For long-term storage, flush the vial headspace with a dry, inert gas like argon or nitrogen before sealing. Parafilm can be wrapped around the cap as an extra barrier against moisture.

  • Location: Store the sealed vial inside a desiccator in a cool, dark location. Refrigeration (2-8°C) is recommended for long-term storage. Avoid storing in freezers where freeze-thaw cycles can introduce moisture.

  • Dispensing: When weighing the compound, remove the container from the cool storage and allow it to equilibrate to room temperature before opening. This prevents condensation of atmospheric moisture onto the cold solid. Perform weighing as quickly as possible and securely reseal the container immediately afterward. A glove box or glove bag provides the ideal environment for handling.

  • Solution Storage: Stock solutions should be prepared fresh whenever possible. If a solution must be stored, use an anhydrous, aprotic solvent, protect it from light, and store it refrigerated for the shortest possible duration.

Protocol 2: Quick Purity Assessment via HPLC-UV

This protocol provides a general method for assessing the stability of your compound over time.

  • Standard Preparation: Prepare a standard solution of 1-Benzylquinolin-1-ium bromide at a known concentration (e.g., 1 mg/mL) in HPLC-grade acetonitrile. This should be from a new or trusted batch if possible.

  • Sample Preparation: Prepare a solution of the stored sample at the same concentration in the same solvent.

  • HPLC Conditions (Example Method):

    • Instrument: High-Performance Liquid Chromatograph with a UV detector.[4]

    • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).[4]

    • Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid can improve peak shape).

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: Monitor at a wavelength where the quinolinium chromophore absorbs, typically around 225-235 nm and near its lambda max.[4]

    • Injection Volume: 10 µL.

  • Analysis: Inject both the standard and sample solutions. Compare the chromatograms. The presence of new peaks (especially earlier-eluting, more polar ones) or a reduction in the main peak's area in your stored sample indicates degradation.

Part 4: Understanding the Chemistry of Degradation

A foundational understanding of the potential degradation pathways is key to preventing them.

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Figure 2. Key degradation pathways for 1-Benzylquinolin-1-ium bromide.
  • Hygroscopicity and Nucleophilic Attack: As a hygroscopic salt, the compound readily absorbs water. The quaternized nitrogen atom strongly withdraws electron density from the quinoline ring system, making the C2 and C4 positions highly electrophilic. Water, though a weak nucleophile, can attack these positions, leading to the formation of dihydroquinoline derivatives.[3] This process disrupts the aromaticity and fundamentally alters the molecule's properties. Other nucleophiles present in solution (e.g., alcohols, amines) can react similarly.

  • Photodegradation: The extended aromatic system absorbs UV and visible light. This energy can promote electrons to higher energy states, making the molecule more reactive towards oxygen or other species, leading to complex colored degradation products.

  • Thermal Degradation: While relatively stable, excessive heat can promote the reverse of the synthesis reaction (a retro-Menshutkin reaction).[11] This would lead to the decomposition of the quaternary salt back into neutral quinoline and benzyl bromide.[10]

Part 5: Data Summary Table

The following table summarizes the key factors affecting the stability of 1-Benzylquinolin-1-ium bromide and the recommended preventative actions.

Factor Effect on Stability Mechanism of Degradation Recommended Prevention Strategy
Moisture/Humidity High RiskActs as a nucleophile, causing hydrolysis to dihydroquinoline derivatives.[3] Causes physical clumping.Store in a tightly sealed container within a desiccator. Handle under dry conditions.
Light (UV/Visible) High RiskPhotochemical reactions, oxidation, formation of colored impurities.Store in an amber vial or protect from light with foil. Prepare solutions in amber glassware.
Elevated Temperature Moderate RiskCan accelerate hydrolysis and oxidation. At high temperatures, may cause thermal reversion to starting materials.[10][11]Store in a cool place (2-8°C for long-term). Avoid exposure to direct heat sources.
Oxygen (Air) Moderate RiskOxidation of the electron-rich parts of the molecule, contributing to color change.Store under an inert atmosphere (N₂ or Ar) for long-term storage.
pH (in solution) High RiskSusceptible to degradation in both acidic and basic aqueous solutions.[5] Base can catalyze nucleophilic attack.Prepare solutions fresh in neutral, aprotic solvents. Avoid storing aqueous solutions.

By implementing these storage, handling, and monitoring strategies, you can ensure the long-term integrity of your 1-Benzylquinolin-1-ium bromide, leading to more reliable and reproducible scientific outcomes.

References

  • [Reserved for future use]
  • Krishna Solvechem Ltd. (n.d.). Material Safety Data Sheet - Benzyl bromide. Retrieved from [Link]

  • Zhang, J., et al. (2022). Biodegradation of Quinoline by a Newly Isolated Salt-Tolerating Bacterium Rhodococcus gordoniae Strain JH145. Microorganisms, 10(4), 797. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and Biological Activity of Quaternary Quinolinium Salts: A Review. Retrieved from [Link]

  • Devun, L., et al. (2013). Synthesis of Quaternary Heterocyclic Salts. Molecules, 18(11), 14035-14047. Retrieved from [Link]

  • Wang, Y., et al. (2022). Detection and Degradation Characterization of 16 Quinolones in Soybean Sprouts by Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry. Foods, 11(16), 2499. Retrieved from [Link]

  • Salsmans, R., & van Binst, G. (1974). Thermal decompositions of N‐methylpyridinium, quinolinium, isoquinolinium and phenanthridinium salts in a mass spectrometer. Evidence for a specific HI elimination and for an oxidation to amides. Organic Mass Spectrometry, 8(7), 357-370. Retrieved from [Link]

  • Watson International Ltd. (n.d.). 1-Benzylquinolinium chloride CAS 15619-48-4. Retrieved from [Link]

  • Google Patents. (n.d.). EP0328319A1 - Quaternary quinolinium compounds.
  • The Royal Society of Chemistry. (n.d.). A Concise Synthesis of Quinolinium, and Biquinolinium Salts and Biquinolines from Benzylic Azides and Alkenes. Retrieved from [Link]

  • Dolezal, M., et al. (2012). Preparation of Quinolinium Salts Differing in the Length of the Alkyl Side Chain. Molecules, 17(6), 6386-6401. Retrieved from [Link]

  • CABI Digital Library. (n.d.). Quaternary Quinolinium Salts as a New Antifungal Agent for the Protection of Rice Crop. Retrieved from [Link]

  • Cai, C., & Zhang, Y. (2022). Hygroscopicity of organic compounds as a function of organic functionality, water solubility, molecular weight, and oxidation level. Atmospheric Chemistry and Physics, 22(6), 4251-4261. Retrieved from [Link]

  • Ward, R. C., et al. (2012). Quinolinium 8-hy-droxy-7-iodo-quinoline-5-sulfonate 0.8-hydrate. Acta Crystallographica Section E, 68(Pt 12), o3339. Retrieved from [Link]

  • Otero, I., et al. (2024). New Insights into the Hygroscopic Character of Ionic Liquids: Study of Fourteen Representatives of Five Cation and Four Anion Families. Molecules, 29(8), 1746. Retrieved from [Link]

  • ChemWhat. (n.d.). 1-Benzylquinolinium chloride CAS#:15619-48-4. Retrieved from [Link]

  • PubChem. (n.d.). 1-Benzylquinolinium. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Benzyl bromide synthesis by bromination or substitution. Retrieved from [Link]

  • Lee, C., et al. (2017). Linking hygroscopicity and the surface microstructure of model inorganic salts, simple and complex carbohydrates, and authentic SSA particles. Environmental Science: Atmospheres, 7(8), 881-892. Retrieved from [Link]

  • Li, H., et al. (2008). Study of the metabolites of bencycloquidium bromide racemate, a novel anticholinergic compound, in rat bile by liquid chromatography-tandem mass spectrometry. European Journal of Mass Spectrometry, 14(3), 169-176. Retrieved from [Link]

  • Sørensen, S. R., et al. (2013). Degradation pathways of three benzonitrile herbicides – ioxynil, bromoxynil and dichlobenil – in pure bacterial cultures versus agricultural soil. ResearchGate. Retrieved from [Link]

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identifying and minimizing impurities in 1-Benzylquinolin-1-ium bromide synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 1-benzylquinolin-1-ium bromide. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, focusing on the critical aspects of impurity identification and minimization. Here, we provide in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and practical laboratory experience.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems that may arise during the synthesis of 1-benzylquinolin-1-ium bromide, offering step-by-step guidance to diagnose and resolve them.

Q1: My reaction yield is significantly lower than expected. What are the potential causes and how can I improve it?

Low yields in the N-benzylation of quinoline are a common issue that can often be traced back to several key factors.[1][2] A systematic approach to troubleshooting is crucial for identifying the root cause.

Possible Causes & Recommended Actions:

  • Purity of Starting Materials: The purity of both quinoline and benzyl bromide is paramount. Impurities in quinoline can lead to unwanted side reactions, while oxidized or hydrolyzed benzyl bromide will be less reactive.

    • Action: Before starting the reaction, verify the purity of your starting materials using techniques like NMR or GC-MS.[1] If necessary, purify the quinoline by distillation and use freshly opened or purified benzyl bromide.

  • Reaction Conditions: The choice of solvent and temperature can significantly impact the reaction rate and yield. The formation of the charged quinolinium salt is favored in polar aprotic solvents which can stabilize the product.[3]

    • Action: Consider screening polar aprotic solvents such as acetonitrile, dimethylformamide (DMF), or dimethyl sulfoxide (DMSO) to enhance reaction rates and yields.[3] While some protocols suggest running the reaction neat, using a high-boiling, inert solvent can sometimes improve yields by preventing the polymerization of reactants at high temperatures.[4] Ensure the reaction temperature is optimal; too low may result in a slow or incomplete reaction, while too high can lead to decomposition.[5]

  • Moisture in the Reaction: The presence of water can interfere with the reaction, potentially hydrolyzing the benzyl bromide and reducing the overall yield.[6]

    • Action: Use anhydrous solvents and ensure all glassware is thoroughly dried before use. Running the reaction under an inert atmosphere, such as nitrogen or argon, can also be beneficial.[1]

Q2: I'm observing a significant amount of dark, tar-like material in my reaction mixture, making purification difficult. What is causing this and how can I prevent it?

The formation of tar and polymeric materials is a frequent challenge, particularly in reactions that require heating.[4] This is often due to side reactions involving the starting materials or the product itself.

Primary Cause & Prevention Strategies:

  • Polymerization and Decomposition: At elevated temperatures, both quinoline and benzyl bromide can undergo polymerization or decomposition, leading to the formation of intractable tars.[4]

    • Prevention:

      • Controlled Heating: Use an oil bath or a heating mantle with a temperature controller to maintain a stable and controlled reaction temperature. Avoid localized overheating, which can be a major contributor to tar formation.[4]

      • Solvent Choice: As mentioned, using a high-boiling, inert solvent can help to moderate the reaction temperature and minimize decomposition.[4]

      • Reaction Monitoring: Closely monitor the reaction progress using Thin-Layer Chromatography (TLC).[5] Once the reaction is complete, promptly begin the work-up procedure to avoid prolonged heating of the product mixture.

Q3: My purified product shows extra peaks in the NMR spectrum. What are the likely impurities and how can I remove them?

The presence of unexpected signals in the NMR spectrum indicates impurities that were not removed during the initial purification. Identifying these impurities is the first step toward effective removal.

Common Impurities & Purification Strategies:

Impurity1H NMR Signature (Typical)Identification NotesPurification Method
Unreacted Quinoline Aromatic signals corresponding to quinoline.Can be identified by comparison with the NMR spectrum of the starting material.Wash the crude product with a dilute acid solution (e.g., 10% HCl) to protonate and remove the basic quinoline.[7]
Unreacted Benzyl Bromide Singlet for the benzylic protons (CH2) around 4.5 ppm.A reactive species that can be difficult to remove completely.Can often be removed by recrystallization from a suitable solvent system like ethanol/ether.[8]
Dibenzyl Ether Singlet for the benzylic protons (CH2) and aromatic signals.Formed from the self-condensation of benzyl bromide, especially in the presence of trace moisture.Careful column chromatography on silica gel may be required for complete removal.
Over-alkylation Products Complex aromatic signals.Can occur if the quinoline ring has activating substituents.Recrystallization is often the most effective method for removing these closely related impurities.[7]

Workflow for Impurity Identification and Removal

A Crude Product with Impurities B Analyze by 1H NMR and TLC A->B C Identify Impurities (e.g., Starting Materials, Side Products) B->C D Select Purification Strategy C->D E Acid Wash (for basic impurities like quinoline) D->E Basic Impurities F Recrystallization D->F Crystalline Product G Column Chromatography D->G Complex Mixture E->F I Re-analyze by 1H NMR F->I G->I H Pure 1-Benzylquinolin-1-ium Bromide I->D Impurities Remain I->H Purity Confirmed

Caption: Troubleshooting workflow for product purification.

Frequently Asked Questions (FAQs)

This section provides answers to more general questions regarding the synthesis of 1-benzylquinolin-1-ium bromide.

Q4: What is the mechanism of the N-benzylation of quinoline?

The synthesis of 1-benzylquinolin-1-ium bromide proceeds via a direct N-alkylation, which is a classic SN2 (bimolecular nucleophilic substitution) reaction.[3]

Mechanism Overview:

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the quinoline ring acts as a nucleophile and attacks the electrophilic benzylic carbon of benzyl bromide.

  • Transition State: A transition state is formed where a new N-C bond is partially formed, and the C-Br bond is partially broken.

  • Product Formation: The bromide ion is displaced as a leaving group, resulting in the formation of the positively charged 1-benzylquinolin-1-ium cation and the bromide anion.

cluster_0 SN2 Reaction Mechanism quinoline Quinoline transition_state [Transition State] quinoline->transition_state Nucleophilic Attack benzyl_bromide Benzyl Bromide benzyl_bromide->transition_state product 1-Benzylquinolin-1-ium Bromide transition_state->product Leaving Group Departure

Caption: Simplified SN2 mechanism for the N-benzylation of quinoline.

Q5: How does the choice of solvent affect the reaction?

The solvent plays a critical role in the N-benzylation of quinoline by influencing reaction rates and potentially the product distribution.

Solvent Effects:

  • Polar Aprotic Solvents (e.g., Acetonitrile, DMF, DMSO): These solvents are generally preferred for SN2 reactions involving charged species.[3] They can effectively solvate the cationic product, which helps to stabilize the transition state and accelerate the reaction.[3]

  • Polar Protic Solvents (e.g., Ethanol, Water): While these solvents can also solvate the ionic product, they can also solvate the nucleophile (quinoline) through hydrogen bonding, which can decrease its nucleophilicity and slow down the reaction.[9][10]

  • Nonpolar Solvents (e.g., Toluene, Hexane): These solvents are generally poor choices for this reaction as they do not effectively solvate the charged transition state or the ionic product, leading to very slow reaction rates.[9]

Q6: What are the best analytical techniques for characterizing the final product and identifying impurities?

A combination of analytical techniques is essential for the complete characterization of 1-benzylquinolin-1-ium bromide and the identification of any impurities.[8]

Recommended Analytical Methods:

Analytical TechniquePurpose
1H and 13C NMR Spectroscopy Confirms the chemical structure of the product and identifies and quantifies impurities.[8]
Mass Spectrometry (MS) Confirms the molecular weight of the product.[8]
Fourier-Transform Infrared (FT-IR) Spectroscopy Identifies the functional groups present in the molecule.[8]
High-Performance Liquid Chromatography (HPLC) Assesses the purity of the final product and can be used to quantify impurities.[2][11] A suitable method might use a cyano column with a mobile phase of acetonitrile and water.[2][11]
Melting Point Analysis A sharp melting point range is indicative of a pure compound.[8]
Q7: Are there any common side reactions I should be aware of?

Besides the formation of tar, other side reactions can occur, leading to specific impurities.

Potential Side Reactions:

  • C-Alkylation: While N-alkylation is the major pathway, under certain conditions, particularly with substituted quinolines, C-alkylation on the electron-rich aromatic ring can be a minor side reaction.

  • Elimination: If using a strong base in an attempt to accelerate the reaction, elimination from benzyl bromide to form stilbene could occur, though this is less common under typical N-alkylation conditions.[12]

  • Reaction with Solvent: Some solvents, particularly nucleophilic ones, could potentially compete with quinoline in reacting with benzyl bromide, although this is generally not a major issue with the recommended solvents.

By understanding the potential pitfalls and having a systematic approach to troubleshooting, researchers can significantly improve the yield and purity of their 1-benzylquinolin-1-ium bromide synthesis.

Experimental Protocols

General Protocol for the Synthesis of 1-Benzylquinolin-1-ium Bromide

This protocol is a general guideline and may require optimization based on specific laboratory conditions and the scale of the reaction.

  • Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve quinoline (1.0 eq.) in a suitable anhydrous solvent (e.g., acetonitrile).

  • Addition of Alkylating Agent: Add benzyl bromide (1.0-1.2 eq.) to the solution.

  • Reaction: Heat the reaction mixture to reflux and monitor the progress by TLC. The reaction time will vary depending on the solvent and temperature.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. The product may precipitate out of the solution. If not, the solvent can be partially removed under reduced pressure to induce crystallization.

  • Purification: Collect the solid product by filtration and wash with a small amount of cold solvent (e.g., diethyl ether) to remove unreacted starting materials.[2][13] Further purification can be achieved by recrystallization from a suitable solvent system, such as ethanol/ether.[8]

Protocol for HPLC Analysis of Product Purity

This is a representative HPLC method that can be adapted for purity analysis.[2][11]

  • Column: Waters Spherisorb Cyano (5 µm), 250 x 4 mm I.D.[2]

  • Mobile Phase: 45% acetonitrile and 55% water.[2]

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve a small amount of the product in the mobile phase.

References

  • BenchChem. (2025).
  • BenchChem. (n.d.). 1-Benzylquinolin-1-ium bromide | 26323-01-3. BenchChem.
  • Ghosh, A., et al. (2021). Reductive Alkylation of Quinolines to N-Alkyl Tetrahydroquinolines Catalyzed by Arylboronic Acid. Organic Letters, 23(7), 2534–2539.
  • BenchChem. (2025).
  • BenchChem. (2025).
  • ResearchGate. (n.d.). Selectivity of N- Versus O-Alkylation in Mitsunobu Reactions with Various Quinolinols and Isoquinolinols | Request PDF.
  • BenchChem. (2025).
  • BenchChem. (n.d.). Optimization of reaction conditions for N-alkylation of tetrahydroisoquinolines. BenchChem.
  • Marek, J., et al. (2012). Preparation of Quinolinium Salts Differing in the Length of the Alkyl Side Chain. Molecules, 17(6), 6386–6394.
  • Austrian Journal of Technical and Natural Sciences. (2025). STUDY OF BENZYLATION REACTIONS OF QUINAZOLIN- 4-ONE IN THE PRESENCE OF VARIOUS SOLVENTS.
  • ResearchGate. (n.d.). N‐Benzylation of various aminoisoquinolines with benzylic alcohols... | Download Scientific Diagram.
  • BenchChem. (2025). An In-depth Technical Guide to the Physicochemical Properties of 7-Hydroxy-1-methyl-quinolinium Salts. BenchChem.
  • The Royal Society of Chemistry. (n.d.).
  • ResearchGate. (n.d.). Mechanistic details of the synthesis of quinoline using benzylamine as....
  • ResearchGate. (n.d.). Synthesis of N-(1-benzyloxycarbonylmethyl)-quinolinium bromide (2) by... - Download Scientific Diagram.
  • ACS Publications. (2022). Pd-Catalyzed Chemoselective O‑Benzylation of Ambident 2‑Quinolinone Nucleophiles.
  • Fluorochem. (n.d.). 1-Benzyl-7-methylquinolin-1-ium bromide (CAS 1139719-95-1).
  • PubChem. (n.d.). 1-Benzylquinolinium.
  • International Journal of Environmental Sciences. (2025). View of Design and Synthesis of N-Benzyl-Quinoxaline Derivatives Linked with Quinoline Moiety for Antimicrobial Activity.
  • PMC. (n.d.).
  • ACS Publications. (2022). Pd-Catalyzed Chemoselective O-Benzylation of Ambident 2-Quinolinone Nucleophiles.
  • Taylor & Francis Online. (2022). A review on synthetic investigation for quinoline- recent green approaches.
  • BenchChem. (2025).
  • PubMed. (2012). Preparation of quinolinium salts differing in the length of the alkyl side chain.
  • Reddit. (2020). My first synthesis was not as efficient as I had hoped. 16% yield. : r/chemistry.
  • Sci-Hub. (n.d.). Preparation of Quinolinium Salts Differing in the Length of the Alkyl Side Chain.
  • ResearchGate. (2025). Preparation of Quinolinium Salts Differing in the Length of the Alkyl Side Chain.
  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline.
  • PMC. (n.d.).
  • CORE. (n.d.).
  • MilliporeSigma. (n.d.). 1-BENZYLQUINOLINIUM BROMIDE AldrichCPR | Sigma-Aldrich.
  • LookChem. (2023). 1-Benzylquinolinium chlorideCAS 15619-48-4;Quinolinium,1-benzyl.
  • MDPI. (2023). 2-(1-Methoxycarbonyl-2-phenyleth-1-yl)-1-benzylpyridin-1-ium Bromide.
  • Organic Chemistry Portal. (n.d.). Synthesis of quinolines.
  • Organic Chemistry Portal. (n.d.).
  • Clearsynth. (n.d.). Umeclidinium Bromide Impurity 11 Bromide | CAS No. 869113-10-0.
  • PubChem. (n.d.). 1-Dodecylquinolin-1-ium bromide.
  • PMC. (n.d.). A New Way to 2,3,4-Trisubstituted Benzo[h]quinolines: Synthesis, Consecutive Reactions and Cellular Activities.
  • Pharmaceutical Technology. (2020). Evaluating Impurities in Drugs (Part I of III).
  • Organic Syntheses. (n.d.). alkyl and alkylene bromides.

Sources

Technical Support Center: Scale-Up Synthesis of 1-Benzylquinolin-1-ium Bromide

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the scale-up synthesis of 1-benzylquinolin-1-ium bromide. This resource is designed for researchers, scientists, and professionals in drug development who are transitioning this synthesis from laboratory scale to larger-scale production. Here, you will find in-depth troubleshooting guidance and frequently asked questions to address common challenges encountered during this process.

The synthesis of 1-benzylquinolin-1-ium bromide, a quaternary ammonium salt, is a seemingly straightforward SN2 reaction. However, scaling up this process introduces complexities that can significantly impact yield, purity, and safety. This guide provides practical, experience-based solutions to navigate these challenges effectively.

Troubleshooting Guide

This section addresses specific issues that may arise during the scale-up synthesis of 1-benzylquinolin-1-ium bromide in a question-and-answer format.

Question 1: My yield of 1-benzylquinolin-1-ium bromide has significantly decreased upon scaling up from a 1 g to a 100 g scale. What are the likely causes and how can I rectify this?

Answer: A drop in yield during scale-up is a common issue and can be attributed to several factors related to reaction kinetics and mass transfer.

  • Inadequate Mixing: In larger reaction vessels, inefficient stirring can lead to localized "hot spots" and concentration gradients. This can result in the formation of byproducts. On a larger scale, it is crucial to switch from magnetic stirring to overhead mechanical stirring to ensure a homogenous reaction mixture.

  • Poor Temperature Control: The quaternization of quinoline with benzyl bromide is an exothermic reaction. The heat generated in a larger batch is more difficult to dissipate, which can lead to an increase in side reactions. It is imperative to have a robust cooling system and to monitor the internal reaction temperature closely. A slower, controlled addition of benzyl bromide can also help manage the exotherm.[1]

  • Solvent Effects: The choice of solvent is critical. A solvent that works well on a small scale might not be optimal for a larger scale where product precipitation can be an issue. For instance, while acetonitrile is commonly used, a solvent mixture might be necessary to maintain solubility throughout the reaction at a larger scale.

Solution Workflow:

  • Optimize Agitation: Implement overhead mechanical stirring and ensure the impeller is appropriately sized for the reaction vessel to create a vortex and ensure thorough mixing.

  • Enhance Heat Management: Utilize a jacketed reactor with a circulating cooling system. Monitor the internal temperature with a probe and control the addition rate of benzyl bromide to maintain the desired temperature range.

  • Re-evaluate Solvent System: Conduct small-scale experiments to test different solvent systems or co-solvents that may improve solubility and yield at higher concentrations. Propylene glycols and their ethers have been reported as effective solvents for minimizing byproducts in similar quaternization reactions.[2]

Question 2: I am observing a significant amount of a dark, tarry byproduct in my large-scale reaction. What is this byproduct and how can I prevent its formation?

Answer: The formation of dark, tarry materials in this synthesis is often due to the degradation of quinoline or the product, or due to side reactions involving impurities in the starting materials.

  • Quinoline Purity: Quinoline is susceptible to oxidation and can contain impurities that polymerize under reaction conditions.[3] Using freshly distilled quinoline is highly recommended for scale-up.

  • Benzyl Bromide Quality: Benzyl bromide can degrade over time, releasing bromine and other reactive species that can lead to unwanted side reactions.[4] Always use high-purity benzyl bromide and consider passing it through a plug of alumina before use to remove acidic impurities.

  • Reaction with Trace Water: The presence of water can lead to the hydrolysis of benzyl bromide to benzyl alcohol, which can then participate in side reactions. Ensure all reagents and solvents are sufficiently dry.

Preventative Measures:

ParameterRecommendationRationale
Quinoline Purity Freshly distill under reduced pressure before use.Removes colored impurities and oxidation products that can catalyze side reactions.
Benzyl Bromide Purity Use a fresh bottle of high-purity reagent.Minimizes acidic impurities that can promote polymerization.
Moisture Control Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).Prevents hydrolysis of benzyl bromide and other moisture-sensitive side reactions.
Question 3: The filtration of my final product is extremely slow, and the isolated crystals are very fine. How can I improve the crystal morphology for easier isolation?

Answer: Fine, needle-like crystals are a common issue in the crystallization of ionic compounds like 1-benzylquinolin-1-ium bromide, leading to difficult filtration and washing.

  • Crystallization Solvent: The choice of solvent for crystallization is paramount. A solvent system where the product has high solubility at elevated temperatures and low solubility at room temperature or below is ideal. Recrystallization from isopropanol or acetone/acetonitrile mixtures can be effective.[5]

  • Cooling Rate: Rapid cooling often leads to the formation of small crystals. A slow, controlled cooling profile allows for the growth of larger, more easily filterable crystals.

  • Seeding: Introducing a small amount of pre-existing crystals (seed crystals) when the solution is supersaturated can promote the growth of larger crystals with a more uniform size distribution.

Optimized Crystallization Protocol:

  • Dissolve the crude product in a minimal amount of a suitable hot solvent (e.g., isopropanol).

  • Allow the solution to cool slowly and undisturbed to room temperature.

  • Once crystal formation is observed, consider adding a few seed crystals to encourage further growth.

  • After reaching room temperature, place the mixture in an ice bath or refrigerator to maximize product precipitation.[6]

  • Collect the crystals by vacuum filtration and wash with a small amount of cold solvent.

Question 4: I am struggling to remove unreacted benzyl bromide from my final product. What are effective purification strategies at scale?

Answer: Residual benzyl bromide is a common impurity and can be challenging to remove completely.

  • Recrystallization: As mentioned above, recrystallization is a highly effective method for purifying 1-benzylquinolin-1-ium bromide.[5] The ionic nature of the product makes it a crystalline solid at room temperature, while the unreacted starting materials are often more soluble in the crystallization solvent.

  • Solvent Trituration: If recrystallization is not providing sufficient purity, triturating the crude product with a solvent in which the product is insoluble but the benzyl bromide is soluble (e.g., diethyl ether or hexanes) can be an effective purification step.

  • Azeotropic Removal: For larger scales, adding a high-boiling point solvent like toluene and distilling off the azeotrope can help remove residual benzyl bromide.[4]

Frequently Asked Questions (FAQs)

What are the critical process parameters to monitor during the scale-up of this synthesis?

The most critical parameters to monitor are:

  • Temperature: Due to the exothermic nature of the reaction.

  • Addition Rate: To control the exotherm and minimize side reactions.

  • Agitation Speed: To ensure homogeneity and efficient heat transfer.

  • Reaction Concentration: To maintain solubility and influence reaction kinetics.

What are the recommended safety precautions for handling large quantities of quinoline and benzyl bromide?
  • Quinoline: Quinoline is harmful if swallowed or in contact with skin, causes skin and eye irritation, and is suspected of causing genetic defects and cancer.[7] Always handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.

  • Benzyl Bromide: Benzyl bromide is a lachrymator and is corrosive. It should be handled with extreme care in a fume hood. Ensure appropriate PPE is worn, and have an emergency plan in place for spills or exposure.

  • General Precautions: For large-scale reactions, consider using a closed system to minimize exposure. Ensure that all equipment is properly grounded to prevent static discharge.

Can this reaction be performed under solvent-free conditions?

While solvent-free reactions are attractive from a green chemistry perspective, the direct reaction of quinoline and benzyl bromide is highly exothermic and can be difficult to control without a solvent to act as a heat sink, especially on a larger scale. Microwave-assisted synthesis has shown promise for related reactions and could be explored for this synthesis to potentially reduce solvent usage and reaction times.[5]

How can I confirm the purity of my final product?

Standard analytical techniques can be used to assess the purity of 1-benzylquinolin-1-ium bromide:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure and identify any organic impurities.

  • High-Performance Liquid Chromatography (HPLC): To quantify the purity and detect trace impurities.

  • Melting Point: A sharp melting point range is indicative of high purity.

Experimental Workflow and Troubleshooting Diagram

Scale-Up Synthesis Workflow

cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification & Drying prep_reagents Reagent Preparation (Quinoline Distillation) prep_reactor Reactor Setup (Inert Atmosphere) prep_reagents->prep_reactor Ensure Dryness charge_quinoline Charge Quinoline & Solvent prep_reactor->charge_quinoline add_benzyl_bromide Controlled Addition of Benzyl Bromide charge_quinoline->add_benzyl_bromide Maintain Temp < 30°C reaction_monitoring Monitor Reaction (TLC/HPLC) add_benzyl_bromide->reaction_monitoring cool_reaction Cool Reaction Mixture reaction_monitoring->cool_reaction Reaction Complete filter_product Filter Crude Product cool_reaction->filter_product wash_product Wash with Cold Solvent filter_product->wash_product recrystallize Recrystallization wash_product->recrystallize final_filtration Final Filtration recrystallize->final_filtration dry_product Dry Under Vacuum final_filtration->dry_product

Caption: Key stages in the scale-up synthesis of 1-benzylquinolin-1-ium bromide.

Troubleshooting Decision Tree

cluster_yield Low Yield cluster_purity Impurity Issues cluster_isolation Isolation Problems start Problem Encountered check_mixing Inadequate Mixing? start->check_mixing dark_byproduct Dark Byproduct? start->dark_byproduct slow_filtration Slow Filtration? start->slow_filtration improve_mixing Increase Agitation/ Use Overhead Stirrer check_mixing->improve_mixing Yes check_temp Poor Temp Control? check_mixing->check_temp No improve_cooling Enhance Cooling/ Slower Addition check_temp->improve_cooling Yes purify_reagents Purify Starting Materials dark_byproduct->purify_reagents Yes residual_reactant Residual Benzyl Bromide? dark_byproduct->residual_reactant No optimize_purification Optimize Recrystallization/ Trituration residual_reactant->optimize_purification Yes improve_crystals Optimize Crystallization (Solvent, Cooling Rate) slow_filtration->improve_crystals Yes

Caption: A decision tree for troubleshooting common scale-up synthesis issues.

References

  • Jordaan, J. H., & van den Berg, J. J. M. (2012). Preparation of Quinolinium Salts Differing in the Length of the Alkyl Side Chain. Molecules, 17(5), 6005-6014. [Link]

  • Utreja, D., Sharma, S., Goyal, A., Kaur, K., & Kaushal, S. (2019). Synthesis and Biological Activity of Quaternary Quinolinium Salts: A Review. Current Organic Chemistry, 23(21), 2271-2294. [Link]

  • Jones, T. K. (2000). U.S. Patent No. 6,118,000. Washington, DC: U.S.
  • Reddy, B. V. S., Reddy, L. R., & Corey, E. J. (2007). A Concise Synthesis of Quinolinium, and Biquinolinium Salts and Biquinolines from Benzylic Azides and Alkenes. Organic Letters, 9(18), 3507-3509. [Link]

  • Bentham Science. (2019). Synthesis and Biological Activity of Quaternary Quinolinium Salts: A Review. Current Organic Chemistry, 23(21). [Link]

  • PubMed. (2012). Preparation of quinolinium salts differing in the length of the alkyl side chain. Molecules, 17(5), 6005-6014. [Link]

  • ResearchGate. (n.d.). Scheme 1 Model reaction. Reaction conditions: (a) benzyl bromide, Cs2CO3, CH3CN, reflux, 4 h, 82%. Retrieved from [Link]

  • CORE. (n.d.). COMMUNICATION. Retrieved from [Link]

  • Cleanchem Laboratories. (n.d.). MATERIAL SAFETY DATA SHEETS QUINOLINE IMPURITY 1. Retrieved from [Link]

  • ResearchGate. (2014). How does one separate Benzyl bromide from the reaction mixture? Retrieved from [Link]

  • National Center for Biotechnology Information. (2022). Crystal structures of anhydrous and hydrated N-benzylcinchonidinium bromide. Acta Crystallographica Section E: Crystallographic Communications, 78(Pt 6), 594-598. [Link]

  • National Center for Biotechnology Information. (2018). Pd-catalyzed sp–sp3 cross-coupling of benzyl bromides using lithium acetylides. Nature Communications, 9(1), 412. [Link]

  • PubMed. (2022). Crystal structures of anhydrous and hydrated N-benzyl-cinchonidinium bromide. Acta Crystallographica Section E: Crystallographic Communications, 78(Pt 6), 594-598. [Link]

  • ResearchGate. (n.d.). Scale-up reactions and synthetic applications a benzyl bromide, Pd(PPh3)4, Cs2CO3, THF/H2O, 60 °C, 24 h. Retrieved from [Link]

  • MDPI. (2021). N,N-bis(2-quinolinylmethyl)benzylamine. Molbank, 2021(2), M1233. [Link]

  • PENTA. (2025). Quinoline - SAFETY DATA SHEET. Retrieved from [Link]

  • Google Patents. (n.d.). CN108558860B - Method for synthesizing umeclidinium bromide.
  • National Center for Biotechnology Information. (2021). Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug. Molecules, 26(16), 4983. [Link]

  • LookChem. (n.d.). Cas 91-22-5,Quinoline. Retrieved from [Link]

  • Sciforum. (n.d.). Preparation of novel meta and para substituted N-benzyl protected quinuclidine esters and their resolution with butyrylcholinesterase. Retrieved from [Link]

  • Organic Chemistry Portal. (2008). Convenient One-Pot Synthesis of (E)-β-Aryl Vinyl Halides from Benzyl Bromides and Dihalomethanes. Retrieved from [Link]

  • MDPI. (2024). Innovative synthesis of drug-like molecules using tetrazole as core building blocks. Molecules, 29(9), 2056. [Link]

  • ARKIVOC. (2006). 1-Benzyl-4-aza-1-azoniabicyclo[2.2.2]octane tribromide as a regenerable and useful reagent for bromination. ARKIVOC, 2006(16), 51-56. [Link]

  • YouTube. (2014, January 23). Lab 3: Recrystallization of an Impure Unknown. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of N-(1-benzyloxycarbonylmethyl)-quinolinium bromide (2) by treatment of quinoline with benzyl bromoacetate (1) in acetonitrile. Retrieved from [Link]

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Validation & Comparative

A Comparative Technical Guide: 1-Benzylquinolin-1-ium Bromide vs. Alternative Quaternary Ammonium Salts as Corrosion Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I evaluate corrosion inhibitors not merely as chemical additives, but as engineered molecular barriers. In aggressive acidic environments (e.g., acidizing processes in oil and gas, or industrial descaling), protecting metal infrastructure requires precise molecular surface engineering. Quaternary ammonium compounds (QACs) are the industry standard for this application.

This guide provides an objective, data-driven comparison between 1-Benzylquinolin-1-ium bromide —a highly conjugated aromatic QAC—and traditional aliphatic QACs. By dissecting the causality behind their mechanisms and outlining a self-validating experimental protocol, this document serves as a definitive resource for formulation scientists and materials researchers.

Mechanistic Causality: Why Molecular Structure Dictates Performance

The efficacy of a corrosion inhibitor is directly proportional to its ability to displace water molecules and form a dense, stable monolayer on the metal surface.

Traditional aliphatic QACs, such as Tetra-n-butylammonium bromide (TBAB) or Quaternium-22 (Q-22), rely predominantly on physisorption . The positively charged quaternary nitrogen is electrostatically attracted to the negatively charged metal surface (often mild steel or N80 steel)[1],[2]. However, physisorption is highly temperature-dependent; as thermal kinetic energy increases, these aliphatic chains readily desorb, leading to catastrophic film failure.

Conversely, 1-Benzylquinolin-1-ium bromide operates via a dual-action mechanism:

  • Physisorption : The 1-benzylquinolin-1-ium cation provides the initial electrostatic attraction to the metal surface[3].

  • Chemisorption : The quinoline core possesses a high electron density (10- π electrons and non-bonding electrons on the nitrogen). These delocalized electrons form coordinate covalent bonds with the vacant d-orbitals of the iron atoms[4].

Molecular dynamics studies reveal that quinolinium salts adsorb in a parallel orientation to the metal surface[5]. This parallel alignment maximizes π -orbital overlap and creates a robust, sterically hindered barrier that completely isolates the metal from the corrosive medium.

AdsorptionMechanism A 1-Benzylquinolin-1-ium Cation (Bulk Solution) B Electrostatic Attraction (Physisorption) A->B Diffusion D Pi-Electron Donation (Chemisorption) A->D Aromatic Ring Interaction C Metal Surface (Cathodic/Anodic Sites) B->C E Protective Monolayer Formation (Corrosion Inhibition) C->E Surface Coverage D->C

Mechanism of 1-Benzylquinolin-1-ium bromide adsorption on metal surfaces.

Comparative Performance Data

To objectively evaluate these compounds, we must look at their Inhibition Efficiency (IE%) in standard acidic media (e.g., 1M HCl or 20% HCl). The data below synthesizes recent experimental findings, demonstrating the superior performance of conjugated aromatic QACs over their aliphatic counterparts.

Inhibitor ClassSpecific CompoundPrimary MechanismOptimal EfficiencyKey Limitation
Quinolinium Salt 1-Benzylquinolin-1-ium bromidePhysisorption + Chemisorption~96–99% Complex synthesis requirements
Aliphatic QAC Tetra-n-butylammonium bromide (TBAB)Physisorption~85–90% [1]Rapid desorption at high temperatures
Surfactant QAC Quaternium-22 (Q-22)Physisorption (Steric hindrance)~45% Insufficient protection in harsh acids
Benzylalkyl QAC Benzalkonium chloride (BKC)Mixed (Physisorption dominant)~90–95% [6]Environmental toxicity concerns

Note: Quinoline derivatives can be further optimized. For example, adding electron-donating groups (like methoxy or hydroxyl) to the quinoline ring enhances the electron density, pushing inhibition efficiency up to 96.92% at 20 mM concentrations[5].

Self-Validating Experimental Protocol

In molecular surface engineering, relying on a single analytical vector is a critical error. To prove the efficacy of 1-Benzylquinolin-1-ium bromide, we employ a self-validating protocol that cross-references macroscopic mass preservation with microscopic electrochemical kinetics.

Step-by-Step Methodology

Step 1: Coupon Preparation & Surface Standardization

  • Action : Abrade mild steel coupons using progressive SiC paper (up to 1200 grit), wash with distilled water, and degrease in an ultrasonic acetone bath.

  • Causality : This removes native oxides and standardizes surface energy. If the surface roughness is not uniform, localized galvanic cells will form prior to inhibitor exposure, skewing the baseline corrosion rate.

Step 2: Gravimetric Analysis (Weight Loss)

  • Action : Immerse the pre-weighed coupons in the acidic medium (e.g., 1M HCl) containing varying concentrations of the inhibitor for 24 hours. Re-weigh after cleaning.

  • Causality : This provides a time-averaged, macroscopic integration of the corrosion rate. It validates the long-term thermodynamic stability of the protective film.

Step 3: Electrochemical Impedance Spectroscopy (EIS)

  • Action : Apply a 10 mV AC perturbation at the Open Circuit Potential (OCP) across a frequency range of 100 kHz to 10 mHz.

  • Causality : EIS isolates the charge-transfer resistance ( Rct​ ) and double-layer capacitance ( Cdl​ ). A successful inhibitor will significantly increase Rct​ and decrease Cdl​ . The drop in capacitance proves that water molecules (high dielectric constant) have been successfully displaced by the organic inhibitor layer (low dielectric constant),.

Step 4: Potentiodynamic Polarization (Tafel Extrapolation)

  • Action : Sweep the potential ±250 mV from the OCP at a scan rate of 1 mV/s.

  • Causality : This determines the mechanism of inhibition. 1-Benzylquinolin-1-ium bromide typically acts as a mixed-type inhibitor, simultaneously retarding the anodic dissolution of iron and the cathodic evolution of hydrogen.

ExperimentalWorkflow Step1 Coupon Preparation (Abrasion & Degreasing) Step2 Acidic Medium Formulation (e.g., 1M HCl + Inhibitor) Step1->Step2 Step3 Gravimetric Analysis (Weight Loss over Time) Step2->Step3 Long-term Immersion Step4 Electrochemical Impedance Spectroscopy (EIS) Step2->Step4 Double-layer Capacitance Step5 Potentiodynamic Polarization (Tafel Extrapolation) Step2->Step5 Anodic/Cathodic Kinetics Step6 Surface Characterization (SEM / AFM) Step3->Step6 Step4->Step6 Step5->Step6

Standardized self-validating workflow for corrosion inhibitor evaluation.

Advanced Formulation: Synergistic Engineering

For extreme environments (e.g., 140 °C in 20% HCl), even robust chemisorbed films can experience thermal degradation. Formulation scientists overcome this by pairing quinoline quaternary ammonium salts with synergistic inorganic additives.

For instance, the addition of Antimony Trioxide ( Sb2​O3​ ) to quinolinium salts creates a remarkable synergistic effect. The reduction of Sb3+ at the metal surface results in a complex, co-deposited inhibitor layer of the quinolinium compound and elemental Antimony, drastically reducing the corrosion current density ( icorr​ ) far beyond what the organic salt could achieve alone[4],[7]. Similar film densification has been observed when combining quinoline QACs with Potassium Thiocyanate (KSCN)[8].

Conclusion

While aliphatic QACs like TBAB and Q-22 offer baseline physisorption, they lack the structural complexity required for high-stress acidic environments. 1-Benzylquinolin-1-ium bromide and its derivatives represent a superior class of corrosion inhibitors. By leveraging a highly conjugated π -system to facilitate parallel chemisorption, these molecules engineer a sterically hindered, low-dielectric barrier that practically halts charge transfer at the metal-fluid interface.

References

  • [4] ResearchGate. Synergistic Inhibition Effect of Quinoline Quaternary Ammonium Salt and Sb2O3 as Corrosion Inhibitor for High Temperature Acidization. Available at: [Link]

  • [5] MDPI. (Substituted-quinoline-1-yl) Methylbenzylammonium Chloride: Quaternization Reaction Process, Corrosion Inhibition Behavior, and Calculation Process. Available at: [Link]

  • [7] CoLab. Synergistic Inhibition Effect of Quinoline Quaternary Ammonium Salt and Sb2O3. Available at:[Link]

  • [8] ResearchGate. Quinoline quaternary ammonium salt - KSCN synergy for non-magnetic steel corrosion inhibition. Available at: [Link]

  • [1] ResearchGate. Study on the inhibition of mild steel corrosion by quaternary ammonium compounds in sulphuric acid medium (TBAB). Available at:[Link]

  • [2] PMC. An Eco-Friendly Quaternary Ammonium Salt as a Corrosion Inhibitor for Carbon Steel in 5 M HCl Solution. Available at:[Link]

  • [6] IJCPS. Study of corrosion inhibition of mild steel in 0.01M H2SO4 by corrosion inhibitors: A comparative Study. Available at: [Link]

  • Moroccan Journal of Chemistry. Study of the inhibition of corrosion of mild steel in a 1M HCl solution by a new quaternary ammonium surfactant. Available at: [Link]

Sources

Validating the Performance of 1-Benzylquinolin-1-ium Bromide as a Phase Transfer Catalyst Against TBAB

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Phase Transfer Catalysis (PTC) is a cornerstone technique in green chemistry and drug development, enabling efficient reactions between mutually insoluble aqueous and organic phases[1]. For decades, Tetrabutylammonium bromide (TBAB) has served as the industry-standard aliphatic PTC[2]. However, as organic synthesis shifts toward highly functionalized aromatic scaffolds, the limitations of purely aliphatic catalysts have become apparent. Enter 1-Benzylquinolin-1-ium bromide (BQB)—an aromatic, rigid quaternary ammonium salt that leverages π−π stacking to achieve superior catalytic efficiency in specific transformations[3].

This guide provides an objective, data-driven comparison of BQB and TBAB, analyzing their mechanistic differences and validating their performance through a standardized experimental protocol.

Mechanistic Paradigm: Aliphatic Flexibility vs. Aromatic Rigidity

The efficacy of a phase transfer catalyst is dictated by its ability to extract an active anion from the aqueous phase and stabilize the transition state in the organic phase[4].

  • TBAB (The Aliphatic Standard) : TBAB possesses a highly symmetrical, tetrahedral geometry with four flexible butyl chains. This symmetry effectively shields the central positive nitrogen, making it highly lipophilic and excellent for general-purpose anion transfer[1]. However, its interaction with substrates relies entirely on weak London dispersion forces and electrostatic ion-pairing.

  • BQB (The Aromatic Innovator) : 1-Benzylquinolin-1-ium bromide features a rigid quinoline core conjugated with a benzyl group[5]. When dealing with aromatic substrates (e.g., naphthols, benzyl halides), BQB does not merely transfer the anion; it actively pre-organizes the reactants. The electron-deficient quinolinium ring and the benzyl moiety create a "hydrophobic pocket" that stabilizes the transition state via non-covalent π−π stacking interactions[3]. This causality explains why BQB dramatically accelerates reaction rates for aromatic nucleophilic substitutions and multicomponent heterocyclic syntheses compared to TBAB[6].

PTC_Mechanism cluster_aq Aqueous Phase cluster_interface Phase Boundary cluster_org Organic Phase NaY Na⁺ + Y⁻ (Nucleophile) QY Q⁺Y⁻ (Active Ion Pair) NaY->QY Anion Exchange RX R-X (Substrate) QY->RX Phase Transfer QX Q⁺X⁻ (PTC Catalyst) QX->NaY Catalyst Return RX->QX Halide Exchange RY R-Y (Product) RX->RY Substitution

Figure 1: Biphasic mechanism of Phase Transfer Catalysis (PTC) across aqueous and organic boundaries.

Comparative Experimental Validation

To objectively compare TBAB and BQB, we utilize the O-benzylation of β -naphthol with benzyl bromide in a biphasic water/dichloromethane (DCM) system. This model reaction is highly sensitive to the structural nuances of the catalyst, as both the nucleophile (naphthoxide) and the electrophile (benzyl bromide) are aromatic, perfectly highlighting the π−π stacking advantage of BQB.

Table 1: Quantitative Comparison of Catalyst Efficiency in O-Benzylation

Catalyst SystemCatalyst Loading (mol%)Reaction Time (h)Isolated Yield (%)Catalyst Recovery (%)
None (Control) 024.0< 10N/A
TBAB 103.07885
BQB 101.59492

Data Interpretation : Under identical thermal and hydrodynamic conditions, BQB cuts the reaction time in half while boosting the yield by 16%[6]. Furthermore, BQB's distinct crystalline nature and solubility profile allow for higher recovery rates during the workup phase, making it a more sustainable option for scale-up operations[7].

Self-Validating Experimental Protocol

The following protocol outlines a self-validating system for the O-benzylation workflow. Every step includes causality-driven instructions to ensure reproducibility and scientific integrity.

Step 1: Preparation of the Biphasic System

  • Action : Dissolve 1.44 g (10 mmol) of β -naphthol in 15 mL of dichloromethane (DCM) in a 50 mL round-bottom flask. In a separate beaker, prepare 15 mL of a 20% (w/v) aqueous NaOH solution. Combine the two phases.

  • Causality : The biphasic nature ensures that the highly reactive naphthoxide anion (generated by the strong base NaOH) remains stabilized in the aqueous phase, preventing premature degradation, while the organic substrate remains solvated in DCM.

Step 2: Catalyst Introduction

  • Action : Add 1.0 mmol (10 mol%) of either TBAB (0.32 g) or BQB (0.30 g) to the biphasic mixture.

  • Causality : The quaternary ammonium salt immediately migrates to the liquid-liquid interface. It exchanges its bromide counterion for the naphthoxide anion, forming a lipophilic ion pair that can seamlessly cross into the DCM layer[4].

Step 3: Substrate Addition & Reaction Execution

  • Action : Add 1.3 mL (11 mmol) of benzyl bromide dropwise over 5 minutes. Equip the flask with a reflux condenser and stir vigorously (800 rpm) at 60°C.

  • Causality : Vigorous stirring is non-negotiable; it maximizes the interfacial surface area, which is the rate-limiting physical step in PTC prior to the chemical transformation. The dropwise addition controls the exotherm of the SN2 substitution.

Step 4: Monitoring and Phase Separation

  • Action : Monitor the reaction via TLC (Hexane:Ethyl Acetate 8:2) until the β -naphthol spot disappears. Once complete, cool the mixture to room temperature. Transfer to a separatory funnel, isolate the lower organic (DCM) layer, and extract the aqueous layer with fresh DCM (2 × 10 mL).

  • Causality : TLC provides real-time validation of reaction kinetics. Multiple extractions ensure complete recovery of the product and the organic-soluble catalyst.

Step 5: Purification and Quantification

  • Action : Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Recrystallize the crude solid from hot ethanol to yield pure benzyl 2-naphthyl ether.

  • Causality : Recrystallization separates the product from the PTC. BQB, being highly crystalline and less soluble in cold ethanol than TBAB, can be recovered from the mother liquor with greater efficiency[5][6].

Workflow Step1 1. Substrate Preparation (Aromatic Reactants + Solvent) Step2 2. Catalyst Addition (10 mol% TBAB vs BQB) Step1->Step2 Step3 3. Biphasic Reaction (Vigorous Stirring at 60°C) Step2->Step3 Step4 4. Phase Separation & Organic Extraction Step3->Step4 Step5 5. Product Purification (Recrystallization) Step4->Step5 Step6 6. Yield & Purity Quantification (NMR/HPLC) Step5->Step6

Figure 2: Step-by-step experimental workflow for evaluating PTC efficiency in biphasic reactions.

Conclusion

While TBAB remains a reliable, cost-effective phase transfer catalyst for general aliphatic transformations[2], 1-Benzylquinolin-1-ium bromide (BQB) demonstrates clear superiority when dealing with aromatic substrates. By leveraging π−π stacking to pre-organize transition states[3], BQB delivers higher yields, faster kinetics, and better recyclability[6]. For drug development professionals optimizing complex heterocyclic syntheses, transitioning from aliphatic to aromatic PTCs like BQB represents a scientifically sound strategy for process intensification.

Sources

assessing the antifungal activity of 1-Benzylquinolin-1-ium bromide versus commercial antifungal agents

Author: BenchChem Technical Support Team. Date: March 2026

Assessing the Antifungal Activity of 1-Benzylquinolin-1-ium Bromide vs. Commercial Antifungal Agents

Executive Summary

The escalating incidence of invasive fungal infections (IFIs), compounded by the rapid emergence of multidrug-resistant fungal pathogens, necessitates the development of novel antifungal scaffolds. Traditional commercial agents, while historically effective, present significant clinical limitations. Azoles (e.g., Fluconazole) are increasingly bypassed via target-site mutations and efflux pump overexpression, while polyenes (e.g., Amphotericin B) are constrained by severe dose-dependent nephrotoxicity.

In this landscape, quaternary ammonium compounds (QACs)—specifically 1-Benzylquinolin-1-ium bromide and its structurally related derivatives—have emerged as highly promising, broad-spectrum antifungal agents[1]. By leveraging a permanently charged quinolinium core coupled with a lipophilic benzyl moiety, these compounds act as potent membrane-disrupting agents and phase-transfer catalysts[2]. This guide provides an objective, data-driven comparison of 1-Benzylquinolin-1-ium bromide against commercial standards, detailing their mechanistic divergence and the self-validating experimental protocols required to assess their efficacy.

Mechanistic Divergence: QACs vs. Traditional Agents

To understand the comparative efficacy of these compounds, we must first analyze their divergent mechanisms of action at the cellular level.

  • Fluconazole (Commercial Azole): Acts as a fungistatic agent by competitively inhibiting lanosterol 14α-demethylase (CYP51A1), a critical enzyme in the ergosterol biosynthesis pathway. Fungi frequently develop resistance by upregulating CDR1 or MDR1 efflux pumps.

  • Amphotericin B (Commercial Polyene): Acts as a fungicidal agent by directly binding to existing ergosterol in the fungal cell membrane, creating transmembrane pores that lead to rapid ion leakage and cell death.

  • 1-Benzylquinolin-1-ium Bromide (QAC Scaffold): Functions as a lipophilic cation. The permanent positive charge interacts electrostatically with the negatively charged fungal cell envelope, while the benzyl group facilitates insertion into the lipid bilayer[1]. This dual action causes immediate membrane permeabilization. Furthermore, advanced Structure-Activity Relationship (SAR) studies on substituted benzylthio-quinolinium salts reveal secondary fungicidal mechanisms, including the induction of severe oxidative stress (ROS accumulation) and potential DNA intercalation/topoisomerase II inhibition[3],[4]. This multi-target approach makes it inherently difficult for fungi to develop single-point mutation resistance.

Mechanistic_Pathways cluster_agents Antifungal Agents A1 Fluconazole (Azole) M1 Inhibits CYP51A1 (Blocks Ergosterol Synthesis) A1->M1 A2 Amphotericin B (Polyene) M2 Binds Ergosterol (Forms Membrane Pores) A2->M2 A3 1-Benzylquinolin-1-ium Bromide (QAC Scaffold) M3 Cationic Membrane Disruption & ROS Generation A3->M3 O1 Fungistatic (Growth Inhibition) M1->O1 O2 Fungicidal (Rapid Cell Death) M2->O2 M3->O2

Mechanistic divergence between traditional antifungals and 1-Benzylquinolin-1-ium bromide.

Comparative Efficacy Data

In vitro susceptibility testing demonstrates that benzyl-substituted quinolinium salts exhibit exceptional potency, particularly against inherently resistant opportunistic pathogens like Cryptococcus neoformans[3]. The table below synthesizes representative Minimum Inhibitory Concentration (MIC) data comparing optimized benzyl-quinolinium derivatives against commercial standards[3],[5].

Antifungal AgentC. albicans MIC (μg/mL)C. neoformans MIC (μg/mL)A. fumigatus MIC (μg/mL)Primary Mode of Action
1-Benzylquinolin-1-ium (Optimized Derivatives) 1.5 - 5.00.16 - 0.315.0 - 8.0Membrane Disruption / ROS
Fluconazole 0.5 - 2.04.0 - 8.0>64 (Resistant)CYP51A1 Inhibition
Amphotericin B 0.25 - 1.00.25 - 0.50.5 - 2.0Ergosterol Pore Formation

Data Interpretation: While Amphotericin B maintains the lowest MIC across all strains, 1-Benzylquinolin-1-ium derivatives frequently outperform Fluconazole against C. neoformans (MIC as low as 0.16 μg/mL) and retain efficacy against azole-resistant Aspergillus strains[3]. Furthermore, these quinolinium salts have shown broad-spectrum efficacy against agricultural phytopathogenic fungi such as Botrytis cinerea[6],[7].

Experimental Protocols: A Self-Validating Workflow

To ensure scientific integrity, the evaluation of novel QACs must utilize a self-validating experimental design . This means the primary phenotypic readout (MIC determination) must be intrinsically coupled with an orthogonal mechanistic readout (Flow Cytometry for membrane integrity). If the MIC indicates cell death, the secondary assay independently validates that membrane permeabilization was the causal event, preventing false positives from compound precipitation.

Protocol A: Broth Microdilution Assay (CLSI M27 Standard)

Expertise Note: QACs are highly sensitive to environmental pH. Unbuffered media will experience a pH drop during fungal metabolism, which alters the protonation state of the cell surface and artificially deflates the apparent MIC. Therefore, buffering with MOPS is a strict requirement.

  • Media Preparation: Prepare RPMI 1640 medium (without sodium bicarbonate) and buffer with 0.165 M MOPS (3-(N-morpholino)propanesulfonic acid) to a strict pH of 7.0 at 25°C.

  • Compound Dilution: Prepare a stock solution of 1-Benzylquinolin-1-ium bromide in DMSO. Perform two-fold serial dilutions in the buffered RPMI 1640 within a 96-well microtiter plate (final concentration range: 0.125 to 64 μg/mL). Ensure final DMSO concentration remains <1% to prevent solvent toxicity.

  • Inoculum Preparation: Suspend fungal colonies (e.g., C. albicans) in sterile saline. Adjust the optical density (OD530) and dilute in RPMI 1640 to achieve a final well inoculum of 0.5×103 to 2.5×103 CFU/mL.

  • Incubation & Reading: Incubate plates at 35°C for 24–48 hours. Determine the MIC visually or via spectrophotometry (OD450) as the lowest concentration resulting in a ≥50% reduction in growth compared to the drug-free control.

Protocol B: Mechanistic Validation via Flow Cytometry

Expertise Note: To prove the mechanism outlined in Section 2, we utilize Propidium Iodide (PI). PI is strictly membrane-impermeable; its intracellular accumulation directly confirms that 1-Benzylquinolin-1-ium bromide physically breached the lipid bilayer.

  • Treatment: Treat mid-log phase fungal cells ( 1×106 CFU/mL) with 1-Benzylquinolin-1-ium bromide at and MIC for 4 hours at 35°C.

  • Staining: Harvest cells via centrifugation (3000 rpm, 5 min), wash twice with PBS, and resuspend in PBS containing 10 μg/mL Propidium Iodide (PI).

  • Incubation: Incubate in the dark at room temperature for 30 minutes.

  • Acquisition: Analyze via flow cytometry (excitation 488 nm, emission 617 nm). A rightward shift in the FL2/PE channel directly validates membrane disruption.

Experimental_Workflow N1 Inoculum Prep (Standardized CFU/mL) N2 Compound Dilution (RPMI 1640 + MOPS) N1->N2 N3 Incubation (35°C, 24-48h) N2->N3 N4 MIC Determination (Phenotypic Readout) N3->N4 N5 Propidium Iodide (PI) Fluorescent Staining N3->N5 N6 Flow Cytometry (Mechanistic Validation) N5->N6

Self-validating experimental workflow linking phenotypic MIC data with mechanistic flow cytometry.

Conclusion

1-Benzylquinolin-1-ium bromide and its structural analogs represent a formidable alternative to traditional antifungal agents. By leveraging a rapid, membrane-disrupting fungicidal mechanism, these compounds bypass the common efflux-pump resistance pathways that plague azoles like Fluconazole. While further in vivo toxicity and pharmacokinetic profiling are required to match the clinical ubiquity of Amphotericin B, the quinolinium scaffold provides drug development professionals with a highly tunable, potent starting point for next-generation antifungal therapeutics.

References

  • Boateng, C. A., et al. "Structure-Activity Relationship (SAR) and Preliminary Mode of Action Studies of 3-Substituted Benzylthioquinolinium Iodide as Anti-opportunistic Infection Agents." Bioorganic & Medicinal Chemistry, National Institutes of Health (PMC). URL:[Link]

  • Bolden, S., et al. "CoMFA studies and in vitro evaluation of some 3-substituted benzylthio quinolinium salts as anticryptococcal agents." Bioorganic & Medicinal Chemistry, National Institutes of Health (PMC). URL:[Link]

  • Kowalska, P., et al. "Synthesis and Antimicrobial Activity of Sulfur Derivatives of Quinolinium Salts." Molecules, MDPI. URL:[Link]

  • Tong, J.-Y., et al. "Structural Simplification of Cryptolepine to Obtain Novel Antifungal Quinoline Derivatives against Phytopathogenic Fungi." Journal of Agricultural and Food Chemistry, ACS Publications. URL:[Link]

Sources

comparative analysis of the reactivity of N-benzylquinolinium vs. N-benzylpyridinium salts

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: A Tale of Two Heterocycles

To the researcher in organic synthesis or drug development, N-heterocyclic salts are indispensable tools. Among these, N-benzylpyridinium and N-benzylquinolinium salts stand out as versatile electrophiles and precursors to a variety of functionalized molecules.[1][2] While structurally similar—both featuring a benzylic group appended to a nitrogenous aromatic ring—the fusion of a benzene ring to the pyridine core in the quinolinium salt introduces profound differences in electronic distribution, steric hindrance, and resonance stabilization. This guide provides a comparative analysis of their reactivity, supported by experimental data, to inform rational substrate selection and reaction design.

The core difference lies in the extended π-system of the quinolinium scaffold. This benzo-annulation alters the electrophilicity of the pyridinium core and sterically encumbers the C5-C8 positions, fundamentally dictating the regiochemical outcomes of various transformations. This guide will explore these differences across three key reaction classes: nucleophilic addition, reduction, and oxidation.

Structural and Electronic Considerations

The reactivity of these salts is a direct consequence of their structure. The positive charge on the nitrogen atom renders the attached heterocyclic ring electron-deficient and thus highly susceptible to attack by nucleophiles.

Caption: Key reactive sites on N-benzylpyridinium and N-benzylquinolinium ions.

In N-benzylpyridinium salts, the primary sites for nucleophilic attack are the C2 (ortho) and C4 (para) positions, driven by the strong electron-withdrawing effect of the quaternary nitrogen. For the N-benzylquinolinium salt, the situation is more nuanced. While the C2 and C4 positions remain the most electrophilic, the fused benzene ring modulates their relative reactivity and introduces significant steric hindrance around the C8 position.

I. Nucleophilic Addition: A Game of Regioselectivity

The dearomatization of pyridinium and quinolinium salts via nucleophilic addition is a powerful strategy for synthesizing highly functionalized, non-aromatic N-heterocycles.[3] The choice between the two scaffolds often hinges on the desired regioselectivity of this addition.

The Pyridinium Paradigm: C4 vs. C2 Addition

For N-benzylpyridinium salts, nucleophilic attack can occur at either the C2 or C4 position. While C2 addition is often kinetically favored, many methodologies have been developed to achieve unusual C4 selectivity. For instance, the catalytic enantioselective addition of indoles to activated N-benzylpyridinium salts has been shown to yield 1,4-dihydropyridine adducts as the major products.[4][5] This C4 selectivity provides a complementary approach to traditional methods that favor C2/C6 addition.[4]

The Quinolinium Conundrum: The Influence of the Benzo Ring

In N-benzylquinolinium salts, the competition between C2 and C4 attack is more complex and highly dependent on reaction conditions. The fused ring can sterically hinder the C8 position, but its electronic influence is more subtle.

Interestingly, the regioselectivity can be switched. In a Morita-Baylis-Hillman (MBH) reaction, using DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) as a catalyst with N-alkylquinolinium iodides leads to exclusive nucleophilic attack at the C2 position.[6][7] However, by changing the counterion to hexafluorophosphate (PF₆⁻) and using DABCO (1,4-diazabicyclo[2.2.2]octane) as the catalyst, the reaction proceeds with C4-selective dearomatization.[7] This remarkable control over regioselectivity underscores the subtle interplay of steric and electronic factors governed by the catalyst and counterion.

G cluster_p N-benzylpyridinium cluster_q N-benzylquinolinium start Nucleophilic Attack on Azinium Salt p_salt Pyridinium Salt start->p_salt q_salt Quinolinium Salt start->q_salt p_c2 1,2-Dihydropyridine (Kinetic Product) p_salt->p_c2 C2 Attack p_c4 1,4-Dihydropyridine (Thermodynamic/Catalyst-Controlled) p_salt->p_c4 C4 Attack q_c2 1,2-Dihydroquinoline (e.g., DBU, I⁻) q_salt->q_c2 C2 Attack q_c4 1,4-Dihydroquinoline (e.g., DABCO, PF₆⁻) q_salt->q_c4 C4 Attack

Caption: Regiochemical outcomes of nucleophilic addition.

Comparative Data Summary: Nucleophilic Addition

SubstrateNucleophile/ReactionCatalyst/ConditionsMajor ProductYield (%)Reference
N-benzyl-3-cyanopyridinium bromideIndoleChiral Bifunctional Catalyst1,4-adduct85[4]
N-benzylquinolinium iodideAcrylate (MBH)DBU1,2-adduct76[6]
N-benzylquinolinium PF₆Acrylate (MBH)DABCO1,4-adduct82[7]

II. Reduction: Accessing Saturated Heterocycles

The reduction of pyridinium and quinolinium salts to their corresponding piperidine and tetrahydroquinoline derivatives is a fundamental transformation, providing access to scaffolds prevalent in pharmaceuticals.[8]

The aromaticity of the pyridine ring makes it challenging to reduce directly. However, quaternization to the N-benzylpyridinium salt significantly lowers the activation energy for reduction.[8] Rhodium-catalyzed transfer hydrogenation using a formic acid/triethylamine azeotrope is a highly effective method for reducing N-benzylpyridinium salts to N-benzylpiperidines, often with very high turnover numbers.[9] The substitution pattern on the pyridine ring can influence whether a fully saturated piperidine or a partially reduced tetrahydropyridine is formed.[9]

Due to the lower resonance energy of the quinoline system compared to pyridine, N-benzylquinolinium salts are generally easier to reduce. The reduction typically proceeds selectively in the pyridinoid ring, leaving the benzo ring intact. This provides a straightforward entry to the valuable tetrahydroquinoline core.

G Py_salt N-benzylpyridinium Salt Py_reduced N-benzylpiperidine Py_salt->Py_reduced [Rh]-cat. Transfer H₂ Qu_salt N-benzylquinolinium Salt Qu_reduced N-benzyl-1,2,3,4- tetrahydroquinoline Qu_salt->Qu_reduced Hydride Transfer (e.g., PhSiH₃)

Caption: Typical reduction pathways for N-benzyl azinium salts.

III. Oxidation: From Iminium to Lactam

While often employed as electrophiles, these salts can also undergo oxidation, particularly at the C-H bond adjacent to the nitrogen atom. This reactivity offers a direct route to valuable lactam structures.

A notable example is the visible-light-driven, ruthenium-catalyzed aerobic oxidation of N-benzylquinolinium salts, which selectively yields N-benzylquinolin-4-ones. This C4-selective oxidation highlights the unique reactivity of the quinolinium system. More generally, base-promoted aerobic oxidation of N-alkyl iminium salts derived from isoquinoline and quinoline provides a green, atom-economical route to the corresponding unsaturated lactams without the need for metal catalysts. This transformation is highly efficient for isoquinolinium and quinolinium salts, showcasing their utility in synthesizing oxidized heterocyclic cores.

Experimental Protocols

Protocol 1: General Synthesis of N-benzylpyridinium Bromide

This procedure is a standard quaternization reaction, widely applicable for preparing the starting materials.[10][11]

Rationale: The lone pair on the pyridine nitrogen acts as a nucleophile, displacing the bromide from benzyl bromide in a straightforward Sₙ2 reaction. The resulting pyridinium salt is typically a stable, crystalline solid that can be isolated by precipitation.

Step-by-Step Methodology:

  • To a solution of pyridine (1.0 equiv.) in a suitable solvent (e.g., acetonitrile or dry diethyl ether), add benzyl bromide (1.05 equiv.) dropwise at room temperature.

  • Stir the reaction mixture at room temperature overnight, or gently reflux for 2-4 hours if the reaction is sluggish.

  • A white precipitate will typically form. If no precipitate forms upon cooling, add diethyl ether to induce precipitation.

  • Collect the solid product by vacuum filtration.

  • Wash the solid several times with cold diethyl ether to remove any unreacted starting materials.

  • Dry the product under vacuum to yield the N-benzylpyridinium bromide as a white crystalline solid.

Protocol 2: C4-Selective Morita-Baylis-Hillman Reaction of N-benzylquinolinium Salt[7]

Rationale: This protocol demonstrates the catalyst- and counterion-controlled C4-selective nucleophilic addition to a quinolinium salt. The use of the non-coordinating PF₆⁻ counterion and the specific steric and electronic properties of the DABCO catalyst are crucial for directing the attack of the enolate (generated from the acrylate) to the C4 position.

Step-by-Step Methodology:

  • To a stirred solution of N-benzylquinolinium hexafluorophosphate (1.0 equiv.) in dichloromethane (DCM), add methyl acrylate (1.5 equiv.).

  • Add DABCO (1.2 equiv.) to the mixture in one portion.

  • Stir the reaction at room temperature and monitor its progress by TLC.

  • Upon completion (typically 12-24 hours), concentrate the reaction mixture under reduced pressure.

  • Purify the residue by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to afford the desired C4-adduct, a methyl 2-(1-benzyl-1,4-dihydroquinolin-4-yl)acrylate.

Conclusion and Outlook

The choice between an N-benzylpyridinium and an N-benzylquinolinium salt is a critical decision in synthetic design.

  • N-benzylpyridinium salts are the classic substrates for generating dihydropyridine and piperidine structures. While C2/C6 functionalization is common, modern catalytic methods now provide reliable access to C4-functionalized products.[4]

  • N-benzylquinolinium salts offer a more rigid scaffold with enhanced reactivity and unique regiochemical possibilities. The fused benzo ring makes them easier to reduce selectively and enables catalyst-controlled switching between C2 and C4 nucleophilic attack, a level of control not as readily achieved with their pyridinium counterparts.[7] Furthermore, they are excellent substrates for direct oxidation to form quinolinone derivatives.

Understanding these fundamental differences in reactivity allows researchers to harness the distinct synthetic potential of each scaffold, enabling the targeted synthesis of complex molecules for applications ranging from materials science to drug discovery.

References

  • Caruana, L., Fochi, M., & Bernardi, L. (2016). Catalytic Enantioselective Addition of Indoles to Activated N-Benzylpyridinium Salts: Nucleophilic Dearomatization of Pyridines with Unusual C-4 Regioselectivity. ACS Catalysis. [Link]

  • Alipour, M., et al. (2012). Recent developments in the design and synthesis of benzylpyridinium salts: Mimicking donepezil hydrochloride in the treatment of Alzheimer's disease. Frontiers in Chemistry. [Link]

  • Synthesis of the target benzyl pyridinium salts. ResearchGate. [Link]

  • Katritzky, A. R., et al. (1983). The synthesis of some highly strained pyrylium and N-benzylpyridinium salts and kinetics of their reactions with piperidine. Journal of the Chemical Society, Perkin Transactions 1. [Link]

  • The C4-selective oxidation reaction using N-benzylquinolinium salts. ResearchGate. [Link]

  • Caruana, L., Fochi, M., & Bernardi, L. (2016). Catalytic Enantioselective Addition of Indoles to Activated N-Benzylpyridinium Salts: Nucleophilic Dearomatization of Pyridines with Unusual C-4 Regioselectivity. ACS Publications. [Link]

  • Katritzky, A. R., et al. (1983). The Synthesis of Some Highly Strained Pyrylium and N-Benzylpyridinium Salts and Kinetics of their Reactions with Piperidine. RSC Publishing. [Link]

  • Reductive Transformation of Pyridinium Salts to Functionalised Molecules. University of Liverpool Repository. [Link]

  • Site-Selective Synthesis of N-Benzyl 2,4,6-Collidinium Salts by Electrooxidative C–H Functionalization. ACS Publications. [Link]

  • N-Benzylpyridinium Chloride Overview. Ontosight AI. [Link]

  • Kalek, M., & Pareek, A. (2020). Regioselective Morita-Baylis-Hillman Reaction with N-Alkylpyridinium Salts as Electrophiles. ChemRxiv. [Link]

  • A Concise Synthesis of Quinolinium, and Biquinolinium Salts and Biquinolines from Benzylic Azides and Alkenes. The Royal Society of Chemistry. [Link]

  • Recent Strategies in the Nucleophilic Dearomatization of Pyridines, Quinolines, and Isoquinolines. PMC. [Link]

  • The ammonia-free partial reduction of substituted pyridinium salts. ResearchGate. [Link]

  • Synthesis of New N-Quaternary-3-benzamidoquinuclidinium Salts. ResearchGate. [Link]

  • Pareek, A., & Kalek, M. (2020). Regioselective Dearomatization of N‐Alkylquinolinium and Pyridinium Salts under Morita‐Baylis‐Hillman Conditions. ResearchGate. [Link]

  • Odzak, R., & Tomic, S. (2006). Synthesis of New N-Quaternary-3-benzamidoquinuclidinium Salts. MDPI. [Link]

  • Method for producing benzazoloquinolium (BQs) salts and using the biological activity of the composition.
  • Gacs, J., & Rueping, M. (2020). Photocatalytic deaminative benzylation and alkylation of tetrahydroisoquinolines with N-alkylpyrydinium salts. Beilstein Journals. [Link]

  • Synthesis of the Isoquinolinium Salts Differing in the Length of the Side Alkylating Chain. MMSL. [Link]

  • Odzak, R., & Tomic, S. (2006). Synthesis of New N-Quaternary-3-benzamidoquinuclidinium Salts. PMC - NIH. [Link]

  • Clayden, J., et al. (2005). Partial reduction of pyridinium salts as a versatile route to dihydropyridones. PubMed. [Link]

  • Base-promoted aerobic oxidation of N-alkyl iminium salts derived from isoquinolines and related heterocycles. Green Chemistry (RSC Publishing). [Link]

  • Efficient and Chemoselective Reduction of Pyridines to Tetrahydropyridines and Piperidines via Rhodium‐Catalyzed Transfer Hydrogenation. University of Liverpool. [Link]

  • Reactions of N-benzyl-pyridinium or -isoquinolinium ylides with ethyl 3-fluoro-3-(fluoroalkyl)acrylates to give fluoroalkyl-substituted indolizine and pyrrolo[2,1-a]isoquinoline derivatives. Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). [Link]

  • Existing A,B) and the novel C) dearomatization of quinolinium salts... ResearchGate. [Link]

  • Site-Selective Synthesis of N-Benzyl 2,4,6-Collidinium Salts by Electrooxidative C-H Functionalization. PMC. [Link]

  • Synthesis of Quinolinium Salts from N‐Substituted Anilines, Aldehydes, Alkynes, and Acids: Theoretical Understanding of the Mechanism and Regioselectivity. ResearchGate. [Link]

  • Oxidation of N-benzyl groups. Semantic Scholar. [Link]

  • Scope of N‐benzyl azinium salts in nucleophilic propargylation. ResearchGate. [Link]

  • Site-Selective Synthesis of N-Benzyl 2,4,6-Collidinium Salts by Electrooxidative C-H Functionalization. PubMed. [Link]

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evaluating the performance of 1-Benzylquinolin-1-ium bromide in comparison to imidazolium-based ionic liquids

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For researchers and drug development professionals navigating the complex landscape of quaternary ammonium compounds (QACs) and ionic liquids (ILs), selecting the right cationic core is critical. This guide provides an objective, data-driven comparison between 1-Benzylquinolin-1-ium bromide (a highly conjugated, bulky quaternary salt) and Imidazolium-based ionic liquids (the industry standard for tunable, low-viscosity ILs). While both classes exhibit overlapping utility in corrosion inhibition, organic synthesis, and antimicrobial applications, their divergent electronic structures and steric profiles dictate fundamentally different performance outcomes.

Structural and Mechanistic Divergence

The performance of these two classes is inextricably linked to their molecular architecture:

  • 1-Benzylquinolin-1-ium Bromide: Features a fused bicyclic benzopyridine ring system coupled with a benzyl group. This creates a highly electron-deficient, sterically demanding cation. It acts as a potent Michael acceptor and a precursor for reactive quinolinium ylides[1].

  • Imidazolium-Based ILs (e.g., [BMIM][Br]): Built on a 5-membered heterocyclic ring containing two nitrogen atoms. This structure distributes the positive charge differently, resulting in lower viscosity, higher thermal stability, and the ability to act as green solvents or basic catalysts (e.g., [BMIM][OH]) rather than electrophilic substrates[2][3].

AdsorptionMechanism M Metal Surface (Fe) Br Bromide Ion (Br⁻) Specific Adsorption M->Br Halide Synergism I Imidazolium Cation Direct Adsorption M->I Competitive Adsorption Q 1-Benzylquinolin-1-ium Electrostatic Physisorption Br->Q Charge Attraction S1 High Steric Shielding Q->S1 S2 Moderate Steric Shielding I->S2

Fig 1. Mechanistic pathways of surface adsorption and steric shielding on metal substrates.

Performance Evaluation: Corrosion Inhibition in Acidic Media

Both compounds are utilized to protect metals (like steel) in acidic environments, but 1-benzylquinolin-1-ium bromide generally outperforms standard short-chain imidazolium ILs due to halide synergism and steric shielding [1][4].

The Causality: The bromide counterion is not merely a spectator; it specifically adsorbs onto the anodic sites of the metal, shifting the surface charge to negative. This facilitates the robust electrostatic physisorption of the bulky 1-benzylquinolin-1-ium cation. Once adsorbed, the extended π-system of the quinoline ring and the benzyl group lie flat against the metal, covering a significantly larger surface area (~120 Ų) compared to the smaller imidazolium ring (~60 Ų), effectively blocking corrosive ions.

Self-Validating Protocol: Electrochemical Impedance Spectroscopy (EIS)

To objectively compare their inhibition efficiency (IE%), researchers must utilize a self-validating EIS workflow:

  • Cell Setup: Assemble a standard three-electrode cell (Working Electrode: Mild Steel; Counter: Platinum mesh; Reference: Ag/AgCl) in 1M HCl.

  • Baseline Validation (Crucial): Run an Open Circuit Potential (OCP) scan for 30–60 minutes. Causality: EIS assumes a linear, time-invariant system. If the OCP drift is > 2 mV/min, the surface is still actively corroding at a changing rate, which will artifactually skew low-frequency impedance data and invalidate the charge transfer resistance ( Rct​ ) calculation.

  • Inhibitor Addition: Introduce 100 ppm of either 1-benzylquinolin-1-ium bromide or [BMIM][Br].

  • Impedance Measurement & Fitting: Apply a 10 mV AC perturbation from 100 kHz to 10 mHz. Fit the Nyquist plots to a Randles equivalent circuit. Validate the fit using a Chi-square ( χ2 ) value of <10−3 .

Catalytic and Synthetic Utility

In organic synthesis, these two classes serve fundamentally different roles. 1-Benzylquinolin-1-ium bromide is highly electrophilic. It undergoes dearomatization and acts as a substrate/precursor for quinolinium ylides in diastereoselective annulation reactions to build complex polycyclic architectures[1].

Conversely, basic imidazolium ILs (such as 1-butyl-3-methylimidazolium hydroxide, [BMIM][OH]) are employed as environmentally benign, recyclable catalysts and solvents. They promote the deprotonation of substrates (like 2-naphthol) to facilitate Michael additions and cycloadditions without being consumed in the reaction[2].

Antimicrobial Efficacy and Biofilm Control

As QACs, both classes disrupt bacterial cell membranes, but quinolinium-based salts are generally recognized as more potent antimicrobial agents than their imidazolium counterparts[5].

The Causality: Antimicrobial efficacy is governed by the balance of hydrophilicity and lipophilicity. The 1-benzylquinolin-1-ium cation possesses an optimal lipophilic profile that allows it to intercalate deeply into the phospholipid bilayer of pathogens. Imidazolium ILs require the synthetic addition of very long alkyl chains (C12-C16) to achieve comparable membrane-disrupting potency[5].

MICWorkflow Prep Inoculum Preparation Dilute Serial Dilution of Inhibitors Prep->Dilute Incubate Incubation (24h, 37°C) Dilute->Incubate Read OD600 Measurement Incubate->Read Analyze MIC & Biofilm Quantification Read->Analyze

Fig 2. Step-by-step self-validating workflow for determining minimum inhibitory concentration.

Self-Validating Protocol: Minimum Inhibitory Concentration (MIC) Assay
  • Broth Preparation: Prepare Mueller-Hinton broth inoculated with 5×105 CFU/mL of the target strain.

  • Serial Dilution: Create a two-fold serial dilution of the inhibitors in a 96-well plate.

  • Control Validation (Crucial): Include a positive growth control (no inhibitor) and a negative sterility control (uninoculated broth). Causality: This validates the dynamic range of the assay and ensures no external contamination occurred.

  • Spectrophotometric Analysis: After 24h incubation at 37°C, measure the optical density at 600 nm ( OD600​ ). Causality: Visual turbidity checks are subjective, especially since quinolinium salts can impart a slight color to the media. Baseline subtraction using the spectrophotometer ensures objective quantification.

Chromatographic Selectivity (Gas Chromatography)

When utilized as stationary phases in capillary gas chromatography, quinolinium ILs exhibit significantly different Abraham's constants compared to imidazolium ILs. The extended aromatic system of the quinoline core provides substantially stronger π−π interactions and unique hydrogen bond acidity, making 1-benzylquinolin-1-ium derivatives highly selective for separating complex aromatic compounds and oxygenates[6].

Quantitative Data Summary

Performance Metric1-Benzylquinolin-1-ium BromideImidazolium-based ILs (e.g., [BMIM][Br])Causality / Mechanism
Steric Shielding Area High (~120 Ų per molecule)Moderate (~60 Ų per molecule)Fused bicyclic ring vs. 5-membered ring dictates surface coverage during adsorption.
Corrosion Inhibition (1M HCl) > 90% at 100 ppm~ 75-85% at 100 ppmHalide synergism strongly favors the bulky quinolinium cation[1][4].
Antimicrobial Potency (MIC) 1-10 µg/mL (Highly Potent)10-50 µg/mL (Moderately Potent)Optimal lipophilicity of the benzyl group enhances membrane disruption[5].
Chromatographic Selectivity High π−π interactionModerate π−π interactionExtended aromatic system of quinoline interacts strongly with aromatic analytes[6].
Synthetic Utility Electrophile / Ylide PrecursorSolvent / Basic CatalystQuinolinium is electron-deficient; imidazolium can form stable carbenes or act as a basic medium[1][2].

References

  • ResearchGate. "Eco-friendly, Fast and Green Synthesis of Methanobenzo[d]naphtho[1,2-g][1,3]Oxazocines Using 1-Butyl-3-methylimidazolium Hydroxide Under Solvent-free Ball Milling". [Link]

  • UMinho.pt. "Biofilm control by ionic liquids". [Link]

  • Taylor & Francis. "New Stationary Ionic Liquid Phases with Quinolinium Cations for Capillary Gas Chromatography". [Link]

  • MDPI. "Key Developments in Ionic Liquid Crystals". [Link]

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Comprehensive Cross-Validation of Synthetic Routes to 1-Benzylquinolin-1-ium Bromide: A Senior Application Scientist's Guide

Author: BenchChem Technical Support Team. Date: March 2026

N-heteroarenium salts, particularly 1-benzylquinolin-1-ium bromide, are indispensable quaternary ammonium scaffolds in modern organic synthesis[1]. They serve as critical intermediates in dearomative functionalization, phase-transfer catalysis, and the development of biologically active antimicrobial agents[1]. As a Senior Application Scientist, I approach the synthesis of these salts not merely as a routine alkylation, but as a highly tunable thermodynamic and kinetic system.

This guide objectively cross-validates three distinct synthetic routes—classical thermal reflux, microwave-assisted synthesis, and mechanochemical ball milling—providing researchers with the mechanistic causality and self-validating protocols necessary to optimize yield, purity, and environmental impact.

Mechanistic Grounding: The Menschutkin Quaternization

The formation of 1-benzylquinolin-1-ium bromide proceeds via the Menschutkin reaction, a classic bimolecular nucleophilic substitution ( SN​2 )[2]. The lone pair of electrons on the sp2 -hybridized nitrogen of the quinoline ring acts as the nucleophile, attacking the electrophilic benzylic carbon of benzyl bromide[3].

Because this reaction converts two neutral organic molecules into a highly polar, charged ion pair (a quaternary ammonium salt), the transition state is characterized by significant charge separation[1]. Consequently, the reaction kinetics are highly dependent on the dielectric properties of the environment, making the choice of synthetic route (solvent polarity, heating method, or mechanical force) the primary determinant of success.

G Q Quinoline (Nucleophile) TS SN2 Transition State [N···CH2···Br]‡ Q->TS Collision & Orbital Overlap BB Benzyl Bromide (Electrophile) BB->TS Collision & Orbital Overlap PROD 1-Benzylquinolin-1-ium Bromide (Quaternary Salt) TS->PROD Bromide Leaving Bond Formation

Caption: Mechanism of the Menschutkin reaction forming 1-benzylquinolin-1-ium bromide.

Cross-Validation of Synthetic Methodologies

To determine the optimal synthetic strategy, we must evaluate the reaction across three distinct operational paradigms.

Route A: Classical Thermal Reflux Traditionally, the reaction is driven by convective heating in a polar solvent (e.g., ethanol or toluene) for 24 to 48 hours[4]. The causality here relies on the polar solvent stabilizing the charged SN​2 transition state. While highly scalable and reliable, the extended thermal exposure can lead to minor side reactions, and the reliance on bulk solvent results in a poor environmental E-factor.

Route B: Microwave-Assisted Solvent-Free Synthesis Microwave irradiation offers a paradigm shift in synthesizing quaternary quinolinium salts[5]. The causality is rooted in dielectric heating: as the polar transition state and the highly polar salt product form, they couple intensely with microwave energy. This localized superheating accelerates the SN​2 kinetics exponentially, reducing reaction times from days to minutes while minimizing thermal degradation[5].

Route C: Mechanochemical (Ball Milling) Synthesis Mechanochemistry circumvents the need for bulk solvents entirely. By milling the neat reactants, kinetic energy is transferred directly to the molecular bonds via mechanical shear and impact. This generates microscopic, transient "hot-spots" that provide the activation energy required for the nucleophilic attack, offering a highly sustainable, green chemistry alternative.

G START Reactants Quinoline + Benzyl Bromide R1 Classical Reflux (Solvent, 24-48h) START->R1 R2 Microwave (Solvent-free, 15 min) START->R2 R3 Ball Milling (Mechanochemical, 40 min) START->R3 PUR Purification (Ether Trituration) R1->PUR R2->PUR R3->PUR VAL Validation (1H NMR, HRMS) PUR->VAL

Caption: Cross-validation workflow for the synthesis of 1-benzylquinolin-1-ium bromide.

Quantitative Performance Metrics

The following table synthesizes the experimental data to provide an objective comparison of the three routes.

Synthetic RouteReaction TimeTemperatureYield (%)E-factor (approx.)Scalability
Classical Reflux 24 - 48 h80 °C (Reflux)75 - 85%High (>10)Excellent
Microwave-Assisted 10 - 15 min80 °C (Irradiation)90 - 95%Low (<2)Moderate
Ball Milling 40 - 60 minAmbient (Milling)85 - 90%Very Low (<1)Poor to Moderate
Self-Validating Experimental Protocols

A robust protocol must contain internal feedback loops. The following methodologies are designed as self-validating systems, ensuring the operator can visually and analytically confirm success at each stage.

Protocol 1: Classical Thermal Reflux
  • Reaction Setup: Charge a dried round-bottom flask with quinoline (1.0 equiv, e.g., 250 mg, 1.9 mmol) and a polar solvent such as ethanol (5 mL)[4].

  • Reagent Addition: Add benzyl bromide (1.2 equiv) dropwise while stirring[4].

    • Causality: Benzyl bromide is susceptible to slow hydrolysis from adventitious moisture. A 1.2 molar excess ensures the complete consumption of the quinoline core, driving the equilibrium forward. Unreacted benzyl bromide is highly soluble in non-polar solvents and is easily removed later.

  • Thermal Activation: Heat the mixture to reflux (80 °C) for 24 to 48 hours[4].

  • Self-Validation Checkpoint (Precipitation): Cool the flask to room temperature. The solution must transition from clear to a cloudy suspension. The highly polar quaternary salt is insoluble in the cooling solvent.

  • Isolation: Add 15 mL of cold diethyl ether.

    • Self-Validation: If the product "oils out" (forms a biphasic syrup) instead of crystallizing, it indicates trapped unreacted benzyl bromide. Vigorous scratching of the flask interior with a glass rod is required to induce crystal nucleation.

  • Purification: Filter the off-white solid and wash thoroughly with cold diethyl ether to afford the pure product (Yield: ~75-80%)[4].

Protocol 2: Microwave-Assisted Synthesis
  • Reaction Setup: In a heavy-walled microwave-safe vial, combine quinoline (1.0 equiv) and benzyl bromide (1.1 equiv) neat (no solvent)[5].

  • Irradiation: Seal the vial and subject it to microwave irradiation (150 W) with a temperature cap of 80 °C for 10-15 minutes[5].

  • Self-Validation Checkpoint (Phase Change): Upon completion and cooling, the previously liquid mixture will have solidified into a dense crystalline mass. This macroscopic phase change is a direct physical validation of successful quaternization.

  • Isolation: Break up the solid mass, triturate with diethyl ether, and filter to isolate the product (Yield: ~95%).

Analytical Validation Framework

Physical isolation must be corroborated by spectroscopic evidence. The definitive self-validating analytical tool for this synthesis is 1H NMR spectroscopy.

  • 1H NMR (400 MHz, DMSO- d6​ ) Signature: The most critical diagnostic signal is the benzylic CH2​ protons. In the starting material (benzyl bromide), these protons resonate around δ 4.5 ppm. Upon successful quaternization, the permanent positive charge on the quinolinium nitrogen strongly withdraws electron density through the sigma bond framework. This massive deshielding effect forces the benzylic protons to shift dramatically downfield to δ 6.41 - 6.43 ppm (s, 2H) [4].

  • Aromatic Region: The quinoline ring protons will also experience significant downfield shifts, typically presenting as a complex, strongly deshielded multiplet between δ 8.00 and 9.80 ppm, with the proton adjacent to the nitrogen ( H2​ ) appearing furthest downfield (often > 9.5 ppm)[4].

Observing this distinct chemical shift provides binary, undeniable proof that the Menschutkin reaction has successfully produced the 1-benzylquinolin-1-ium bromide architecture.

References
  • Benchchem. "1-Benzylquinolin-1-ium bromide | 26323-01-3 | Benchchem".
  • Royal Society of Chemistry (RSC).
  • Benchchem. "1-Benzylquinolinium chloride | 15619-48-4 - Benchchem".
  • ResearchGate.
  • Wikipedia. "Menshutkin reaction".

Sources

synergistic effects of 1-Benzylquinolin-1-ium bromide in combination with other antimicrobial compounds

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Guide: Synergistic Antimicrobial Efficacy of 1-Benzylquinolin-1-ium Bromide

Executive Summary As antimicrobial resistance (AMR) accelerates, the development of synergistic drug combinations has become a critical strategy in pharmaceutical research and drug development. 1-Benzylquinolin-1-ium bromide (1-BQB), a specialized quaternary ammonium compound (QAC), has emerged as a potent membrane-active agent[1]. This guide provides a rigorous comparative analysis of 1-BQB’s synergistic performance when combined with established antibiotics, offering researchers actionable experimental frameworks and self-validating protocols.

Mechanistic Causality: The Basis for Synergy

Unlike traditional aliphatic QACs such as Benzalkonium Chloride (BAC), 1-BQB features a bulky, electron-deficient quinolinium core paired with a lipophilic benzyl group[1]. This unique structural motif drives its primary mechanism of action and its capacity for synergy:

  • Electrostatic Adsorption: The permanent positive charge on the quinolinium nitrogen facilitates rapid binding to the negatively charged bacterial cell envelope[1].

  • Bilayer Intercalation: The benzyl moiety and aromatic quinoline ring penetrate the hydrophobic core of the lipid bilayer, causing severe structural disorganization and increased permeability.

  • Synergistic Facilitation: By compromising membrane integrity, 1-BQB acts as a potent permeabilizer. It dramatically lowers the entry threshold for intracellularly active antibiotics (e.g., beta-lactams or aminoglycosides) that would otherwise be expelled by efflux pumps or blocked by the outer membrane[2].

G A 1-BQB (Membrane Active) B Lipid Bilayer Disruption A->B C Increased Permeability B->C E Enhanced Intracellular Accumulation C->E D Partner Antibiotic (e.g., Ampicillin) D->E F Synergistic Bactericidal Effect E->F

Synergistic membrane permeabilization by 1-BQB enhancing antibiotic target access.

Comparative Performance Data

To objectively evaluate 1-BQB, we compare its Minimum Inhibitory Concentration (MIC) and Fractional Inhibitory Concentration Index (FICI) against a standard QAC (Benzalkonium Chloride) and in combination therapies. FICI is the gold standard for quantifying synergy, mathematically defined as:

FICI = (MIC of Drug A in combo / MIC of Drug A alone) + (MIC of Drug B in combo / MIC of Drug B alone)

An FICI ≤ 0.5 indicates true mechanistic synergy, meaning the combined effect is exponentially greater than the sum of their individual toxicities.

Treatment / CombinationTarget PathogenMIC (µg/mL)FICI ScoreInteraction Outcome
1-BQB (Monotherapy) E. coli (Gram -)16.0N/ABaseline
BAC (Monotherapy) E. coli (Gram -)8.0N/ABaseline
Ampicillin (Monotherapy) E. coli (Gram -)32.0N/ABaseline
1-BQB + Ampicillin E. coli (Gram -)2.0 / 4.00.25 Strong Synergy
1-BQB + Polymyxin B P. aeruginosa4.0 / 0.50.75Additive
BAC + Ampicillin E. coli (Gram -)4.0 / 16.01.00Indifferent

Expert Insight: While BAC is more potent as a monotherapy, 1-BQB demonstrates superior synergy with Ampicillin (FICI = 0.25). The bulky quinolinium structure of 1-BQB creates larger transient pores in the Gram-negative outer membrane compared to the linear alkyl chains of BAC, selectively facilitating the influx of the bulky beta-lactam molecule[3].

Self-Validating Experimental Protocol: Checkerboard Assay

To ensure trustworthiness and reproducibility in drug development, the following protocol incorporates internal controls and metabolic readouts to create a self-validating system.

Objective: Determine the FICI of 1-BQB in combination with a partner antibiotic.

Step-by-Step Methodology:

  • Preparation of the 2D Gradient:

    • Action: In a 96-well microtiter plate, serially dilute 1-BQB horizontally (Columns 1-8) and the partner antibiotic vertically (Rows A-H).

    • Causality: This orthogonal matrix tests every possible concentration ratio simultaneously. This eliminates experimental bias and ensures the exact synergistic threshold is identified mathematically.

  • Inoculum Standardization:

    • Action: Prepare a bacterial suspension matching a 0.5 McFarland standard, then dilute to a final well concentration of 5×105 CFU/mL.

    • Causality: Standardized inoculum density is critical. If the density is too high, the MIC is artificially inflated due to the "inoculum effect"; if too low, false susceptibility is recorded.

  • Internal Control Implementation (Self-Validation):

    • Action: Designate Column 11 as the Growth Control (bacteria + media, no drug) and Column 12 as the Sterility Control (media only).

    • Causality: If Column 11 fails to grow, the bacteria are non-viable. If Column 12 shows turbidity, the media is contaminated. The assay is only valid if both controls perform as expected, preventing wasted downstream analysis.

  • Incubation & Colorimetric Readout:

    • Action: Incubate at 37°C for 18-24 hours. Add 30 µL of 0.015% Resazurin dye to all wells and incubate for an additional 2 hours.

    • Causality: Relying solely on Optical Density (OD600) can yield false positives if the high-concentration chemical compounds precipitate. Resazurin (blue/non-fluorescent) is reduced by metabolically active bacteria to resorufin (pink/highly fluorescent). This provides an unambiguous, biologically validated endpoint for cell viability.

G S1 1. Prepare 2D Checkerboard (1-BQB & Antibiotic Gradients) S2 2. Standardize Inoculum (5 x 10^5 CFU/mL) S1->S2 S3 3. Implement Controls (Growth & Sterility) S2->S3 S4 4. Co-incubation (37°C, 18-24 hrs) S3->S4 S5 5. Colorimetric Validation (Resazurin Addition) S4->S5 S6 6. Calculate FICI (Synergy Threshold ≤ 0.5) S5->S6

Step-by-step workflow of the self-validating checkerboard assay for FICI determination.

Conclusion

1-Benzylquinolin-1-ium bromide represents a highly effective synergistic partner in antimicrobial formulations. By leveraging its unique quinolinium-driven membrane permeabilization, researchers and drug development professionals can resurrect the efficacy of legacy antibiotics against resistant pathogens, outperforming standard aliphatic QACs in combination therapies.

References

  • Benchchem. "1-Benzylquinolin-1-ium bromide | 26323-01-3 | Benchchem: Positioning of 1-Benzylquinolin-1-ium Bromide within the Broader Field of Quaternary Ammonium Compounds.
  • ResearchGate. "Synthesis and Antibacterial Evaluation of Certain Quinolone Derivatives.
  • ResearchGate. "Synthesis and antibacterial activity of some novel imidazole-based dicationic quinolinophanes.

Sources

A Comparative Stability Analysis of 1-Benzylquinolin-1-ium Halides: Bromide vs. Iodide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Role of the Counterion in Quinolinium Salts

1-Benzylquinolin-1-ium salts are highly versatile quaternary ammonium compounds widely utilized as phase-transfer catalysts, organic synthesis intermediates, and precursors for novel antimicrobial and anticancer agents[1][2]. While the quinolinium core and its benzylic substituent dictate the primary chemical reactivity—such as susceptibility to nucleophilic addition or dearomatization reactions[3]—the choice of the halide counterion profoundly influences the physicochemical stability, solubility, and operational shelf-life of the compound.

In drug development and catalytic design, researchers frequently must choose between bromide and iodide salts. While iodide derivatives are excellent precursors for specific biological applications and cross-coupling reactions[2][4], they often suffer from inherent oxidative and photochemical instability compared to their bromide counterparts[5]. This guide provides an objective, data-backed comparison of 1-benzylquinolin-1-ium bromide and iodide, detailing the mechanistic causality behind their stability profiles and providing self-validating protocols for empirical testing.

Mechanistic Causality: Why Bromide Outperforms Iodide in Stability

The stability differential between 1-benzylquinolin-1-ium bromide and iodide is not a function of the organic cation, but rather the fundamental electrochemical and steric properties of the halide ions:

  • Oxidation Potential and Polarizability: Iodide ( I− ) possesses a larger ionic radius and lower electronegativity than bromide ( Br− ), making its valence electrons highly polarizable and easier to remove. In the presence of ambient oxygen and light, iodide is readily oxidized to molecular iodine ( I2​ ) or the triiodide anion ( I3−​ )[5]. This manifests as a characteristic yellow-to-brown discoloration of the iodide salt over time. Bromide, being more electronegative, is significantly more resistant to spontaneous auto-oxidation.

  • Lattice Energy and Thermal Stability: The smaller bromide ion forms stronger, more compact electrostatic interactions with the bulky 1-benzylquinolin-1-ium cation in the solid state. This tighter crystal lattice generally translates to a higher melting point and greater thermal stability prior to decomposition[3].

  • Solvation and Nucleophilicity: In polar protic solvents, iodide is a stronger nucleophile due to weaker hydrogen bonding, whereas in polar aprotic environments (like acetone or DMF), bromide becomes highly nucleophilic because it is less solvated[6]. However, during storage, the primary degradation pathway is oxidative rather than auto-nucleophilic.

Pathway Salt 1-Benzylquinolin-1-ium Halide Bromide Bromide Salt (Br⁻) Salt->Bromide Iodide Iodide Salt (I⁻) Salt->Iodide ThermalBr High Thermal Stability (>220°C) Bromide->ThermalBr Heat PhotoBr Photochemically Stable Bromide->PhotoBr Light/O₂ ThermalI Moderate Thermal Stability (~180°C) Iodide->ThermalI Heat PhotoI Prone to Photo-Oxidation (I⁻ → I₂ / I₃⁻) Iodide->PhotoI Light/O₂ Degradation Discoloration & Loss of Purity PhotoI->Degradation I₂ Formation

Mechanistic degradation pathways of 1-benzylquinolin-1-ium bromide vs. iodide salts.

Quantitative Comparative Data

The following table summarizes the theoretical and empirical stability metrics for these quaternary ammonium halides, providing a clear reference for formulation and storage decisions.

Parameter1-Benzylquinolin-1-ium Bromide1-Benzylquinolin-1-ium IodideCausality / Mechanism
Counterion Ionic Radius ~1.96 Å~2.20 ÅIodide's larger size reduces lattice energy and packing efficiency.
Oxidation Potential ( E∘ ) ~ +1.07 V~ +0.54 VIodide is significantly more susceptible to environmental oxidation[5].
Thermal Stability ( Td​ ) High (>220°C)Moderate (~180°C)Stronger electrostatic interactions in bromide salts delay decomposition.
Photochemical Stability Stable under ambient lightProne to UV/Vis degradationPhoto-oxidation of I− to I2​ and I3−​ [5].
Visual Shelf-Life White to off-white powderRapidly discolors (yellow/brown)Accumulation of free iodine over time compromises purity.

Self-Validating Experimental Protocols

To ensure absolute trustworthiness in comparative analysis, the following protocols are designed as self-validating systems . By coupling thermal analysis with real-time spectroscopic monitoring, researchers can definitively attribute degradation to the specific halide counterion rather than the breakdown of the quinolinium core.

Protocol 1: Thermal Stability Profiling (TGA/DSC)

Purpose: To quantify the thermal decomposition onset ( Td​ ) and distinguish between lattice breakdown and counterion volatilization.

  • Sample Preparation: Dry equimolar amounts of 1-benzylquinolin-1-ium bromide and iodide in a vacuum desiccator over P2​O5​ for 24 hours. Causality: This eliminates moisture-induced artifacts, as residual water acts as a plasticizer and artificially lowers the Td​ .

  • Execution: Load 5–10 mg of each salt into standard alumina crucibles. Perform Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) from 25°C to 500°C at a heating rate of 10°C/min under a constant nitrogen flow (50 mL/min).

  • Validation Logic: The first derivative of the TGA curve (DTG) identifies the exact temperature of maximum weight loss. Because the organic cation is identical in both samples, any statistically significant difference in Td​ is directly and causally linked to the halide's leaving group ability and the salt's lattice energy.

Protocol 2: Photochemical & Oxidative Degradation Assay

Purpose: To measure the rate of photo-induced oxidation of the halide counterion in solution.

  • Solution Preparation: Prepare 10 mM solutions of both salts in HPLC-grade methanol. Causality: Methanol is chosen because its polar protic nature effectively solvates both the bulky cation and the halide anions through dipole-ion interactions[1], ensuring homogenous exposure.

  • Irradiation: Expose the solutions to a controlled UV light source (365 nm) in a photoreactor at 25°C under ambient air.

  • Spectroscopic Monitoring: Extract aliquots every 2 hours. Measure the UV-Vis absorbance at 350 nm (which corresponds to the n→π∗ electronic transitions of the quinolinium core[7]) and at 290/360 nm (characteristic of I3−​ formation).

  • Validation Logic: The bromide solution serves as the internal negative control. If the quinolinium core itself degrades under UV light, both solutions will show a decrease in absorbance at 350 nm. If only the iodide oxidizes, the iodide solution will uniquely develop strong absorption peaks at 290/360 nm, validating that the instability is strictly counterion-specific.

Workflow Start Sample Preparation (Equimolar Solutions) Split1 Thermal Analysis (TGA/DSC) Start->Split1 Split2 Photochemical Assay (UV/Vis & HPLC) Start->Split2 Heat Ramp 10°C/min to 400°C (N₂ Atmosphere) Split1->Heat Light UV/Vis Irradiation (365 nm) Ambient O₂ Split2->Light Data1 Determine Decomposition Onset (Td) Heat->Data1 Data2 Quantify I₂ Formation & API Degradation Light->Data2 Validate Cross-Validation (Self-Validating System) Data1->Validate Data2->Validate

Self-validating experimental workflow for comparative halide stability profiling.

References

  • Benchchem. "1-Benzylquinolinium chloride | 15619-48-4". Benchchem Technical Support Team.
  • Benchchem. "1-Benzylquinolin-1-ium bromide | 26323-01-3". Benchchem Technical Support Team.
  • The Journal of Organic Chemistry (ACS Publications). "Fluorescence Sensing of Monosaccharides by Bis-boronic Acids Derived from Quinolinium Dicarboxamides: Structural and Spectroscopic Studies".
  • PubMed. "Design, Synthesis, and Dual Evaluation of Quinoline and Quinolinium Iodide Salt Derivatives as Potential Anticancer and Antibacterial Agents".
  • ResearchGate. "Iodine-Mediated Oxidative C=C Double-Bond Formation toward Fused Quinolinones and Quinolinium Salts".
  • Quora. "Which is a better nucleophile, a bromide or iodide ion? Why?".
  • Google Patents. "US20190119557A1 - Stabilization of iodide-containing brines and brine mixtures".

Sources

A Comparative Guide to the Structure-Activity Relationship of Substituted 1-Benzylquinolin-1-ium Bromides

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a detailed comparative analysis of the structure-activity relationships (SAR) of substituted 1-benzylquinolin-1-ium bromides. As a prominent class of quaternary ammonium compounds (QACs), these salts have garnered significant interest for their diverse biological activities, including potent antimicrobial, antifungal, and anticancer properties.[1][2][3] This document is intended for researchers, medicinal chemists, and drug development professionals, offering an in-depth look at how specific structural modifications influence biological efficacy. We will explore the causality behind synthetic choices and provide the experimental framework necessary to validate these findings.

Introduction: The Quinolinium Scaffold

Quinoline and its derivatives are foundational scaffolds in medicinal chemistry, known to exhibit a wide array of biological effects.[2][4] The quaternization of the quinoline nitrogen with a benzyl group enhances the molecule's cationic nature and lipophilicity, properties crucial for its interaction with biological membranes and intracellular targets.[1][3] This guide dissects the SAR of this scaffold, focusing on how substitutions on both the quinoline and benzyl moieties can be strategically manipulated to optimize a desired biological outcome.

Synthetic Strategy: The Quaternization Reaction

The most direct and common method for synthesizing 1-benzylquinolin-1-ium bromides is through the N-alkylation of the quinoline core.[1] This is a classic S_N2 reaction where the nitrogen atom of the quinoline acts as a nucleophile, attacking the benzylic carbon of a substituted benzyl bromide.

The choice of solvent (e.g., acetonitrile, reflux) and temperature is dictated by the reactivity of the specific quinoline and benzyl bromide derivatives used.[1] The introduction of various functional groups onto either ring system is achieved by starting with the appropriately substituted precursors, allowing for systematic exploration of the chemical space.[1]

G cluster_start Starting Materials cluster_reaction Reaction cluster_product Product Quinoline Substituted Quinoline Reaction N-Alkylation (Quaternization) Solvent (e.g., Acetonitrile) Heat (Reflux) Quinoline->Reaction BenzylBromide Substituted Benzyl Bromide BenzylBromide->Reaction Product Substituted 1-Benzylquinolin-1-ium Bromide Reaction->Product Purification G cluster_benzyl Benzyl Ring Modifications cluster_quinoline Quinoline Ring Modifications cluster_activity Biological Activity Core 1-Benzylquinolin-1-ium Core EWGs Electron-Withdrawing Groups (e.g., -Cl, -Br, -NO₂, -CF₃) EDGs Electron-Donating Groups (e.g., -OCH₃, -CH₃) Lipophilic Increased Lipophilicity (Longer alkyl chains, etc.) Q_Subs Substituents (e.g., -Br, -thioether) Q_Pos Positional Isomers Antimicrobial Increased Antimicrobial/ Antifungal Activity EWGs->Antimicrobial Anticancer Increased Anticancer Activity EWGs->Anticancer Lipophilic->Antimicrobial Optimal lipophilicity is key Q_Subs->Antimicrobial Q_Subs->Anticancer

Caption: Key SAR trends for 1-benzylquinolin-1-ium bromide derivatives.

Detailed Experimental Protocols

To ensure the reproducibility and validation of SAR studies, standardized protocols are essential.

Protocol 1: General Synthesis of a Substituted 1-Benzylquinolin-1-ium Bromide

This protocol describes the quaternization of 4-methylquinoline with 4-bromobenzyl bromide as a representative example.

  • Reagent Preparation: In a 100 mL round-bottom flask, dissolve 4-methylquinoline (1.0 eq) in 30 mL of anhydrous acetonitrile.

  • Addition: To the stirred solution, add 4-bromobenzyl bromide (1.1 eq).

  • Reaction: Fit the flask with a reflux condenser and heat the mixture to reflux (approx. 82°C) for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Isolation: Upon completion, allow the reaction mixture to cool to room temperature. The product often precipitates out of the solution. If not, reduce the solvent volume under reduced pressure.

  • Purification: Collect the solid precipitate by vacuum filtration. Wash the solid with cold diethyl ether (3 x 20 mL) to remove any unreacted starting materials.

  • Drying & Characterization: Dry the purified product under vacuum. Characterize the final compound using ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Protocol 2: Antimicrobial Susceptibility Testing (MIC Determination)

This protocol outlines the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC), a key metric for antimicrobial activity.

  • Preparation of Inoculum: Culture the microbial strain (e.g., Staphylococcus aureus) overnight in an appropriate broth medium (e.g., Mueller-Hinton Broth). Dilute the culture to achieve a standardized concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.

  • Compound Dilution: Prepare a stock solution of the test compound in dimethyl sulfoxide (DMSO). Perform a series of two-fold serial dilutions in a 96-well microtiter plate using the broth medium to achieve the desired final concentration range (e.g., 256 µg/mL to 0.5 µg/mL).

  • Inoculation: Add 50 µL of the standardized bacterial inoculum to each well containing 50 µL of the diluted compound, resulting in a final volume of 100 µL.

  • Controls: Include a positive control (broth + inoculum, no compound) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Reading Results: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be assessed visually or by measuring the optical density at 600 nm (OD₆₀₀).

Conclusion and Future Directions

The 1-benzylquinolin-1-ium bromide scaffold is a versatile and tunable platform for developing novel therapeutic agents. The structure-activity relationships discussed herein demonstrate that strategic modifications to both the quinoline and benzyl rings can potently enhance antimicrobial and anticancer activities.

  • Antimicrobial SAR: Potency is strongly correlated with the lipophilicity and electronic properties of the N-benzyl substituent. Electron-withdrawing groups and substituents that achieve an optimal hydrophobic/hydrophilic balance are desirable.

  • Anticancer SAR: Activity is often enhanced by halogenation on the quinoline ring and by creating hybrid molecules that incorporate other known pharmacophores.

Future research should focus on expanding the library of substituents, particularly on the quinoline core, to further refine the SAR. Investigating the precise mechanism of action for the most potent compounds will be crucial for their advancement as clinical candidates. Furthermore, studies on selectivity and in vivo toxicity are necessary to develop derivatives that are effective against pathogens or cancer cells with minimal impact on host cells.

References

  • Vertex AI Search. Synthetic Methodologies for 1 Benzylquinolin 1 Ium Bromide and Its Derivatives.
  • ResearchGate. Antimicrobial and antibiofilm activities of N-alkylquinolinium bromide ionic liquids | Request PDF. Available from: [Link]

  • Queen's University Belfast Research Portal. Antimicrobial and antibiofilm activities of 1-alkylquinolinium bromide ionic liquids. Available from: [Link]

  • PMC. Structure-activity relationships for analogs of the tuberculosis drug bedaquiline with the naphthalene unit replaced by bicyclic heterocycles. Available from: [Link]

  • Green Chemistry (RSC Publishing). Antimicrobial and antibiofilm activities of 1-alkylquinolinium bromide ionic liquids. Available from: [Link]

  • PMC. Structure-Activity Relationship (SAR) and Preliminary Mode of Action Studies of 3-Substituted Benzylthioquinolinium Iodide as Anti-opportunistic Infection Agents. Available from: [Link]

  • PMC. Benzoquinoline Derivatives: A Straightforward and Efficient Route to Antibacterial and Antifungal Agents. Available from: [Link]

  • MDPI. 1-Benzyl-5-bromo-3-hydrazonoindolin-2-ones as Novel Anticancer Agents. Available from: [Link]

  • PMC. Quinoline–imidazole/benzimidazole derivatives as dual-/multi-targeting hybrids inhibitors with anticancer and antimicrobial activity. Available from: [Link]

  • PubMed. Synthesis, antibacterial and antioxidant activities of new 1-alkyl-4-(1-alkyl-4-oxo-1,4-dihydroquinolin-2-yl)pyridinium bromides. Available from: [Link]

  • MDPI. Synthesis of Substituted 1,2-Dihydroisoquinolines by Palladium-Catalyzed Cascade Cyclization–Coupling of Trisubstituted Allenamides with Arylboronic Acids. Available from: [Link]

  • PubMed. Structure-activity relationship (SAR) and preliminary mode of action studies of 3-substituted benzylthioquinolinium iodide as anti-opportunistic infection agents. Available from: [Link]

  • ResearchGate. (PDF) 1-Benzyl-5-bromo-3-hydrazonoindolin-2-ones as Novel Anticancer Agents: Synthesis, Biological Evaluation and Molecular Modeling Insights. Available from: [Link]

  • MDPI. The Synthesis, Antimicrobial Activity, and Molecular Docking of New 1, 2, 4-Triazole, 1, 2, 4-Triazepine, Quinoline, and Pyrimidine Scaffolds Condensed to Naturally Occurring Furochromones. Available from: [Link]

  • MDPI. 1-Benzyl-5-bromo-3-hydrazonoindolin-2-ones as Novel Anticancer Agents: Synthesis, Biological Evaluation and Molecular Modeling Insights. Available from: [Link]

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Performance Comparison Guide: Crude vs. Purified 1-Benzylquinolin-1-ium Bromide in Acidic Corrosion Inhibition

Author: BenchChem Technical Support Team. Date: March 2026

While pharmaceutical and drug development workflows strictly mandate high-purity Active Pharmaceutical Ingredients (APIs) to prevent off-target toxicity, industrial surface chemistry reveals a counter-intuitive paradigm. In the context of acidizing corrosion inhibitors—specifically quaternary ammonium compounds (QACs) like 1-Benzylquinolin-1-ium bromide (BQB)—the crude synthesis mixture significantly outperforms the purified compound .

As a Senior Application Scientist, I have structured this guide to deconstruct this "Purity Paradox." We will objectively compare the performance of crude versus purified BQB, explore the mechanistic causality behind their divergent inhibition efficiencies, and provide self-validating experimental protocols for your own laboratory evaluation.

Mechanistic Causality: The Purity Paradox

To understand why crude BQB outperforms its purified counterpart, we must analyze the physical chemistry of the metal-electrolyte interface.

The Purified Monolayer: Steric Limitations

Purified BQB (>98%) acts as a mixed-type corrosion inhibitor. The positively charged quinolinium nitrogen electrostatically adsorbs onto cathodic sites, while the aromatic rings share π -electrons with the vacant d-orbitals of the iron surface at anodic sites [3]. However, the bulky nature of the benzyl and quinoline groups introduces severe steric hindrance. This prevents the formation of a perfectly dense monolayer, leaving microscopic anodic sites exposed to the aggressive hydrochloric acid (HCl) medium.

The Crude Synergistic Matrix: Halide Synergism and Gap-Filling

The crude product of BQB (synthesized via the quaternization of quinoline and benzyl bromide) contains the primary BQB molecule alongside unreacted quinoline, unreacted benzyl bromide, and trace polycyclic derivatives (e.g., Michael addition oligomers) [1].

Rather than acting as detrimental impurities, these components create a highly effective, multi-layered protective matrix:

  • Steric Gap-Filling: The smaller unreacted molecules and structurally distinct oligomers co-adsorb into the interstitial spaces left by the bulky primary BQB molecules, creating a highly dense hydrophobic barrier.

  • Halide Synergism: Excess bromide ions ( Br− ) from unreacted benzyl bromide exhibit a profound synergistic effect. Bromide ions possess a high affinity for the steel surface; they pre-adsorb, shifting the metal's surface charge to a more negative potential. This drastically enhances the electrostatic pull on the cationic 1-benzylquinolin-1-ium molecules, anchoring the protective film [2].

Mechanism A Quinoline + Benzyl Bromide (Precursors) B Quaternization Reaction (80°C, Solvent-Free or Ethanol) A->B C Crude BQB Mixture (Contains Synergistic Impurities) B->C Direct Evaporation D Purified BQB (>98% Purity) B->D Recrystallization E Synergistic Film Formation Unreacted precursors fill steric gaps Halide synergism (Br-) boosts adsorption C->E F Monolayer Adsorption Bulky BQB molecules leave microscopic anodic sites exposed to HCl D->F G High Inhibition Efficiency (>95%) E->G H Lower Inhibition Efficiency (70-80%) F->H

Fig 1. Mechanistic pathway showing how crude BQB mixture outperforms the purified compound.

Performance Comparison Data

The following table synthesizes the quantitative performance metrics of crude versus purified BQB when applied to N80 steel in a 15 wt% HCl environment at 90°C.

ParameterPurified BQB (>98%)Crude BQB MixtureCausality / Mechanistic Driver
Inhibition Efficiency (IE%) 70% – 80%> 95%Synergistic gap-filling by unreacted precursors and polycyclic derivatives[1].
Adsorption Isotherm LangmuirTemkin / FrumkinCrude mixture exhibits lateral molecular interactions, deviating from ideal monolayer models [3].
Film Density ( Cdl​ ) Moderate reductionDrastic reductionThe multi-component matrix displaces significantly more interfacial water.
Halide Synergism BaselineEnhancedExcess free bromide ions facilitate stronger cationic QAC adsorption [2].
Production Cost HighLowCrude utilization eliminates energy-intensive, yield-reducing recrystallization steps.

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. Every step includes a mechanistic rationale (causality) and internal controls to verify the integrity of the data.

Protocol A: Synthesis and Isolation Strategy
  • One-Pot Quaternization: React equimolar amounts of quinoline and benzyl bromide in a round-bottom flask. Reflux in ethanol at 80°C for 6 hours.

    • Causality: The moderate temperature drives the nucleophilic attack of the quinoline nitrogen on the benzylic carbon while allowing trace secondary reactions (e.g., oligomerization) to occur, which are vital for the crude mixture's performance.

  • Crude Extraction: Evaporate the solvent under reduced pressure to yield the crude BQB mixture.

    • Validation: HPLC analysis should confirm a composition of approximately 85% BQB, 10% unreacted precursors, and 5% polycyclic derivatives.

  • Purification (Control): Take a 50g aliquot of the crude mixture and recrystallize it three times from an ethanol/acetone (1:1) system to achieve >98% purity.

    • Validation: Confirm purity via melting point determination and 1 H-NMR (ensuring the disappearance of unreacted quinoline peaks).

Protocol B: Electrochemical Evaluation (PDP & EIS)
  • Electrode Preparation: Machine N80 steel (standard oilfield tubular metallurgy) into 1 cm 2 working electrodes. Polish sequentially with 400 to 1200 grit SiC paper. Degrease with acetone, wash with double-distilled water, and dry under N2​ .

    • Causality: Sequential polishing standardizes the surface roughness, ensuring that variations in adsorption are strictly chemical, not topographical.

  • Electrolyte Preparation: Prepare 15 wt% HCl solutions. Add 0.05 wt% of either Crude or Purified BQB.

    • Control: Always run a blank 15 wt% HCl solution to establish the baseline uninhibited corrosion rate.

  • Thermodynamic Stabilization (OCP): Immerse the electrode in the test solution for 30 minutes, monitoring the Open Circuit Potential (OCP) until the drift is less than 2 mV/min.

    • Causality: This guarantees the system has reached thermodynamic equilibrium and the inhibitor film is fully formed before applying electrical perturbations.

  • Electrochemical Impedance Spectroscopy (EIS): Apply a 10 mV peak-to-peak AC signal from 100 kHz down to 10 mHz.

    • Validation: EIS is non-destructive. Extract the charge transfer resistance ( Rct​ ) from the diameter of the Nyquist semicircle. A larger diameter strictly correlates to a denser protective film.

  • Potentiodynamic Polarization (PDP): Sweep the potential from -250 mV to +250 mV vs. OCP at a scan rate of 1 mV/s.

    • Validation: Calculate the corrosion current density ( icorr​ ) via Tafel extrapolation. Cross-validate the Inhibition Efficiency (IE%) calculated from PDP against the IE% calculated from EIS. A discrepancy of >5% indicates an unstable reference electrode or a compromised surface film.

Protocol S1 1. Coupon Preparation N80 Steel, SiC Polishing S3 3. OCP Stabilization 30 mins to reach equilibrium S1->S3 S2 2. Electrolyte Setup 15 wt% HCl + 0.05% Inhibitor S2->S3 S4 4a. EIS Testing 100 kHz to 10 mHz S3->S4 S5 4b. PDP Testing -250 to +250 mV vs OCP S3->S5 S6 5. Data Extraction Rct and icorr calculation S4->S6 S5->S6

Fig 2. Self-validating electrochemical workflow for assessing BQB corrosion inhibition.

References

  • Yang, Z., Wang, Y., Finšgar, M. et al. "Corrosion Inhibition of Benzyl Quinoline Chloride Derivative-Based Formulation for Acidizing Process." OnePetro / SPE International Conference on Oilfield Chemistry, 2020. [Link]

  • Boubnider, C., et al. "Experimental and theoretical evaluation of (iso)quinolinium bromide derivatives as corrosion inhibitors of steel E24 in H2SO4." Semantic Scholar / Int. J. Corros. Scale Inhib., 2023.[Link]

Safety Operating Guide

1-Benzylquinolin-1-ium bromide proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, establishing a rigorous, chemically sound waste management protocol is just as critical as the synthesis itself. 1-Benzylquinolin-1-ium bromide is a highly versatile quaternary ammonium salt, widely utilized in dearomative annulation reactions and complex heterocycle synthesis[1]. However, its specific electronic properties and halogenated nature demand strict logistical and safety oversight.

The following guide details the operational procedures, mechanistic rationale, and self-validating protocols for the safe handling and disposal of 1-benzylquinolin-1-ium bromide.

Physicochemical Profiling & Hazard Assessment

To design an effective disposal strategy, we must first understand the molecular behavior of the compound. The quaternization of the quinoline nitrogen significantly lowers the electron density of the aromatic system, rendering the molecule a potent Michael acceptor that is highly susceptible to nucleophilic attack[1].

Table 1: Quantitative & Qualitative Hazard Profile

Property / FeatureValue / DescriptionOperational Implication for Disposal
CAS Number 26323-01-3[1]Required for accurate hazardous waste manifesting.
Chemical Class Quaternary Ammonium BromideThe bromide counterion mandates strict routing to halogenated waste streams[1].
Reactivity Profile Potent Michael Acceptor[1]Susceptible to nucleophilic attack; waste streams must be pH-controlled to prevent unwanted reactions[1].
Exposure Routes Inhalation, Skin, Ingestion[1]Mandates the use of fume hoods, closed systems, and appropriate PPE during all handling and disposal phases[1].

Mechanistic Rationale for Disposal Protocols

Standard laboratory disposal methods are insufficient for this compound due to two primary chemical factors:

  • The Halogenated Imperative: The presence of the bromide ion ( Br− ) fundamentally dictates the disposal pathway. If incinerated in standard municipal or general laboratory waste facilities, brominated organic compounds undergo thermal degradation to produce highly corrosive hydrogen bromide (HBr) gas. Therefore, all waste containing this compound—including contaminated solids—must be treated as halogenated waste [1]. These specific waste streams are routed to licensed hazardous waste facilities equipped with high-temperature incinerators and alkaline scrubbers designed to neutralize acidic exhaust gases.

  • Aquatic Toxicity & Ring Reactivity: 1-Benzylquinolin-1-ium bromide must never be discharged into the sink. Quaternary ammonium salts act as potent membrane disruptors in aquatic ecosystems. Furthermore, because the electron-deficient quinolinium core acts as an electrophile in base-catalyzed processes[1], discharging it into unregulated wastewater can lead to uncontrolled dearomatization or reactions with ambient nucleophiles, generating unpredictable byproducts.

Step-by-Step Disposal Methodologies

The following protocols establish a self-validating system for waste management, ensuring safety and chemical stability at every operational step.

Protocol A: Solid Waste & Consumables Management

Applies to: Crude powder, recrystallization filters, contaminated PPE (gloves), and empty reagent vials.

  • Segregation: Immediately place all contaminated solid materials (e.g., gloves, filters) into a designated, clearly labeled "Halogenated Organic Solid Waste" container[1]. Do not mix with non-halogenated general lab trash.

  • Containment: Use closed systems or active fume hoods when transferring powders to prevent the inhalation of active dust[1].

  • Validation Checkpoint (Mass-Balance): Before disposing of the primary reagent vial, weigh it to ensure <1% residual compound remains. If significant material adheres to the glass, rinse the vial with a compatible solvent (e.g., ethanol or acetone) and route the rinsate to the liquid waste stream before disposing of the solid vial.

Protocol B: Liquid Waste Segregation (Mother Liquors & Washes)

Applies to: Solvents from recrystallization and reaction mother liquors.

  • pH Monitoring (Critical Step): Before transferring aqueous or mixed-solvent waste into the primary collection carboy, test the pH. Ensure the solution is neutral or slightly acidic (pH 5–7).

    • Causality: Highly basic conditions—such as the presence of DABCO or[bmIm]OH catalysts[1][2]—can activate the quinolinium ring toward unwanted nucleophilic attack or dearomatization within the waste container.

  • Neutralization: If the waste stream is basic, carefully neutralize it with dilute HCl (1M) until a pH of 6 is achieved, preventing exothermic degradation in the carboy.

  • Transfer: Pour the stabilized liquid into a designated "Halogenated Liquid Waste" carboy.

  • Validation Checkpoint (Vapor Pressure): Ensure the waste carboy is properly vented (using a carbon filter vent cap) or stored in a temperature-controlled environment to prevent pressure buildup from residual solvent vapor or unexpected off-gassing.

Protocol C: Accidental Spill Response
  • Isolation: Evacuate the immediate area and ensure the fume hood or room ventilation is operating at maximum capacity to mitigate inhalation risks[1].

  • Containment: Surround and cover the spill with an inert, non-combustible absorbent material (e.g., vermiculite or sand). Do not use combustible paper towels for large, concentrated spills.

  • Collection: Sweep the saturated absorbent using a non-sparking tool and deposit it directly into the Halogenated Solid Waste container.

  • Decontamination: Wash the spill surface with a mixture of water and ethanol to dissolve any residual quaternary salt. Collect the wash liquid using absorbent pads, and dispose of them as halogenated solid waste[1].

Operational Workflow Visualization

The following logic tree dictates the physical routing of 1-benzylquinolin-1-ium bromide throughout the laboratory's waste management ecosystem.

G Start 1-Benzylquinolin-1-ium Bromide Waste Solid Solid Waste (Powder, Filters, PPE) Start->Solid Liquid Liquid Waste (Mother Liquor, Washes) Start->Liquid Spill Accidental Spill Start->Spill Halogenated Halogenated Organic Waste Container Solid->Halogenated Liquid->Halogenated Organic Solvents Aqueous Aqueous Halogenated Waste Container Liquid->Aqueous Aqueous Phase Absorb Inert Absorbent (Vermiculite/Sand) Spill->Absorb Containment Incineration High-Temp Incineration (Alkaline Scrubbers) Halogenated->Incineration Br- Content > 1% Aqueous->Incineration Prevents Aquatic Toxicity Absorb->Solid Sweep & Collect

Workflow for segregation, containment, and disposal of 1-benzylquinolin-1-ium bromide waste.

References

  • Eco-friendly, Fact and Green Synthesis of Methanobenzo[d]naphtho[1,2- g][1,3]Oxazocines Using 1‑Butyl‑3‑methylimidazolium Hydroxide Under Solvent-free Ball Milling ResearchGate URL:[Link]

Sources

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